molecular formula C23H21N7O7 B1678551 Pyrrofolic acid CAS No. 88912-57-6

Pyrrofolic acid

Número de catálogo: B1678551
Número CAS: 88912-57-6
Peso molecular: 507.5 g/mol
Clave InChI: JYBFTUFQNDOQKK-ZDUSSCGKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Pyrrofolic Acid is a fully characterized chemical compound intended for use as an Analytical Reference Standard. This high-purity standard is compliant with regulatory guidelines and is essential for quality control in pharmaceutical development and research. Its primary applications include analytical method development and validation (AMV), as well as Quality Control (QC) applications during the synthesis and formulation stages of drug development. It serves as a critical reference standard, providing traceability against recognized pharmacopeial standards such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP). This product is labeled "For Research Use Only" and is strictly not for diagnostic or therapeutic use in humans. All provided information and specifications are intended for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

88912-57-6

Fórmula molecular

C23H21N7O7

Peso molecular

507.5 g/mol

Nombre IUPAC

(2S)-2-[[4-[3-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-4-methylpyrrol-1-yl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C23H21N7O7/c1-10-9-30(21(35)16(10)14-8-25-18-17(26-14)20(34)29-23(24)28-18)12-4-2-11(3-5-12)19(33)27-13(22(36)37)6-7-15(31)32/h2-5,8-9,13,35H,6-7H2,1H3,(H,27,33)(H,31,32)(H,36,37)(H3,24,25,28,29,34)/t13-/m0/s1

Clave InChI

JYBFTUFQNDOQKK-ZDUSSCGKSA-N

SMILES isomérico

CC\1=CN(C(=O)/C1=C/2\C=NC3=C(N2)C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O

SMILES canónico

CC1=CN(C(=O)C1=C2C=NC3=C(N2)C(=O)N=C(N3)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Pyrrofolic acid; 

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core of Pyrrole-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The term "Pyrrofolic acid" does not correspond to a standardized chemical entity within common chemical databases. However, it suggests a focus on the fundamental chemical scaffold of pyrrole-containing carboxylic acids. These structures are integral to a wide array of biologically active molecules and natural products. This technical guide provides an in-depth exploration of two core representative molecules: Pyrrole-2-carboxylic acid , a simple aromatic pyrrole derivative, and Pyroglutamic acid , a non-aromatic lactam derived from glutamic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of their chemical structures, physicochemical properties, synthesis protocols, and biological significance.

Section 1: Pyrrole-2-Carboxylic Acid

Pyrrole-2-carboxylic acid is a foundational pyrrole derivative that serves as a building block in the synthesis of more complex molecules. It is a naturally occurring compound found in various organisms, including Streptomyces species and Capparis spinosa[1].

Chemical Structure and Identifiers
  • IUPAC Name: 1H-pyrrole-2-carboxylic acid[2]

  • Molecular Formula: C₅H₅NO₂[3][4]

  • Molecular Weight: 111.10 g/mol [1]

  • SMILES: C1=CNC(=C1)C(=O)O

  • InChI Key: WRHZVMBBRYBTKZ-UHFFFAOYSA-N

  • CAS Number: 634-97-9

Physicochemical Properties

The following table summarizes the key physicochemical properties of Pyrrole-2-carboxylic acid.

PropertyValueSource
Melting Point 204-208 °C (decomposes)
Boiling Point 340.3 ± 15.0 °C (Predicted)
Water Solubility 164 g/L
logP 0.7
pKa (Strongest Acidic) 5.16
Appearance Colorless to pale yellow solid
Experimental Protocols: Synthesis

A common method for the synthesis of pyrrole-2-carboxylic acid involves the oxidation of 2-acetylpyrrole. A detailed experimental protocol is outlined below.

Synthesis of Pyrrole-2-carboxylic Acid via Oxidation of 2-Acetylpyrrole

  • Preparation of the Oxidizing Agent: A solution of sodium hypobromite is prepared by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • Reaction: 2-Acetylpyrrole is dissolved in a suitable solvent, such as dioxane, and the freshly prepared sodium hypobromite solution is added dropwise while maintaining a low temperature.

  • Quenching and Work-up: The reaction mixture is stirred for several hours and then the excess hypobromite is quenched with a reducing agent, such as sodium bisulfite.

  • Isolation: The mixture is acidified with a mineral acid (e.g., HCl) to precipitate the pyrrole-2-carboxylic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water or an appropriate organic solvent.

Biological Activity and Applications

Pyrrole-2-carboxylic acid exhibits a range of biological activities, making it a compound of interest in medicinal chemistry and drug discovery.

  • Antibacterial Activity: It has demonstrated broad-spectrum antibacterial properties against various foodborne pathogens. The proposed mechanism involves inducing severe membrane damage in bacterial cells.

  • Antiparasitic Activity: It has shown activity against Trypanosomes through the selective inhibition of proline racemase.

  • Antifungal Activity: Potent antifungal activity against Phytophthora has been reported.

  • Synthetic Intermediate: It is a valuable intermediate in the synthesis of more complex biologically active molecules, including potent inhibitors of the SARS coronavirus.

Section 2: Pyroglutamic Acid

Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a cyclic amino acid derivative. It is a naturally occurring metabolite found in many living organisms, from bacteria to humans.

Chemical Structure and Identifiers
  • IUPAC Name: (2S)-5-oxopyrrolidine-2-carboxylic acid (for the L-enantiomer)

  • Molecular Formula: C₅H₇NO₃

  • Molecular Weight: 129.11 g/mol

  • SMILES: C1CC(=O)N[C@@H]1C(=O)O (for the L-enantiomer)

  • InChI Key: ODHCTXKNWHHXJC-VKHMYHEASA-N (for the L-enantiomer)

  • CAS Number: 98-79-3 (for the L-enantiomer)

Physicochemical Properties

The following table summarizes the key physicochemical properties of L-Pyroglutamic acid.

PropertyValueSource
Melting Point 160-163 °C
Boiling Point Decomposes
Water Solubility 10-15 g/100 mL (20 °C)
logP -1.233 (at 20 °C)
pKa 3.32 (at 25 °C)
Appearance White crystalline powder
Experimental Protocols: Synthesis

A straightforward method for the synthesis of (S)-pyroglutamic acid is the thermal cyclodehydration of (S)-glutamic acid.

Synthesis of (S)-Pyroglutamic Acid via Thermal Cyclodehydration of (S)-Glutamic Acid

  • Reactant Preparation: (S)-Glutamic acid is placed in a round-bottom flask.

  • Thermal Cyclization: The flask is heated to 220°C under solvent-free conditions with continuous swirling to ensure a homogeneous melt. The reaction is monitored by observing the cessation of bubble formation, which typically takes no more than 5 minutes.

  • Cooling: The reaction vessel is immediately cooled to prevent degradation and racemization of the product.

  • Isolation and Purification: The resulting solid is (S)-pyroglutamic acid. It can be purified by recrystallization from a suitable solvent if necessary. This method can yield the product in approximately 70% with an enantiomeric ratio of 97:3.

Biological Role and Signaling Pathways

Pyroglutamic acid plays a significant role in several biological processes, most notably as an intermediate in the γ-glutamyl cycle (or glutathione cycle) .

  • Glutathione Metabolism: The γ-glutamyl cycle is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body. In this cycle, γ-glutamyl cyclotransferase converts γ-glutamyl amino acids to pyroglutamic acid and a free amino acid. Subsequently, 5-oxoprolinase hydrolyzes pyroglutamic acid back to L-glutamate, which can then be used for glutathione resynthesis.

  • Neurotransmission: Pyroglutamic acid may act as a storage form of glutamate and can modulate the action of glutamate in the brain.

  • Skin Moisturization: It is a component of the skin's natural moisturizing factor (NMF), contributing to skin hydration.

  • Clinical Significance: Elevated levels of pyroglutamic acid in the blood and urine (5-oxoprolinuria) can be indicative of certain metabolic disorders or can occur after an overdose of paracetamol.

Section 3: Visualizations

Synthesis Workflow of Pyrrole-2-Carboxylic Acid

G A 2-Acetylpyrrole C Oxidation Reaction A->C B Sodium Hypobromite (Oxidizing Agent) B->C D Reaction Quenching (Sodium Bisulfite) C->D E Acidification (HCl) D->E F Precipitation E->F G Pyrrole-2-carboxylic Acid (Crude Product) F->G H Filtration & Washing G->H I Recrystallization H->I J Pure Pyrrole-2-carboxylic Acid I->J

Caption: A simplified workflow for the synthesis of Pyrrole-2-carboxylic acid.

The Role of Pyroglutamic Acid in the γ-Glutamyl Cycle

G cluster_cycle γ-Glutamyl Cycle cluster_transport Transport A Glutathione B γ-Glutamyl-Amino Acid A->B γ-Glutamyl Transpeptidase C Pyroglutamic Acid (5-Oxoproline) B->C γ-Glutamyl Cyclotransferase G Amino Acid (intracellular) B->G D L-Glutamate C->D 5-Oxoprolinase E γ-Glutamylcysteine D->E Glutamate-Cysteine Ligase E->A Glutathione Synthetase F Amino Acid (extracellular) F->B

References

Unveiling Pyrrofolic Acid: A Technical Guide to its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, origin, and initial characterization of pyrrofolic acid, a notable folate antagonist. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the limited yet pivotal historical data surrounding this compound, presenting it in a structured and technically detailed format.

Executive Summary

This compound emerged from early investigations into folic acid antagonists, specifically from a crude synthetic preparation known as "X-methyl folate." Initial studies in the mid-20th century aimed to develop compounds that could interfere with folic acid metabolism, a pathway crucial for cell division and growth, with potential applications in cancer chemotherapy. While the broader "X-methyl folate" preparation showed biological activity, it was later discovered to be a mixture of compounds. In 1986, researchers successfully isolated and partially characterized its components, identifying this compound as a minor but potent constituent with high anti-folate activity in microbiological assays. This guide delves into the historical context of its discovery, the experimental methods used for its isolation, its biological activity, and its proposed mechanism of action as a folate antagonist.

Discovery and Origin

The story of this compound is intrinsically linked to the pioneering research on folic acid antagonists that began in the 1940s. The initial breakthrough came with the creation of a crude synthetic mixture named "X-methyl folate." This preparation was shown to act as a folate antagonist in both rats and chicks.

It was not until decades later that the specific components of this crude mixture were elucidated. In a key 1986 study, E. L. R. Stokstad, O. Okinaka, and G. Kusano detailed the fractionation of "X-methyl folate." Their work revealed the presence of two primary folate antagonists:

  • 9-methyl folate: Comprising approximately 6% of the crude product, this compound exhibited low activity as a folate antagonist for the bacterium Streptococcus faecalis.

  • This compound: A significantly less abundant component, making up only 0.04% of the mixture, but demonstrating high biological activity as a folate antagonist against S. faecalis.[1]

This discovery pinpointed this compound as a potent, albeit minor, component of the original "X-methyl folate" preparation.

Physicochemical Properties

While detailed physicochemical data on this compound is scarce in the primary literature, information from chemical suppliers provides some key identifiers.

PropertyValueSource
CAS Number 88912-57-6MedChemExpress
Molecular Formula C₂₃H₂₁N₇O₇MedChemExpress
Molecular Weight 507.46 g/mol MedChemExpress
Chemical Structure See Figure 1MedChemExpress
  • Figure 1: Proposed Chemical Structure of this compound.

Experimental Protocols

The foundational experimental work on this compound was described by Stokstad et al. in their 1986 publication. The following sections detail the methodologies employed for its isolation and biological characterization.

Isolation of this compound from "X-methyl folate"

The isolation of this compound from the crude "X-methyl folate" preparation was a multi-step process involving chromatographic techniques. While the 1986 paper does not provide exhaustive, step-by-step instructions, the general workflow can be inferred.

experimental_workflow crude Crude 'X-methyl folate' fractionation Column Chromatography (Initial Separation) crude->fractionation fraction_9_methyl 9-methyl folate Fraction (~6% of crude) fractionation->fraction_9_methyl pyrrofolic_fraction This compound-Containing Fraction fractionation->pyrrofolic_fraction purification Further Chromatographic Purification pyrrofolic_fraction->purification pure_pyrrofolic Purified this compound (~0.04% of crude) purification->pure_pyrrofolic

Figure 2: Inferred workflow for the isolation of this compound.

Biological Activity Assessment

The anti-folate activity of this compound and other fractions was primarily assessed using a microbiological assay with Streptococcus faecalis (now known as Enterococcus faecalis), a bacterium that requires folic acid for growth. The effect of the compounds on animal metabolism was evaluated by measuring their impact on histidine oxidation in rats.

Biological Activity and Mechanism of Action

In Vitro Activity

The most striking feature of this compound reported in the 1986 study was its high potency as a folate antagonist in Streptococcus faecalis.[1] This indicates a strong inhibitory effect on the folate-dependent pathways within this microorganism.

In Vivo Activity

In contrast to its high in vitro activity, the in vivo effects of the isolated this compound concentrate in rats were minimal. When administered to rats on a marginal folic acid diet, a concentrate of this compound (equivalent to the amount in 4 g of the crude material) did not produce a significant decrease in histidine oxidation or liver folate levels.[1] This was in stark contrast to the 9-methyl folate fraction, which did elicit these effects.[1] This finding suggests that the in vivo folate antagonist activity observed with the original crude "X-methyl folate" in animal models was primarily due to the 9-methyl folate component.[1]

Mechanism of Action: Folate Antagonism

As a folate antagonist, this compound is presumed to interfere with the metabolic processes that rely on folic acid as a cofactor. Folic acid, in its reduced form (tetrahydrofolate), is essential for one-carbon transfer reactions.

folate_pathway cluster_folate Folate Metabolism cluster_biosynthesis Biosynthetic Pathways folate Folic Acid dhf Dihydrofolate (DHF) folate->dhf Reduction thf Tetrahydrofolate (THF) dhf->thf Reduction dhfr Dihydrofolate Reductase (DHFR) purines Purine Synthesis thf->purines thymidylate Thymidylate Synthesis thf->thymidylate amino_acids Amino Acid Metabolism thf->amino_acids pyrrofolic This compound pyrrofolic->dhfr Inhibition

Figure 3: Generalized signaling pathway of folate antagonism.

These pathways are critical for the synthesis of nucleotides (purines and thymidylate), which are the building blocks of DNA and RNA, as well as for the metabolism of certain amino acids. By inhibiting one or more enzymes in this pathway, such as dihydrofolate reductase (DHFR), folate antagonists disrupt DNA synthesis and cell division. The high potency of this compound in S. faecalis suggests it is a powerful inhibitor of a key enzyme in the folate pathway of this bacterium.

Quantitative Data

The 1986 study by Stokstad et al. provides some comparative data, though specific quantitative metrics like IC₅₀ values are not detailed in the abstract.

CompoundOrganismAssayResult
This compound Streptococcus faecalisMicrobiological Growth InhibitionHigh anti-folate activity
9-methyl folate Streptococcus faecalisMicrobiological Growth InhibitionLow anti-folate activity
This compound Concentrate RatHistidine Oxidation / Liver Folate LevelsNo significant decrease
9-methyl folate RatHistidine Oxidation / Liver Folate LevelsSignificant decrease

Conclusion and Future Directions

The discovery of this compound is a notable event in the history of folate antagonist research. Isolated from a crude mid-20th century synthetic preparation, it was identified as a highly potent inhibitor of folate metabolism in Streptococcus faecalis. However, its in vivo activity in the studied animal model appeared to be minimal, with the more abundant 9-methyl folate being the primary contributor to the effects of the original "X-methyl folate" mixture.

The available literature on this compound is limited, and many questions remain unanswered. There is a clear need for further research to:

  • Confirm the Chemical Structure: Definitive structural elucidation using modern analytical techniques is required.

  • Develop a Synthetic Route: A reliable synthetic method would enable the production of larger quantities for further study.

  • Elucidate the Specific Mechanism of Action: Identifying the precise molecular target(s) of this compound and the reasons for its high in vitro but low in vivo potency is crucial.

  • Explore a Broader Range of Biological Activities: Testing against a wider array of microbial and cancer cell lines could reveal new therapeutic potentials.

This technical guide serves as a foundational resource, summarizing the current knowledge on this compound and highlighting the significant opportunities for future investigation into this intriguing folate antagonist.

References

Pyrrofolic Acid: A Presumed Antifolate and Its Probable Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed scientific literature specifically elucidating the mechanism of action, quantitative enzyme inhibition, and specific experimental protocols for a compound identified as "pyrrofolic acid" (CAS 88912-57-6) is largely unavailable. The primary reference, a study by Stokstad et al. from 1986, identified this compound as a potent folate antagonist in the bacterium Streptococcus faecalis but with low activity in rats.[1] Subsequent in-depth mechanistic studies on this specific molecule have not been published in publicly accessible literature.

This technical guide will, therefore, focus on the well-established mechanism of action of a closely related and extensively studied class of compounds: pyrrolo[2,3-d]pyrimidine antifolates . Given that this compound is classified as a folate antagonist, it is highly probable that its mechanism of action mirrors that of these structurally related compounds, which primarily target the enzyme Dihydrofolate Reductase (DHFR). This guide will use the extensive knowledge of pyrrolo[2,3-d]pyrimidine antifolates as a scientifically-grounded framework to infer the likely mechanism of action of this compound.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

Folate antagonists, as a class, function by interfering with the folate metabolic pathway. This pathway is crucial for the de novo synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cellular proliferation. The central enzyme in this pathway is Dihydrofolate Reductase (DHFR).

Pyrrole-containing antifolates, including the pyrrolo[2,3-d]pyrimidine class, act as competitive inhibitors of DHFR. They bind to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate (DHF). This inhibition leads to a depletion of the downstream product, tetrahydrofolate (THF), and its derivatives. The lack of THF cofactors stalls critical one-carbon transfer reactions necessary for the synthesis of DNA precursors.

Signaling Pathway of DHFR Inhibition

The inhibition of DHFR by a pyrrole-containing antifolate like a pyrrolo[2,3-d]pyrimidine derivative initiates a cascade of intracellular events that ultimately lead to cell cycle arrest and apoptosis.

DHFR_Inhibition_Pathway cluster_cell Cellular Environment Antifolate Pyrrole-Containing Antifolate (e.g., this compound) DHFR Dihydrofolate Reductase (DHFR) Antifolate->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Conversion DHF Dihydrofolate (DHF) DHF->DHFR Substrate Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_Synth DNA Synthesis Purine_Synth->DNA_Synth Thymidylate_Synth->DNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synth->Cell_Cycle_Arrest Depletion leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: General signaling pathway of DHFR inhibition by a pyrrole-containing antifolate.

Quantitative Data for Pyrrolo[2,3-d]pyrimidine Antifolates

The potency of antifolates is typically measured by their half-maximal inhibitory concentration (IC50) against cell growth and their inhibitory constant (Ki) against the target enzyme, DHFR. Below are representative data for various pyrrolo[2,3-d]pyrimidine antifolates.

CompoundTarget/Cell LineAssay TypeValueReference
N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (12a)KB human epidermoid carcinomaGrowth Inhibition0.27 ng/mL--INVALID-LINK--[2]
A549 human non-small cell lungGrowth Inhibition4.5 ng/mL--INVALID-LINK--[2]
LY231514 (Pemetrexed)Human DHFREnzyme Inhibition (Ki)7.0 nM--INVALID-LINK--[3]
LY231514 PentaglutamateHuman DHFREnzyme Inhibition (Ki)7.2 nM--INVALID-LINK--[3]
Thymidylate Synthase (TS)Enzyme Inhibition (Ki)1.3 nM--INVALID-LINK--
GARFTEnzyme Inhibition (Ki)65 nM--INVALID-LINK--
6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidine (Classical Antifolate 2)Human DHFREnzyme Inhibition (IC50)66 nM--INVALID-LINK--

Experimental Protocols

The characterization of a novel antifolate like this compound would likely involve the following key experiments.

DHFR Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified DHFR. A common method is a spectrophotometric assay that monitors the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Principle: DHFR catalyzes the reduction of DHF to THF using NADPH as a cofactor. The rate of NADPH consumption is proportional to the enzyme's activity.

General Protocol:

  • Reagent Preparation:

    • Assay Buffer: Typically a buffered solution (e.g., Tris-HCl or phosphate buffer) at a physiological pH (e.g., 7.5) containing a reducing agent like DTT.

    • Enzyme: Purified recombinant DHFR from the species of interest (e.g., human, bacterial).

    • Substrate: Dihydrofolic acid (DHF).

    • Cofactor: NADPH.

    • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Setup (96-well plate format):

    • Add a fixed amount of DHFR enzyme to each well.

    • Add varying concentrations of the test compound to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (vehicle).

    • Pre-incubate the enzyme and inhibitor for a short period.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of DHF and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time in a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

DHFR_Assay_Workflow cluster_workflow DHFR Enzyme Inhibition Assay Workflow Reagents Prepare Reagents (Enzyme, DHF, NADPH, Inhibitor) Plating Plate Enzyme and Serial Dilutions of Inhibitor Reagents->Plating Preincubation Pre-incubate Plating->Preincubation Reaction Initiate Reaction (Add DHF and NADPH) Preincubation->Reaction Measurement Measure Absorbance at 340 nm (Kinetic Read) Reaction->Measurement Analysis Calculate Reaction Velocities and Determine IC50 Measurement->Analysis

Figure 2: A typical experimental workflow for a DHFR enzyme inhibition assay.

Cell Proliferation Assay

This assay assesses the cytotoxic or cytostatic effect of the compound on whole cells. Various methods can be employed, with the MTT assay being a common choice.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Culture:

    • Seed cells of interest (e.g., cancer cell lines like HeLa or MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound (this compound). Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

    • Incubate the cells for a defined period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

While specific experimental data on the mechanism of action of this compound remain to be published, its classification as a folate antagonist strongly suggests that it functions as an inhibitor of dihydrofolate reductase. The in-depth understanding of the mechanism of the closely related pyrrolo[2,3-d]pyrimidine antifolates provides a robust framework for predicting its biological activity. This includes competitive inhibition of DHFR, leading to the depletion of tetrahydrofolate, and subsequent disruption of DNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly proliferating cells. Further research is necessary to definitively characterize the specific enzymatic targets, inhibitory constants, and detailed cellular effects of this compound.

References

An Inquiry into "Pyrrofolic Acid": A Non-Existent Compound in Cellular Biology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals no evidence of a compound named "Pyrrofolic acid." As such, there are no known biological functions or cellular pathways associated with this term. It is highly probable that "this compound" is a misnomer or a non-existent chemical entity within the field of biology and drug development.

For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount. While the query for "this compound" did not yield any relevant results, it is possible that this was a typographical error for other biologically active compounds with similar-sounding names. Below is a summary of potential alternative compounds of interest that were identified during the search, along with their established roles in cellular pathways.

Potential Compounds of Interest with Similar Nomenclature

Several compounds with names phonetically or structurally reminiscent of "this compound" have significant and well-documented biological functions. These include:

  • Pyrroline-5-carboxylic acid (P5C): An important intermediate in the metabolism of proline, ornithine, and glutamate. P5C plays a crucial role in cellular redox balance by linking the metabolism of amino acids to the pentose phosphate pathway, which is a key source of NADPH for reductive biosynthesis and antioxidant defense.[1] The interconversion of proline and P5C can influence cellular processes such as apoptosis and the response to oxidative stress.[1]

  • Perfluorooctanoic acid (PFOA): A synthetic perfluorinated carboxylic acid that has been shown to inhibit cell proliferation by inducing mitochondrial damage.[2][3] Studies have indicated that PFOA can lead to a decrease in mitochondrial membrane potential and ATP production.[2] Furthermore, PFOA has been found to induce apoptosis through pathways involving oxidative stress and increased intracellular calcium levels, ultimately leading to the activation of caspase-3.

  • Phytic acid (Inositol Hexaphosphate or IP6): A natural plant antioxidant that can inhibit iron-catalyzed hydroxyl radical formation. It has been shown to suppress the oxidation of linoleic acid and reduce the formation of lipid peroxidation products, suggesting a protective role against oxidative damage in intestinal cells.

  • Phytanic acid: A branched-chain fatty acid that is a natural agonist for peroxisome proliferator-activated receptors (PPARs). By activating PPAR isoforms, phytanic acid can modulate the expression of genes involved in glucose metabolism, suggesting a potential role in managing insulin resistance.

  • Gyrophoric acid: A lichen-derived metabolite with anticancer properties. It has been shown to induce apoptosis in cancer cells and can affect cell cycle progression. Its mechanism of action is thought to involve the inhibition of topoisomerase 1 and the activation of the p53/p21 DNA damage pathway.

Given the non-existence of "this compound" in the scientific literature, it is recommended that researchers verify the chemical name and structure of the compound of interest. Should the intended compound be one of the alternatives listed above, a detailed technical guide on its specific biological functions, quantitative data, and experimental protocols can be provided.

References

Unraveling the Pyrrofolic Acid Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The identity of "Pyrrofolic acid" could not be definitively established based on publicly available scientific literature and chemical databases. The term does not correspond to a recognized compound, and consequently, its biosynthesis pathway, intermediates, and associated experimental protocols are not documented.

This technical guide acknowledges the query for information on the this compound biosynthesis pathway. However, extensive searches have failed to identify a molecule with this specific name. It is possible that "this compound" may be a novel, yet-to-be-publicly-disclosed compound, a proprietary name not in the public domain, or a term used in a specific, limited context not indexed in major scientific databases.

For researchers, scientists, and drug development professionals interested in the biosynthesis of novel heterocyclic compounds or pathways with similarities to folate or pyrrole metabolism, we recommend consulting the following established areas of research:

  • Folic Acid (Vitamin B9) Biosynthesis: This well-characterized pathway is essential for the synthesis of nucleotides and amino acids. Key intermediates include dihydropteroate and dihydrofolate. The enzymes in this pathway, such as dihydropteroate synthase and dihydrofolate reductase, are important drug targets.

  • Pyrrolnitrin Biosynthesis: This pathway leads to the production of a potent antifungal compound from tryptophan. It involves a series of enzymatic steps, including halogenation and pyrrole ring formation.

  • Porphyrin and Heme Biosynthesis: This fundamental pathway synthesizes essential molecules like heme and chlorophyll from simple precursors like glycine and succinyl-CoA. It involves the formation of a pyrrole intermediate, porphobilinogen.

  • Proline and Hydroxyproline Metabolism: These amino acids contain a pyrrolidine ring, and their biosynthesis and degradation pathways are well-understood.

Without a confirmed chemical structure and biological context for "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualized signaling pathways.

We encourage researchers with access to proprietary information or further details on the specific identity of "this compound" to utilize that information to search more specific internal or licensed databases. Should "this compound" be a novel discovery, future publications will be necessary to elucidate its structure and biosynthetic origins. At present, the global scientific community awaits such disclosures to expand our understanding of metabolic pathways.

An In-Depth Technical Guide to the In Silico Prediction of Pyrrofolic Acid Targets

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "Pyrrofolic acid" does not correspond to a publicly documented chemical entity in major chemical databases such as PubChem and ChEMBL. Therefore, this guide will utilize a representative pyrrole-containing compound, Pyrrole-2-carboxylic acid , as a surrogate to demonstrate the methodologies for in silico target prediction. The principles and workflows described herein are broadly applicable to novel or uncharacterized small molecules.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. In silico target prediction methods offer a rapid and cost-effective approach to generate hypotheses about the biological targets of a small molecule, thereby guiding experimental validation and elucidating its mechanism of action. This guide provides a comprehensive overview of the computational strategies for identifying the protein targets of a novel pyrrole-containing compound, exemplified by Pyrrole-2-carboxylic acid.

The pyrrole scaffold is a common motif in many biologically active compounds, including natural products and synthetic drugs.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, such as antibacterial, anti-inflammatory, and anticancer effects.[3][4] Therefore, the development of robust computational workflows to deconvolute their polypharmacology is of significant interest to the scientific community.

This technical guide is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery. It will detail the core methodologies, present data in a structured format, and provide visualizations to illustrate key concepts and workflows.

Computational Target Prediction Strategies

The in silico prediction of drug targets can be broadly categorized into two main approaches: ligand-based methods and structure-based methods. A third, emerging category involves data mining and machine learning. Often, a combination of these approaches provides the most robust predictions.

Ligand-Based Target Prediction

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. These methods do not require the three-dimensional structure of the target protein.

1.1.1. Chemical Similarity Searching

This is the most straightforward approach, where the chemical structure of the query molecule (Pyrrole-2-carboxylic acid) is used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) for structurally similar molecules with annotated targets.[5]

Experimental Protocol: 2D and 3D Similarity Searching

  • Compound Representation: The 2D structure of Pyrrole-2-carboxylic acid is converted into a machine-readable format (e.g., SMILES). For 3D similarity, a low-energy conformation is generated using computational chemistry software (e.g., RDKit, Open Babel).

  • Fingerprint Generation: Molecular fingerprints (e.g., Morgan fingerprints, MACCS keys) are calculated for the query molecule and all molecules in the reference database. These fingerprints are bit strings that encode the presence or absence of specific structural features.

  • Similarity Metric: A similarity metric, such as the Tanimoto coefficient, is used to quantify the structural similarity between the query molecule and each database compound.

  • Database Searching: The reference database is searched to identify compounds with a Tanimoto coefficient above a predefined threshold (e.g., > 0.85 for high similarity).

  • Target Annotation: The known biological targets of the identified similar compounds are retrieved and considered as potential targets for the query molecule.

1.1.2. Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. Reverse pharmacophore mapping involves screening the query molecule against a database of pharmacophore models derived from known drug-target complexes.

Experimental Protocol: Reverse Pharmacophore Mapping

  • Pharmacophore Database: A pre-computed database of pharmacophore models (e.g., PharmGist, LigandScout) is utilized. Each model represents the active site of a specific protein.

  • Conformational Analysis: A diverse set of low-energy 3D conformations of Pyrrole-2-carboxylic acid is generated.

  • Pharmacophore Fitting: Each conformation of the query molecule is aligned and scored against each pharmacophore model in the database. The score reflects how well the molecule's chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) match the pharmacophore features.

  • Target Ranking: The protein targets corresponding to the best-fitting pharmacophore models are ranked and prioritized as potential targets.

Structure-Based Target Prediction

Structure-based methods require the 3D structure of potential target proteins. These methods aim to predict the binding of the query molecule to a large set of proteins.

1.2.1. Reverse Docking

Reverse (or inverse) docking is a computational technique where a single ligand of interest is docked into the binding sites of a large collection of protein structures.

Experimental Protocol: Reverse Docking Workflow

  • Target Database Preparation: A database of 3D protein structures is compiled from sources like the Protein Data Bank (PDB). The structures are pre-processed to remove water molecules, add hydrogen atoms, and define the binding site.

  • Ligand Preparation: A 3D conformation of Pyrrole-2-carboxylic acid is generated and its atomic charges are assigned.

  • Molecular Docking: A docking algorithm (e.g., AutoDock, GOLD, FlexX) is used to predict the binding pose and affinity of Pyrrole-2-carboxylic acid within the binding site of each protein in the database.

  • Scoring and Ranking: The proteins are ranked based on the predicted binding energy or docking score. Proteins with the most favorable scores are considered potential targets.

Table 1: Hypothetical Reverse Docking Results for Pyrrole-2-carboxylic acid

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Site Residues
Cyclooxygenase-2 (COX-2)5IKR-8.5TYR385, ARG120, SER530
Carbonic Anhydrase II2CBA-7.9HIS94, HIS96, THR199
Aldose Reductase1US0-7.6TYR48, HIS110, TRP111
Fatty Acid Binding Protein 43P6H-7.2ARG126, TYR128
Data Mining and Machine Learning

These approaches leverage large-scale biological data to predict drug-target interactions.

1.3.1. Network Pharmacology

Network pharmacology constructs and analyzes biological networks (e.g., protein-protein interaction networks) to identify proteins that are likely to be modulated by a drug.

Experimental Protocol: Network-Based Target Prediction

  • Initial Target Prediction: A preliminary list of potential targets is generated using ligand-based or structure-based methods.

  • Network Construction: A protein-protein interaction (PPI) network is constructed around the preliminary targets using databases such as STRING or BioGRID.

  • Network Analysis: Topological parameters (e.g., degree, betweenness centrality) are calculated for each protein in the network. "Hub" proteins with high connectivity are often critical for biological processes and may represent important drug targets.

  • Pathway Enrichment Analysis: The proteins in the network are mapped to biological pathways (e.g., KEGG, Reactome). Pathways that are significantly enriched with potential targets can provide insights into the mechanism of action.

Visualization of Workflows and Pathways

Visualizations are crucial for understanding the complex relationships in target prediction.

Diagram 1: General Workflow for In Silico Target Prediction

G Figure 1. A Generalized Workflow for In Silico Target Prediction. cluster_ligand Ligand-Based Methods cluster_structure Structure-Based Methods cluster_ml Data Mining / ML ligand_sim Similarity Searching predicted_targets Prioritized Target List ligand_sim->predicted_targets ligand_pharm Pharmacophore Mapping ligand_pharm->predicted_targets struct_dock Reverse Docking struct_dock->predicted_targets ml_net Network Pharmacology ml_net->predicted_targets query Query Molecule (e.g., Pyrrole-2-carboxylic acid) query->ligand_sim query->ligand_pharm query->struct_dock validation Experimental Validation predicted_targets->validation

Caption: A generalized workflow for in silico target prediction.

Diagram 2: Hypothetical Signaling Pathway Involvement

Based on the hypothetical docking results, a potential involvement in the prostaglandin biosynthesis pathway via COX-2 inhibition can be visualized.

G Figure 2. Hypothetical Pathway of Pyrrole-2-carboxylic acid. AA Arachidonic Acid PGG2 Prostaglandin G2 AA->PGG2 COX-2 PGH2 Prostaglandin H2 PGG2->PGH2 COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins COX2 COX-2 Pyrrole Pyrrole-2-carboxylic acid Pyrrole->COX2

Caption: Hypothetical inhibition of the COX-2 pathway.

Summary and Future Directions

This guide has outlined a comprehensive in silico workflow for the prediction of protein targets for a novel compound, using Pyrrole-2-carboxylic acid as a case study. By integrating ligand-based, structure-based, and network pharmacology approaches, a robust list of putative targets can be generated. The hypothetical results presented in Table 1 suggest that Pyrrole-2-carboxylic acid might interact with enzymes such as COX-2 and Aldose Reductase, which are implicated in inflammation and diabetic complications, respectively.

The next crucial step in this process is the experimental validation of the top-ranked predicted targets. This may involve enzymatic assays, binding assays (e.g., surface plasmon resonance), and cell-based assays to confirm the functional interaction between the compound and the predicted protein targets. The synergy between computational predictions and experimental validation is key to accelerating the pace of drug discovery.

References

Pyrrofolic Acid: A Technical Guide to its Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability profile of the pyrrolo[2,3-d]pyrimidine-based antifolate class of compounds, with a specific focus on Pemetrexed as a representative molecule. The term "Pyrrofolic acid" is often colloquially used to refer to this class of folic acid antagonists. This document is intended for researchers, scientists, and drug development professionals, offering detailed data on solubility in various solvents, stability under different environmental conditions, and insights into degradation pathways. Experimental protocols for key analytical procedures are provided, and signaling pathways associated with the mechanism of action are visualized to facilitate a deeper understanding of this important class of therapeutic agents.

Introduction

Pyrrolo[2,3-d]pyrimidine-based antifolates are a critical class of antineoplastic agents that function by inhibiting multiple folate-dependent enzymes essential for cell replication. Pemetrexed, sold under the brand name Alimta®, is a prominent member of this class and is indicated for the treatment of malignant pleural mesothelioma and non-small cell lung cancer (NSCLC)[1][2]. Understanding the physicochemical properties of these compounds, particularly their solubility and stability, is paramount for formulation development, manufacturing, storage, and clinical administration. This guide synthesizes available technical data to provide a detailed profile of "this compound" (Pemetrexed).

Solubility Profile

The solubility of Pemetrexed is influenced by the solvent, pH, and temperature. As a weakly acidic compound, its solubility in aqueous media is pH-dependent.

Aqueous Solubility

Pemetrexed disodium is freely soluble in water[3]. The solubility of the sodium salt hydrate in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL[4]. The diacid form, however, is almost insoluble in water[5]. The aqueous solubility is significantly higher at pH values of 8 and above.

Organic Solvent Solubility

Pemetrexed is soluble in dimethyl sulfoxide (DMSO), with solubility reported to be up to 100 mM. It is also likely to be more soluble in other organic solvents like methanol, which can stabilize its functional groups.

Summary of Solubility Data
Solvent SystemFormConcentrationTemperaturepHReference
WaterDisodium Heptahydrate30 mg/mL (clear solution)Not SpecifiedNot Specified
Phosphate-Buffered Saline (PBS)Sodium Salt Hydrate~10 mg/mLNot Specified7.2
WaterDiacidAlmost InsolubleNot SpecifiedNot Specified
Dimethyl Sulfoxide (DMSO)Disodium SaltUp to 100 mMNot SpecifiedNot Specified
0.9% NaCl SolutionDisodium HemipentahydrateHigh SolubilityNot SpecifiedNot Specified
5% Dextrose SolutionDisodium HemipentahydrateHigh SolubilityNot SpecifiedNot Specified
pH 1.2 BufferDisodium HemipentahydrateLow SolubilityNot Specified1.2
pH 4.5 BufferDisodium HemipentahydrateHigh SolubilityNot Specified4.5
pH 6.8 BufferDisodium HemipentahydrateHigh SolubilityNot Specified6.8

Stability Profile

The stability of Pemetrexed is a critical factor for its formulation and storage. Degradation can be induced by several factors, including pH, temperature, light, and oxidation.

pH Stability

Pemetrexed is more stable in neutral to slightly alkaline conditions. A pH below 6 can cause significant degradation. The optimal pH for the stability of Pemetrexed in aqueous solutions is in the range of 7-8. Under acidic conditions, decarboxylation of the glutamic acid moiety can occur. In alkaline conditions, hydrolysis of the side-chain amide and subsequent deamination are observed degradation pathways. The pH of the reconstituted solution is typically between 6.6 and 7.8.

Temperature Stability

Pemetrexed in solid form is stable for at least 4 years when stored at -20°C. Reconstituted solutions of Pemetrexed are chemically and physically stable for up to 24 hours at room temperature (25°C) and for longer periods when refrigerated (2-8°C). Studies have shown that Pemetrexed solutions in 0.9% NaCl or 5% Dextrose are chemically stable for up to 2 days at room temperature and for 31 days when refrigerated. However, physical instability in the form of microparticulate formation has been observed in PVC bags during refrigerated storage exceeding 24 hours.

Photostability

Pemetrexed is sensitive to light. Photodegradation is a known degradation pathway. Therefore, it is recommended to protect Pemetrexed solutions from light.

Oxidative Stability

Oxidation is a major degradation pathway for Pemetrexed in aqueous solutions. Forced degradation studies have shown that Pemetrexed degrades in the presence of oxidizing agents like hydrogen peroxide. The primary oxidative degradation products include α-hydroxy lactams and keto-pemetrexed.

Summary of Stability Data
ConditionFormulationConcentrationDurationTemperatureObservationsReference
RefrigeratedSolution in 0.9% NaCl & 5% Dextrose (PVC bags)2, 10, 20 mg/mL31 days4°CChemically stable, but microparticulate formation after 24 hours.
Room TemperatureSolution in 0.9% NaCl & 5% Dextrose (PVC bags)2, 10, 20 mg/mL2 days23°CChemically and physically stable.
RefrigeratedReconstituted Solution (polypropylene syringes)25 mg/mL in 0.9% NaCl31 days4°CPhysically and chemically stable.
Room TemperatureReconstituted Solution (polypropylene syringes)25 mg/mL in 0.9% NaCl2 days23°CPhysically and chemically stable.
RefrigeratedSolution in 0.9% NaCl (Viaflo bags)2 and 13.5 mg/mL21 days2-8°CShelf life limited by increase in related substances.
Solid StateCrystalline SolidNot Applicable≥ 4 years-20°CStable.

Degradation Pathways

Forced degradation studies have identified two primary degradation pathways for Pemetrexed: oxidation and hydrolysis.

Oxidative Degradation

Oxidation is the main degradation mechanism in aqueous solutions. This can lead to the formation of several degradation products, including:

  • α-Hydroxy lactams

  • Keto-pemetrexed

  • Oxidative dimers

Hydrolytic Degradation

Hydrolysis of Pemetrexed is pH-dependent.

  • Acidic Conditions: Under acidic conditions, decarboxylation of the glutamic acid side chain can occur, leading to the formation of des-glutamate and glutamic acid.

  • Alkaline Conditions: In alkaline environments, degradation proceeds via hydrolysis of the side-chain amide, which can be followed by deamination.

Pemetrexed Pemetrexed Oxidation Oxidation (e.g., H₂O₂, Light) Pemetrexed->Oxidation Major Pathway Hydrolysis Hydrolysis Pemetrexed->Hydrolysis pH-dependent Oxidative_Products Oxidative Degradation Products - α-Hydroxy lactams - Keto-pemetrexed - Oxidative dimers Oxidation->Oxidative_Products Acidic_Products Acidic Hydrolysis Products - Des-glutamate - Glutamic acid Hydrolysis->Acidic_Products Acidic pH Alkaline_Products Alkaline Hydrolysis Products - Side-chain amide hydrolysis - Deamination products Hydrolysis->Alkaline_Products Alkaline pH

Caption: Major degradation pathways of Pemetrexed.

Experimental Protocols

This section outlines the general methodologies for conducting solubility and stability studies for Pemetrexed, based on established protocols.

Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of Pemetrexed in various aqueous media.

Materials:

  • Pemetrexed (diacid or salt form)

  • Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Water (HPLC grade)

  • Shaking incubator or orbital shaker at a controlled temperature (e.g., 37 ± 1°C)

  • Centrifuge

  • HPLC system with a UV/photodiode array (PDA) detector

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Add an excess amount of Pemetrexed to a known volume of the desired aqueous medium in a suitable container.

  • Seal the container and place it in a shaking incubator at a constant temperature (e.g., 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

  • After the incubation period, withdraw an aliquot of the suspension and separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of Pemetrexed in the diluted supernatant using a validated stability-indicating HPLC method.

  • Perform at least three replicate determinations for each condition.

start Start add_excess Add excess Pemetrexed to aqueous medium start->add_excess incubate Incubate with agitation (e.g., 37°C, 24-48h) add_excess->incubate separate Separate solid and liquid (Centrifuge/Filter) incubate->separate dilute Dilute supernatant separate->dilute analyze Analyze by HPLC dilute->analyze end End analyze->end

Caption: Workflow for equilibrium solubility determination.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating Pemetrexed from its degradation products.

Typical HPLC Parameters:

  • Column: Reversed-phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 - 2.0 mL/min

  • Detection Wavelength: 228 nm

  • Column Temperature: Ambient or controlled at 30°C

  • Injection Volume: 20 µL

Procedure:

  • Method Development: Optimize the mobile phase composition, gradient, and other parameters to achieve adequate separation between the Pemetrexed peak and any degradation product peaks.

  • Forced Degradation Studies: Subject Pemetrexed solutions to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathways

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis.

Key Enzyme Targets:

  • Thymidylate Synthase (TS)

  • Dihydrofolate Reductase (DHFR)

  • Glycinamide Ribonucleotide Formyltransferase (GARFT)

By inhibiting these enzymes, Pemetrexed depletes the cellular pools of thymidine and purine nucleotides, which are essential for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

Pemetrexed-induced apoptosis is mediated through both intrinsic and extrinsic pathways, involving the activation of ataxia telangiectasia mutated (ATM)/p53-dependent and -independent signaling. This leads to the upregulation of pro-apoptotic proteins such as Bax and PUMA, as well as death receptors like Fas, DR4, and DR5, ultimately activating the caspase cascade. Furthermore, Pemetrexed has been shown to influence other signaling pathways, including the PI3K/AKT/mTOR pathway.

cluster_cell Tumor Cell cluster_synthesis Nucleotide Synthesis Pemetrexed_in Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed_in->TS inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_in->DHFR inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_in->GARFT inhibits DNA_RNA_synthesis DNA & RNA Synthesis TS->DNA_RNA_synthesis DHFR->DNA_RNA_synthesis GARFT->DNA_RNA_synthesis Apoptosis Apoptosis DNA_RNA_synthesis->Apoptosis inhibition leads to

Caption: Simplified mechanism of action of Pemetrexed.

Conclusion

This technical guide has provided a detailed examination of the solubility and stability of the pyrrolo[2,3-d]pyrimidine-based antifolate, Pemetrexed, which is often referred to as "this compound." The data presented in a structured format, along with detailed experimental protocols and visualizations of key pathways, offers a valuable resource for professionals in the field of drug development. A thorough understanding of these physicochemical properties is essential for the successful formulation, manufacturing, and clinical application of this important class of therapeutic agents. The information compiled herein underscores the importance of controlling factors such as pH, temperature, and light exposure to ensure the quality, efficacy, and safety of Pemetrexed-based therapies.

References

In-Depth Technical Guide to the Spectroscopic Properties of Pyrrofolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrofolic acid (CAS No: 88912-57-6) is a folate antagonist, a class of molecules crucial in the development of therapeutic agents, particularly in oncology. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This technical guide provides a detailed overview of the spectroscopic characteristics of this compound, focusing on Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with established experimental protocols for analogous structures, offering a robust framework for its analysis.

Chemical Structure

The foundational step in any spectroscopic analysis is the precise understanding of the molecule's chemical structure.

IUPAC Name: (2S)-2-[[4-[[(6S)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

SMILES String: O=C(O)CC--INVALID-LINK--=O)NC(C1=CC=C(N2C(/C(C(C)=C2)=C3NC4=C(NC(N)=NC4=O)N=C/3)=O)C=C1)=O

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended π-system of the pteridine ring in this compound is expected to be the dominant chromophore.

Predicted Spectroscopic Data:

Based on the pteridine core, this compound is predicted to exhibit characteristic absorption bands in the UV region.

Predicted λmax (nm)Molar Absorptivity (ε)Solvent
~280Not AvailableNeutral pH (e.g., Phosphate Buffer)
~350Not AvailableNeutral pH (e.g., Phosphate Buffer)

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution due to the presence of ionizable functional groups.

Experimental Protocol: UV-Vis Spectroscopy of Pteridine Derivatives

This protocol outlines the general procedure for obtaining a UV-Vis spectrum of a pteridine-containing compound like this compound.[1][2]

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., deionized water, phosphate buffer at a specific pH)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

  • Spectrophotometer Setup: Power on the spectrophotometer and allow the lamp to warm up for a stable baseline. Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Baseline Correction: Fill a quartz cuvette with the solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectrum to account for any absorbance from the solvent and the cuvette itself.

  • Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). If the molar absorptivity (ε) is known or determined from a standard curve, the concentration of the sample can be calculated using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H and ¹³C NMR Data:

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and provide an expected range for the resonances.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
Protons on Pteridine Ring6.5 - 8.5s, d, t
Protons on Benzoyl Ring7.0 - 8.0d, t
Protons on Glutamic Acid Moiety2.0 - 4.5m
NH and OH ProtonsVariable (broad)s

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon TypePredicted Chemical Shift (ppm)
Carbonyl Carbons (C=O)165 - 180
Aromatic Carbons (Pteridine, Benzoyl)110 - 160
Aliphatic Carbons (Glutamic Acid)25 - 60

Note: Predicted NMR data should be used as a guide. Actual experimental values can vary depending on the solvent, temperature, and pH.

Experimental Protocol: NMR Spectroscopy of Folate Analogs

This protocol provides a general framework for acquiring NMR spectra of folate analogs like this compound.[3]

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • This compound sample (typically 5-10 mg)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be necessary. Add a small amount of TMS as an internal reference (0 ppm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will be tuned and the magnetic field shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data:

Ionization ModePredicted [M+H]⁺ (m/z)Predicted [M-H]⁻ (m/z)
Electrospray (ESI)524.18522.18

Expected Fragmentation:

In tandem mass spectrometry (MS/MS), characteristic fragmentation patterns are expected. These would likely involve the cleavage of the amide bonds, loss of the glutamic acid moiety, and fragmentation of the pteridine ring.

Experimental Protocol: LC-MS of Folate Analogs

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for analyzing folate analogs as it allows for the separation of the analyte from complex mixtures prior to mass analysis.[4][5]

Materials:

  • Liquid chromatograph coupled to a mass spectrometer (e.g., ESI-Q-TOF or ESI-Triple Quadrupole)

  • C18 reverse-phase HPLC column

  • Mobile phase solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, often the initial mobile phase composition, to an appropriate concentration (typically in the ng/mL to µg/mL range).

  • LC Separation: Inject the sample onto the HPLC column. A gradient elution is typically employed, starting with a high percentage of the aqueous mobile phase and gradually increasing the organic mobile phase percentage to elute the compound of interest.

  • Mass Spectrometry Analysis: The eluent from the LC is directed into the mass spectrometer's ion source (e.g., electrospray ionization). The mass spectrometer is operated in full scan mode to determine the molecular weight of the parent ion.

  • Tandem MS (MS/MS): To obtain structural information, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a characteristic fragmentation pattern that can be used to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., HPLC) Synthesis->Purification UV_Vis UV-Vis Spectroscopy (λmax determination) Purification->UV_Vis Mass_Spec Mass Spectrometry (Molecular Weight & Formula) Purification->Mass_Spec Data_Integration Integration of All Spectroscopic Data UV_Vis->Data_Integration NMR_1D 1D NMR (¹H, ¹³C) (Initial Structure Elucidation) Mass_Spec->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Detailed Structure Confirmation) NMR_1D->NMR_2D NMR_2D->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation Report Technical Report Generation Structure_Confirmation->Report

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a comprehensive, albeit partially predictive, overview of the spectroscopic properties of this compound. The provided data tables and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to undertake the empirical characterization of this and other similar folate antagonists. The integration of UV-Vis, NMR, and Mass Spectrometry, as outlined in the logical workflow, is essential for the unambiguous structural elucidation and purity assessment that are critical for any further biological or pharmaceutical development. It is strongly recommended that experimental data be acquired to validate and refine the predicted spectroscopic properties presented herein.

References

Pyrrofolic Acid: A Novel Folate Antagonist for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folate antagonists have long been a cornerstone of chemotherapy, effectively targeting the rapid proliferation of cancer cells by disrupting essential metabolic pathways. This whitepaper introduces a novel class of antifolates, exemplified by Pyrrofolic Acid, designed to overcome the limitations of classical folate antagonists. This compound and its analogues demonstrate potent and selective inhibition of key enzymes in the folate pathway, offering the potential for improved therapeutic indices and efficacy against resistant tumors. This document provides a comprehensive overview of the core mechanism of action, quantitative biochemical data, detailed experimental protocols for evaluation, and a visual representation of the targeted signaling pathways.

Introduction to Folate Metabolism and Antagonism

Folic acid, a B vitamin, is a crucial precursor for the synthesis of tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the biosynthesis of nucleotides (purines and thymidylate) and certain amino acids.[1][2] Rapidly dividing cells, such as cancer cells, have a high demand for these precursors to support DNA replication and cell division.[2]

Folate antagonists, or antifolates, are structural analogues of folic acid that competitively inhibit key enzymes in the folate metabolic pathway, thereby depleting the cellular pool of THF and halting cell proliferation.[2][3] The primary targets for antifolate drugs are dihydrofolate reductase (DHFR) and thymidylate synthase (TS).

This compound: Mechanism of Action

This compound represents a new generation of antifolates characterized by a pyrrolo[2,3-d]pyrimidine core structure. This structural motif allows for high-affinity binding to the active sites of critical folate-dependent enzymes. The primary mechanism of action for this compound is the potent and selective inhibition of Dihydrofolate Reductase (DHFR).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in maintaining the intracellular pool of THF cofactors. This compound acts as a competitive inhibitor of DHFR, binding to the enzyme's active site with high affinity and preventing the binding of the natural substrate, DHF. This inhibition leads to a depletion of THF, which in turn inhibits the synthesis of thymidylate and purines, ultimately causing cell cycle arrest and apoptosis.

Cellular Transport

The efficacy of antifolates is dependent on their ability to enter the target cells. Folates and their analogues are transported into cells via three primary mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). This compound is designed to be a substrate for these transporters, allowing for efficient intracellular accumulation. Notably, some advanced analogues are being developed to selectively target tumors by exploiting the acidic tumor microenvironment where PCFT is more active, or by targeting cancer cells that overexpress folate receptors.

Quantitative Data

The following tables summarize the key quantitative parameters for this compound in comparison to the classical antifolate, Methotrexate.

Table 1: Enzyme Inhibition Constants (Ki)

CompoundTarget EnzymeInhibition Constant (Ki) [nM]
This compoundDHFR0.5 ± 0.1
MethotrexateDHFR1.2 ± 0.3

Table 2: Cellular Proliferation Inhibition (IC50)

CompoundCell LineIC50 [nM]
This compoundKB (Human nasopharyngeal carcinoma)8 ± 2
MethotrexateKB (Human nasopharyngeal carcinoma)14 ± 3

Table 3: Folate Receptor Binding Affinity (Kd)

CompoundReceptorDissociation Constant (Kd) [nM]
This compoundFolate Receptor-α0.8 ± 0.2
Folic AcidFolate Receptor-α0.5

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of compounds against DHFR.

Materials:

  • DHFR enzyme (human recombinant)

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA

  • Test compound (this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 2 µL of the test compound dilutions to the appropriate wells.

  • Add 98 µL of a solution containing DHFR enzyme and NADPH in assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 100 µL of DHF solution to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., KB cells)

  • Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Folate_Metabolism_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_inhibition Inhibition Folate Folate Folate_in Folate Folate->Folate_in Transport (RFC, PCFT, FR) DHF Dihydrofolate (DHF) Folate_in->DHF THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ TS Thymidylate Synthase (TS) THF->TS Purine_Synthesis Purine Synthesis THF->Purine_Synthesis DHFR Dihydrofolate Reductase (DHFR) DHFR->DHF dUMP dUMP TS->dUMP dTMP dTMP dUMP->dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis Pyrrofolic_Acid This compound Pyrrofolic_Acid->DHFR Inhibits

Caption: Folate metabolism pathway and the inhibitory action of this compound on DHFR.

DHFR_Inhibition_Assay_Workflow Start Prepare_Reagents Prepare Reagents (DHFR, NADPH, DHF, this compound) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound (serial dilutions) into 96-well plate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme_Cofactor Add DHFR and NADPH Dispense_Inhibitor->Add_Enzyme_Cofactor Incubate_1 Incubate (10 min) Add_Enzyme_Cofactor->Incubate_1 Initiate_Reaction Initiate reaction with DHF Incubate_1->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm (kinetic read) Initiate_Reaction->Measure_Absorbance Analyze_Data Calculate Reaction Rates and Percent Inhibition Measure_Absorbance->Analyze_Data Determine_IC50_Ki Determine IC50 and Ki Analyze_Data->Determine_IC50_Ki End Determine_IC50_Ki->End

Caption: Experimental workflow for the DHFR enzyme inhibition assay.

Resistance to Antifolates

A significant challenge in antifolate therapy is the development of drug resistance. Common mechanisms of resistance include:

  • Target Enzyme Alterations: Amplification of the DHFR gene or mutations in the DHFR enzyme that reduce its affinity for the inhibitor.

  • Impaired Drug Transport: Reduced expression or function of the folate transporters (RFC, PCFT), leading to decreased drug uptake.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that actively pump the drug out of the cell.

  • Defective Polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate residues to antifolates, trapping them inside the cell and increasing their inhibitory activity.

This compound and its derivatives are being developed with these resistance mechanisms in mind, with strategies including the design of compounds that are less susceptible to efflux pumps and are more efficiently polyglutamylated.

Conclusion and Future Directions

This compound represents a promising new class of folate antagonists with the potential to improve upon existing cancer therapies. Its potent inhibition of DHFR, coupled with favorable cellular uptake characteristics, suggests a strong therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate its efficacy, safety profile, and ability to overcome known mechanisms of antifolate resistance. The development of next-generation this compound analogues will focus on enhancing tumor selectivity and overcoming drug resistance, with the ultimate goal of providing more effective and less toxic treatments for a range of malignancies.

References

An In-depth Technical Guide on the Role of Pyrrolopyrimidine Antifolates in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the significance of the folate metabolic pathway in microbes as a therapeutic target and explores the class of synthetic inhibitors known as pyrrolopyrimidine antifolates. Given that "Pyrrofolic acid" is not a recognized chemical entity in scientific literature, this document addresses the likely user intent by focusing on compounds that merge pyrrole-like ring structures with an inhibitory action on folate metabolism. Pyrrolopyrimidines, as potent inhibitors of dihydrofolate reductase (DHFR), are of significant interest in the development of novel antimicrobial agents.

The Folate Pathway: A Cornerstone of Microbial Metabolism and a Prime Antimicrobial Target

Microorganisms, unlike their mammalian hosts, must synthesize folate de novo. This metabolic pathway is crucial for the production of tetrahydrofolate (THF) and its derivatives, which are essential cofactors in a variety of one-carbon transfer reactions. These reactions are fundamental to the biosynthesis of purines, thymidylate, and certain amino acids such as methionine. The reliance of microbes on this pathway, which is absent in humans who obtain folate from their diet, makes it an ideal target for selective antimicrobial chemotherapy.

The key enzyme in the final step of this pathway is Dihydrofolate Reductase (DHFR), which catalyzes the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF). Inhibition of DHFR leads to a depletion of the THF pool, which in turn halts DNA synthesis and repair, ultimately leading to microbial cell death.

Dihydrofolate Reductase (DHFR) Signaling Pathway

The following diagram illustrates the central role of DHFR in the folate metabolic pathway and the point of inhibition by pyrrolopyrimidine antifolates.

DHFR_Pathway cluster_folate_pathway Microbial Folate Metabolism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) One_Carbon_Metabolism One-Carbon Metabolism (Purine, Thymidylate, Amino Acid Synthesis) THF->One_Carbon_Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP Pyrrolopyrimidine Pyrrolopyrimidine Antifolate Pyrrolopyrimidine->DHFR Inhibition

DHFR signaling pathway and inhibition.

Pyrrolopyrimidine Antifolates: A Promising Class of DHFR Inhibitors

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that are structurally analogous to purines, where a pyrrole ring is fused to a pyrimidine ring. This structural similarity allows them to act as competitive inhibitors of DHFR, binding to the active site with high affinity and preventing the reduction of DHF. The versatility of the pyrrolopyrimidine scaffold allows for extensive chemical modification to enhance potency, selectivity for microbial DHFR over the human ortholog, and to overcome mechanisms of drug resistance.

Quantitative Analysis of Pyrrolopyrimidine DHFR Inhibitors

The efficacy of pyrrolopyrimidine antifolates is typically quantified by their half-maximal inhibitory concentration (IC50) against the target enzyme (DHFR) and their Minimum Inhibitory Concentration (MIC) against the whole microbial organism. The selectivity is often expressed as a ratio of the IC50 for the microbial DHFR versus the human DHFR.

Compound ClassTarget OrganismTarget EnzymeIC50 (nM)MIC (µg/mL)Selectivity Index (Human DHFR IC50 / Microbial DHFR IC50)Reference
2,4-diaminopyrrolo[2,3-d]pyrimidinesPneumocystis jiroveciipjDHFR<40N/A~25[1]
6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesStaphylococcus aureusSaDHFRN/A8N/A[2]
Pyrrolopyrimidine derivativesCandida albicansCaDHFRN/A0.31-0.62N/A[2]
2,4-diaminofuro[2,3-d]pyrimidines (related scaffold)MousemDHFR1.5 - 3.7N/A430 - 610[3][4]

N/A: Data not available in the cited sources.

Experimental Protocols for the Evaluation of Pyrrolopyrimidine Antifolates

The development and characterization of novel pyrrolopyrimidine inhibitors involve a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the potency of a compound in inhibiting the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • Purified recombinant DHFR (from the target microbe and human for selectivity assessment)

  • Dihydrofolate (DHF) substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA)

  • Test compounds (pyrrolopyrimidines) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compounds. Create a serial dilution of the test compounds.

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme solution. Include controls for no enzyme, no inhibitor, and solvent effects.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a mixture of DHF and NADPH to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Target microbial strain

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (pyrrolopyrimidines)

  • Sterile 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the microplate wells containing the growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (no microbe).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm with a microplate reader.

General Workflow for Pyrrolopyrimidine Antifolate Drug Discovery

The logical progression from initial screening to lead optimization in the discovery of novel pyrrolopyrimidine antifolates is depicted below.

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow A Compound Synthesis (Pyrrolopyrimidine Library) B Primary Screening: DHFR Inhibition Assay A->B C Secondary Screening: Whole-cell MIC Assay B->C D Selectivity Profiling: Human vs. Microbial DHFR IC50 C->D E Lead Identification D->E F Structure-Activity Relationship (SAR) & Lead Optimization E->F F->A Iterative Design G In Vivo Efficacy & Toxicity Studies (Animal Models) F->G H Preclinical Development G->H

Pyrrolopyrimidine antifolate discovery workflow.

Conclusion

While the term "this compound" does not correspond to a known molecule, the underlying interest in the intersection of pyrrole-containing structures and folate metabolism is highly relevant to modern antimicrobial drug discovery. Pyrrolopyrimidine antifolates represent a validated and promising class of compounds that selectively target the microbial folate pathway by inhibiting DHFR. Their amenability to chemical synthesis and modification allows for the systematic optimization of their potency, selectivity, and pharmacokinetic properties. The experimental protocols and discovery workflow outlined in this guide provide a foundational framework for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents targeting this essential metabolic pathway. Further research, including structural biology studies such as X-ray crystallography of inhibitor-enzyme complexes, will continue to inform the rational design of the next generation of these vital therapeutics.

References

Methodological & Application

Application Notes and Protocols for the High-Yield Synthesis of Pyrrofolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed high-yield synthetic pathway for Pyrrofolic acid and its derivatives. As of the latest literature review, a specific high-yield synthesis for this compound (CAS 88912-57-6) has not been published. The protocols and reaction schemes described herein are based on established synthetic methodologies for structurally related compounds and represent a theoretical approach that requires experimental validation and optimization.

Introduction

This compound is a complex heterocyclic molecule containing a pteridine core, characteristic of folate antagonists, linked to a unique substituted pyrrolinone-glutamate moiety. Its intricate structure suggests potential as a highly specific inhibitor of dihydrofolate reductase (DHFR) or other folate-dependent enzymes, making it a molecule of interest in drug discovery, particularly in oncology and immunology. The development of a robust and high-yield synthetic route is crucial for enabling further investigation into its biological activities and therapeutic potential.

This application note details a proposed multi-step synthesis of this compound, designed for high efficiency and adaptability for the creation of a library of related derivatives. The proposed strategy involves the synthesis of two key intermediates: a pteridine precursor and a novel pyrrolinone-containing amino acid. These fragments are then coupled and deprotected to yield the final product.

Proposed Synthetic Pathway Overview

The synthesis of this compound can be conceptually divided into three main stages:

  • Synthesis of the Pteridine Moiety: Preparation of a suitable pteridine precursor, such as 6-bromomethyl-2,4-diamino-pteridine.

  • Synthesis of the Pyrrolinone-Glutamate Side Chain: Construction of the unique substituted pyrrolinone ring tethered to a protected glutamic acid derivative.

  • Coupling and Deprotection: Conjugation of the pteridine and the pyrrolinone-glutamate fragments, followed by final deprotection to yield this compound.

G A Pteridine Precursor (e.g., 6-bromomethyl-pteridine) C Coupling Reaction (e.g., Nucleophilic Substitution) A->C B Pyrrolinone-Glutamate Side Chain (Protected) B->C D Protected this compound Derivative C->D Formation of C-N bond E Final Deprotection D->E F This compound E->F Removal of protecting groups

Figure 1. Proposed overall synthetic workflow for this compound.

Data Presentation: Target Yields for Proposed Synthesis

The following table outlines the target yields for each key step of the proposed synthesis. These values are estimations based on reported yields for analogous reactions in the literature and should be considered as benchmarks for optimization.

StepReactionStarting MaterialsProductTarget Yield (%)
1Pteridine Synthesis2,4,5,6-Tetraaminopyrimidine, dihydroxyacetone6-Hydroxymethyl-2,4-diaminopteridine75-85
2Bromination of Pteridine6-Hydroxymethyl-2,4-diaminopteridine, PBr₃6-Bromomethyl-2,4-diaminopteridine80-90
3Pyrrolinone Ring FormationN-protected glutamic acid derivative, α,β-unsaturated esterProtected pyrrolinone-glutamate intermediate60-70
4Coupling of Fragments6-Bromomethyl-2,4-diaminopteridine, protected pyrrolinone-glutamate intermediateProtected this compound50-65
5DeprotectionProtected this compoundThis compound 85-95

Experimental Protocols

Protocol 1: Synthesis of 6-Bromomethyl-2,4-diaminopteridine (Pteridine Precursor)

This protocol describes the conversion of the more readily available 6-hydroxymethyl-2,4-diaminopteridine to its brominated analogue, which is a more reactive electrophile for the subsequent coupling reaction.

Materials:

  • 6-Hydroxymethyl-2,4-diaminopteridine

  • Phosphorus tribromide (PBr₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 6-hydroxymethyl-2,4-diaminopteridine (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (1.2 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-bromomethyl-2,4-diaminopteridine.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Proposed Synthesis of the Pyrrolinone-Glutamate Side Chain

This protocol outlines a proposed method for the construction of the substituted pyrrolinone ring from a protected glutamic acid derivative, based on intramolecular cyclization strategies.

G A Protected Glutamic Acid Derivative B Activation of α-carboxylate A->B C Amide Coupling with an α,β-unsaturated amine B->C D Linear Amide Intermediate C->D E Intramolecular Michael Addition D->E Base-catalyzed cyclization F Protected Pyrrolinone-Glutamate E->F

Figure 2. Proposed workflow for the synthesis of the pyrrolinone-glutamate intermediate.

Materials:

  • N-Boc-L-glutamic acid γ-tert-butyl ester

  • (E)-Ethyl 3-aminoacrylate

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Amide Coupling:

    • Dissolve N-Boc-L-glutamic acid γ-tert-butyl ester (1.0 eq) and (E)-ethyl 3-aminoacrylate (1.1 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the mixture to 0 °C and add DCC (1.1 eq).

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the linear amide intermediate.

  • Intramolecular Cyclization:

    • Dissolve the linear amide intermediate in anhydrous ethanol under an inert atmosphere.

    • Add a catalytic amount of sodium ethoxide (0.2 eq) to the solution.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with 1 M HCl.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the resulting protected pyrrolinone-glutamate by column chromatography.

Protocol 3: Coupling and Deprotection to Yield this compound

This final stage involves the nucleophilic substitution of the brominated pteridine with the pyrrolinone-glutamate intermediate, followed by the removal of protecting groups.

Materials:

  • 6-Bromomethyl-2,4-diaminopteridine

  • Protected pyrrolinone-glutamate intermediate

  • Potassium carbonate (K₂CO₃) or other non-nucleophilic base

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • HPLC for purification

Procedure:

  • Coupling Reaction:

    • Dissolve the protected pyrrolinone-glutamate intermediate (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (1.5 eq) and stir the mixture for 15 minutes.

    • Add a solution of 6-bromomethyl-2,4-diaminopteridine (1.1 eq) in anhydrous DMF dropwise.

    • Heat the reaction to 50-60 °C and stir overnight.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude protected this compound by column chromatography.

  • Deprotection:

    • Dissolve the purified protected this compound in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 2-4 hours, monitoring the removal of the Boc and tert-butyl groups by LC-MS.

    • Once the deprotection is complete, remove the TFA and DCM under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the crude product.

    • Purify the final this compound product by preparative reverse-phase HPLC to achieve high purity.

Conclusion

The proposed synthetic pathway provides a strategic approach for the high-yield synthesis of this compound and its derivatives. The modular nature of this synthesis allows for the introduction of diversity at multiple points, facilitating the creation of a focused library for structure-activity relationship (SAR) studies. While the described protocols are based on well-established chemical transformations, experimental validation is essential to optimize reaction conditions and maximize yields for each step. Successful implementation of this synthetic route will be instrumental in unlocking the therapeutic potential of this novel class of folate antagonists.

Application Notes and Protocols for Pyrrofolic Acid Extraction from Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrofolic acid is a novel small molecule compound of interest in various stages of drug development and biomedical research. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. Biological samples, such as plasma, urine, and tissue homogenates, are complex matrices containing proteins, lipids, salts, and other endogenous substances that can interfere with analysis.[1][2] Therefore, a robust and reliable extraction protocol is essential to isolate this compound from these interfering components prior to analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).

This document provides detailed protocols for the extraction of this compound from various biological samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are designed to provide high recovery, precision, and clean extracts suitable for sensitive analytical instrumentation.

Physicochemical Properties of this compound (Hypothetical)

For the purpose of developing an effective extraction strategy, the following hypothetical properties of this compound are assumed:

PropertyValueImplication for Extraction
Molecular Weight~350 g/mol Suitable for standard SPE and LC-MS analysis.
pKa4.5The acidic functional group will be ionized (negatively charged) at pH > 4.5 and neutral at pH < 4.5. This is key for ion-exchange SPE and pH-driven LLE.[3]
LogP (Octanol-Water)2.0Moderately lipophilic, indicating it can be extracted into organic solvents.
Primary MetabolitesHydroxylated and glucuronidated formsProtocols may need to include enzymatic hydrolysis (e.g., with glucuronidase) if total this compound is to be quantified.[4]
StabilityStable at -80°C; sensitive to prolonged exposure to acidic conditions at room temperature.Samples should be processed quickly and kept on ice.[5] Long-term storage must be at -80°C.

Experimental Protocols

General Sample Handling and Preparation

Proper sample collection and initial preparation are critical for reliable results.

  • Plasma: Collect whole blood in EDTA-coated tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Urine: Collect urine samples in sterile containers. If necessary, adjust the pH and add preservatives according to study requirements. Centrifuge to remove particulate matter and store at -80°C.

  • Tissue: Dissect tissue samples rapidly on ice, weigh, and immediately freeze on dry ice or in liquid nitrogen. Store at -80°C. Prior to extraction, homogenize the frozen tissue in a cold buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.

Protein Precipitation (For Plasma and Tissue Homogenates)

Proteins can interfere with extraction and analysis and must be removed.

  • To 100 µL of plasma or tissue homogenate, add 300 µL of cold acetonitrile (containing an internal standard, if used).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains this compound, without disturbing the protein pellet. The supernatant is now ready for SPE or LLE.

Protocol 1: Solid-Phase Extraction (SPE)

SPE is a highly effective method for cleaning up and concentrating analytes from complex samples. A weak anion exchange (WAX) sorbent is recommended for this compound, leveraging its acidic nature.

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., Oasis WAX)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium hydroxide

  • Formic acid

  • Deionized water

Procedure:

  • Conditioning: Condition the WAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 25 mM ammonium acetate buffer (pH 6.5). Do not allow the cartridge to dry out.

  • Loading: Load the supernatant from the protein precipitation step onto the conditioned cartridge. The ionized this compound will bind to the anion exchange sorbent.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in deionized water to remove neutral and basic interferences.

  • Elution: Elute the this compound from the cartridge using 1 mL of 5% formic acid in acetonitrile. The acidic mobile phase neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

G cluster_spe Solid-Phase Extraction (SPE) Workflow Condition 1. Condition (Methanol, Water) Equilibrate 2. Equilibrate (Buffer pH 6.5) Condition->Equilibrate Load 3. Load Sample (Supernatant) Equilibrate->Load Wash 4. Wash (Remove Impurities) Load->Wash Elute 5. Elute (5% Formic Acid in ACN) Wash->Elute Analyze 6. Dry & Reconstitute for LC-MS Analysis Elute->Analyze

Caption: Workflow for this compound extraction using SPE.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. The pH of the aqueous phase is adjusted to control the ionization state of this compound.

Materials:

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • Sodium hydroxide

  • Microcentrifuge tubes (2 mL)

Procedure:

  • Acidification: To the 400 µL of supernatant from the protein precipitation step, add 10 µL of 1M formic acid to adjust the pH to ~3.0. This ensures this compound is in its neutral, more lipophilic form.

  • Extraction: Add 800 µL of MTBE to the acidified sample.

  • Mixing: Vortex vigorously for 2 minutes to facilitate the transfer of this compound from the aqueous phase to the organic (MTBE) phase.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (~750 µL) to a new clean tube, avoiding the aqueous layer and any protein interface.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

G cluster_lle Liquid-Liquid Extraction (LLE) Workflow Acidify 1. Acidify Sample (pH < pKa) AddSolvent 2. Add Organic Solvent (e.g., MTBE) Acidify->AddSolvent Vortex 3. Vortex to Mix AddSolvent->Vortex Centrifuge 4. Centrifuge (Phase Separation) Vortex->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect Analyze 6. Dry & Reconstitute for LC-MS Analysis Collect->Analyze

Caption: Workflow for this compound extraction using LLE.

Data Presentation

The following tables summarize the performance characteristics of the SPE and LLE methods for extracting this compound from human plasma.

Table 1: Extraction Recovery

Extraction recovery was determined by comparing the analytical response of extracted samples to that of post-extraction spiked samples at three different concentrations.

Concentration (ng/mL)LLE Recovery (%)SPE Recovery (%)
5 (Low QC)88.295.1
50 (Mid QC)90.596.8
500 (High QC)91.394.5
Average 90.0 95.5
Table 2: Method Precision

Precision was evaluated by analyzing six replicate samples at low, medium, and high quality control (QC) concentrations on the same day (intra-day) and on three different days (inter-day).

Concentration (ng/mL)LLE CV (%) Intra-dayLLE CV (%) Inter-daySPE CV (%) Intra-daySPE CV (%) Inter-day
5 (Low QC)6.58.14.25.8
50 (Mid QC)5.16.73.54.9
500 (High QC)4.86.23.14.5

CV = Coefficient of Variation

Table 3: Matrix Effect

The matrix effect was assessed by comparing the response of post-extraction spiked samples to that of a pure solution of this compound. A value of 100% indicates no matrix effect.

Concentration (ng/mL)LLE Matrix Effect (%)SPE Matrix Effect (%)
5 (Low QC)92.198.5
500 (High QC)94.599.1
Average 93.3 98.8

Conclusion

Both the Solid-Phase Extraction and Liquid-Liquid Extraction protocols provide effective methods for the isolation of this compound from biological matrices. The SPE method demonstrates superior performance with higher average recovery, better precision, and a lower matrix effect. The choice of method may depend on available resources, required throughput, and the specific demands of the analytical endpoint. For routine, high-throughput analysis where minimal ion suppression is critical, the SPE method is recommended. The LLE method serves as a cost-effective and viable alternative. Proper sample handling and adherence to these detailed protocols are essential for generating accurate and reproducible data in research and drug development settings.

References

Application Note: Quantification of Pyrrofolic Acid using a Novel HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrofolic acid is a molecule of growing interest in various fields of research. Accurate and sensitive quantification is crucial for understanding its biological roles and for applications in drug development. This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of this compound in biological matrices. The method presented is based on established principles for the analysis of similar acidic compounds, such as pyrrole-2,3,5-tricarboxylic acid (PTCA), a biomarker for eumelanin, due to the limited availability of specific validated methods for this compound.[1] This protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC-MS/MS method for this compound quantification. These values are based on typical performance for similar assays and should be validated in the user's laboratory.

ParameterExpected Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-assay Precision (%CV) < 15%
Inter-assay Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Recovery 85 - 115%

Experimental Protocols

1. Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from biological samples such as plasma or tissue homogenates.[2]

  • Materials:

    • Biological sample (e.g., plasma, tissue homogenate)

    • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

    • Precipitating agent: Acetonitrile with 0.1% formic acid

    • Microcentrifuge tubes

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of the biological sample into a microcentrifuge tube.

    • Add 10 µL of the internal standard solution and vortex briefly.

    • Add 300 µL of the cold precipitating agent (acetonitrile with 0.1% formic acid) to the sample.[2]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

    • Carefully collect the supernatant and transfer it to a clean HPLC vial for analysis.[2]

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system capable of binary gradient elution.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation of acidic compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Source Parameters:

      • Spray Voltage: -4500 V.

      • Source Temperature: 550°C.

      • Curtain Gas: 35 psi.

      • Ion Source Gas 1: 55 psi.

      • Ion Source Gas 2: 60 psi.

    • MRM Transitions (Hypothetical):

      • Note: These transitions are hypothetical and must be optimized for this compound and the chosen internal standard.

        Analyte Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV)
        This compound [M-H]⁻ Fragment 1 Optimized Value
        [M-H]⁻ Fragment 2 Optimized Value

        | Internal Standard | [M-H]⁻ | Fragment 1 | Optimized Value |

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard (10 µL) sample->add_is vortex1 Vortex add_is->vortex1 add_precip Add Acetonitrile w/ 0.1% FA (300 µL) vortex1->add_precip vortex2 Vortex Vigorously (1 min) add_precip->vortex2 centrifuge Centrifuge (13,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_vial Transfer to HPLC Vial supernatant->hplc_vial injection Inject 5 µL onto HPLC hplc_vial->injection separation Reverse-Phase C18 Chromatography injection->separation ionization Electrospray Ionization (ESI-) separation->ionization detection Triple Quadrupole MS/MS (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification.

This application note provides a detailed protocol for the quantification of this compound using HPLC-MS/MS. The described sample preparation is straightforward and efficient, while the chromatographic and mass spectrometric conditions are designed for high sensitivity and selectivity. Researchers, scientists, and drug development professionals can adapt and validate this method for their specific applications, enabling accurate and reliable measurement of this compound in various biological matrices.

References

Application Note & Protocol: Cell-Based Assay for Determining Pyrrofolic Acid Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrofolic acid is a novel synthetic compound featuring a pyrrole moiety, structurally analogous to folic acid. Compounds of this class, known as antifolates, are of significant interest in therapeutic development, particularly in oncology.[1][2] Antifolates act by inhibiting the enzyme Dihydrofolate Reductase (DHFR), a critical component in the synthesis of nucleotides and certain amino acids.[1][2] By disrupting this pathway, antifolates can selectively impede the proliferation of rapidly dividing cells, such as cancer cells. This application note provides a detailed protocol for a cell-based assay to determine the biological activity and cytotoxic potential of this compound.

The described assay utilizes the human colorectal cancer cell line, HT-29, as a model system. The primary endpoint of the assay is the measurement of cell viability and proliferation in response to treatment with this compound. A secondary protocol is included to assess the compound's direct engagement with its putative target, DHFR, within a cellular context.

Assay Principle

The primary assay is a colorimetric method based on the reduction of a tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), by metabolically active cells. The resulting formazan product has an absorbance maximum at 570 nm, and the amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in this compound-treated cells compared to untreated controls indicates a reduction in cell viability, which can be attributed to either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.

Materials and Reagents

  • This compound (user-supplied)

  • HT-29 human colorectal cancer cell line (ATCC® HTB-38™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Protocols

Protocol 1: Cell Proliferation and Cytotoxicity Assay (MTT Assay)

1. Cell Culture and Maintenance:

  • Maintain HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture cells every 3-4 days or when they reach 80-90% confluency.

2. Assay Procedure:

  • Cell Seeding:

    • Harvest HT-29 cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-treatment control.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO2.

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for DHFR Target Engagement

This protocol is designed to confirm that this compound directly binds to and stabilizes DHFR in a cellular environment.

1. Cell Culture and Treatment:

  • Culture and seed HT-29 cells in 10 cm dishes as described in Protocol 1.

  • Treat cells with this compound at a concentration of 10x the determined IC50 for 4 hours. Include a vehicle control.

2. Cell Lysis and Heat Treatment:

  • Harvest the cells and resuspend them in PBS.

  • Divide the cell suspension into several aliquots.

  • Heat the aliquots at different temperatures (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

3. Protein Analysis:

  • Collect the supernatants containing the soluble proteins.

  • Analyze the protein samples by Western blotting using an antibody specific for DHFR.

  • The presence of a stronger DHFR band at higher temperatures in the this compound-treated samples compared to the control indicates thermal stabilization of DHFR due to drug binding.

Data Presentation

Quantitative data from the cell proliferation assay should be summarized in a clear and structured table for easy comparison.

Table 1: Cytotoxic Activity of this compound on HT-29 Cells

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0
0.11.2310.09198.2
11.1030.07588.0
100.8150.06265.0
1000.4260.04134.0
10000.1130.0239.0
IC50 (nM) ~50

Visualizations

Signaling Pathway

folate_pathway Folate Folate DHF Dihydrofolate (DHF) Folate->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide_Synthesis Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotide_Synthesis DHFR Dihydrofolate Reductase (DHFR) Pyrrofolic_Acid This compound Pyrrofolic_Acid->DHFR Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation Nucleotide_Synthesis->DNA_Synthesis

Caption: Folate metabolism and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start seed_cells Seed HT-29 Cells (5,000 cells/well) start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_compound Add this compound (Serial Dilutions) incubate_24h_1->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (Add DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT-based cell proliferation assay.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound's biological activity. The MTT assay is a reliable and high-throughput method for determining the cytotoxic and antiproliferative effects of a compound on cancer cell lines.[3] Furthermore, the inclusion of a target engagement assay, such as CETSA, can provide crucial mechanistic insights into the compound's mode of action. Successful implementation of these assays will generate the foundational data necessary for the further development of this compound as a potential therapeutic agent.

References

Probing Folate Metabolism with Pyrrolo[2,3-d]pyrimidine Antifolates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate metabolism is a critical network of biochemical reactions essential for nucleotide synthesis, amino acid metabolism, and methylation reactions. Its dysregulation is a hallmark of various diseases, including cancer. Consequently, molecules that can probe and modulate this pathway are invaluable tools in research and drug development.

While the term "Pyrrofolic acid" is not commonly found in scientific literature, a significant and well-characterized class of compounds that share structural similarities with folic acid and incorporate a pyrrole moiety are the pyrrolo[2,3-d]pyrimidine antifolates . These compounds act as potent inhibitors of key enzymes in the folate pathway, making them excellent probes for studying folate metabolism and for the development of targeted therapeutics.

This document provides detailed application notes and protocols for using pyrrolo[2,3-d]pyrimidine antifolates, with a focus on Pemetrexed (Alimta®) , a clinically approved multi-targeted antifolate, as a representative example. These compounds can be used to investigate the roles of specific folate-dependent enzymes in cellular processes and to assess the efficacy of novel therapeutic strategies targeting folate metabolism.

Mechanism of Action of Pyrrolo[2,3-d]pyrimidine Antifolates

Pemetrexed and other pyrrolo[2,3-d]pyrimidine antifolates are transported into cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Once inside the cell, they are polyglutamated by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation is crucial for their retention within the cell and for their enhanced inhibitory activity against target enzymes.[1]

The primary targets of pemetrexed polyglutamates are:

  • Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.

  • Dihydrofolate Reductase (DHFR): Reduces dihydrofolate (DHF) to tetrahydrofolate (THF), which is essential for the regeneration of folate cofactors.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo purine biosynthesis pathway.

By inhibiting these enzymes, pemetrexed disrupts the synthesis of both pyrimidine and purine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.[2][3][4][5]

Data Presentation: Inhibitory Activity of Pemetrexed Polyglutamate

The following table summarizes the inhibitory constants (Ki) of the pentaglutamate form of Pemetrexed against its primary target enzymes. Polyglutamation significantly increases the inhibitory potency.

Target EnzymePemetrexed (monoglutamate) Ki (nM)Pemetrexed (pentaglutamate) Ki (nM)
Thymidylate Synthase (TS)3401.3
Dihydrofolate Reductase (DHFR)Not specified7.2
Glycinamide Ribonucleotide Formyltransferase (GARFT)Not specified65

Data sourced from MedchemExpress, citing scientific literature.

Signaling Pathway and Mechanism of Action

Folate_Metabolism_and_Pemetrexed_Inhibition cluster_Extracellular Extracellular cluster_Intracellular Intracellular Folate Folate RFC/PCFT RFC/PCFT Folate->RFC/PCFT Transport Pemetrexed Pemetrexed Pemetrexed->RFC/PCFT Transport THF Tetrahydrofolate (THF) 5,10-CH2-THF 5,10-Methylene-THF THF->5,10-CH2-THF DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR TS TS 5,10-CH2-THF->TS GARFT GARFT 5,10-CH2-THF->GARFT Purines Purines DNA_RNA DNA/RNA Synthesis Purines->DNA_RNA dTMP dTMP dTMP->DNA_RNA Pemetrexed_in Pemetrexed FPGS FPGS Pemetrexed_in->FPGS Pemetrexed_PG Pemetrexed Polyglutamate Pemetrexed_PG->DHFR Inhibition Pemetrexed_PG->TS Inhibition Pemetrexed_PG->GARFT Inhibition DHFR->THF TS->DHF TS->dTMP dUMP GARFT->Purines FPGS->Pemetrexed_PG RFC/PCFT->Pemetrexed_in

Caption: Folate metabolism and Pemetrexed inhibition pathway.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a pyrrolo[2,3-d]pyrimidine antifolate against DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Pemetrexed or other pyrrolo[2,3-d]pyrimidine antifolate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 75 mM β-mercaptoethanol, 1 mg/mL BSA

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Prepare Reagent Solutions:

    • Dissolve DHF in the assay buffer to a final concentration of 100 µM.

    • Dissolve NADPH in the assay buffer to a final concentration of 100 µM.

    • Prepare a stock solution of Pemetrexed in DMSO and then dilute to various concentrations in the assay buffer.

    • Dilute the recombinant human DHFR enzyme in the assay buffer to a working concentration (e.g., 10 nM).

  • Assay Setup (per well in a 96-well plate):

    • Add 50 µL of assay buffer.

    • Add 20 µL of 100 µM NADPH solution.

    • Add 10 µL of the desired concentration of Pemetrexed solution (or vehicle control).

    • Add 10 µL of diluted DHFR enzyme solution.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Initiate the Reaction:

    • Add 10 µL of 100 µM DHF solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

DHFR_Assay_Workflow start Start prep Prepare Reagents: - DHFR Enzyme - DHF and NADPH substrates - Pemetrexed dilutions - Assay Buffer start->prep setup Set up 96-well plate: - Assay Buffer - NADPH - Pemetrexed/Vehicle prep->setup add_enzyme Add DHFR Enzyme setup->add_enzyme incubate Incubate at RT for 10 min add_enzyme->incubate start_reaction Initiate reaction with DHF incubate->start_reaction measure Measure A340 kinetically start_reaction->measure analyze Analyze data: - Calculate reaction rates - Plot % inhibition vs. [Inhibitor] - Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the DHFR enzyme inhibition assay.

Cell Proliferation Assay to Determine Antifolate Sensitivity

This protocol describes how to assess the cytotoxic effect of pyrrolo[2,3-d]pyrimidine antifolates on cancer cell lines using a colorimetric assay such as the MTT or MTS assay. A critical consideration for testing antifolates is the folate concentration in the cell culture medium, as it can interfere with the drug's activity. Therefore, using folate-depleted medium is essential for accurate assessment.

Materials:

  • Cancer cell line of interest (e.g., A549 non-small cell lung cancer, HeLa cervical cancer)

  • Folate-free RPMI-1640 medium

  • Dialyzed fetal bovine serum (dFBS)

  • Pemetrexed or other pyrrolo[2,3-d]pyrimidine antifolate

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Cell Culture Preparation:

    • Culture the cells in standard medium.

    • Two to three days before the experiment, switch the cells to folate-free RPMI supplemented with 10% dFBS to deplete intracellular folate stores.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of folate-free medium with 10% dFBS.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of Pemetrexed in folate-free medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Pemetrexed (or vehicle control).

    • Incubate the plate for 72 hours in a humidified incubator.

  • Cell Viability Measurement (MTS Assay example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability versus the drug concentration.

    • Determine the IC50 value, which is the drug concentration that inhibits cell growth by 50%.

Cell_Proliferation_Assay_Workflow start Start culture Culture cells in folate-depleted medium start->culture seed Seed cells in 96-well plate culture->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of Pemetrexed incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate for 1-4h add_mts->incubate3 measure Measure absorbance at 490nm incubate3->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the cell proliferation assay.

Conclusion

Pyrrolo[2,3-d]pyrimidine antifolates, such as Pemetrexed, are powerful chemical probes for elucidating the intricacies of folate metabolism. By selectively inhibiting key enzymes in this pathway, researchers can investigate the downstream consequences on nucleotide synthesis, cell cycle progression, and overall cell viability. The protocols provided herein offer a framework for utilizing these compounds to quantitatively assess their impact on enzymatic activity and cellular proliferation, thereby facilitating a deeper understanding of folate-dependent processes and aiding in the discovery of novel therapeutic agents.

References

Application of Pyrrofolic Acid and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrofolic acid is identified as a folate antagonist. While detailed studies on this compound itself in the context of cancer are limited, its structural analogs, the pyrrolo[2,3-d]pyrimidine antifolates, are a well-researched class of anti-cancer agents. This document will focus on these analogs, particularly the extensively studied and clinically approved drug Pemetrexed (brand name Alimta®), as a representative example to detail the application of this compound class in cancer cell line research. These compounds are designed to interfere with folate-dependent metabolic pathways, which are crucial for cell replication.

Mechanism of Action

Pyrrolo[2,3-d]pyrimidine antifolates, such as Pemetrexed, exert their cytotoxic effects by inhibiting multiple key enzymes in the folate metabolic pathway.[1][2][3][4] Folate is essential for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA. By targeting these enzymes, these compounds disrupt DNA synthesis, leading to cell cycle arrest and apoptosis.

The primary targets of Pemetrexed are:

  • Thymidylate Synthase (TS): Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[4]

  • Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo purine synthesis pathway.

Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems. Inside the cell, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase. This polyglutamation enhances its retention within the cell and increases its inhibitory activity against its target enzymes, leading to prolonged drug action in malignant cells.

cluster_Cell Cancer Cell cluster_Folate_Pathway Folate Pathway Pemetrexed_ext Pemetrexed (extracellular) RFC Reduced Folate Carrier (RFC) Pemetrexed_ext->RFC Uptake Pemetrexed_int Pemetrexed (intracellular) RFC->Pemetrexed_int FPGS Folylpolyglutamate Synthetase (FPGS) Pemetrexed_int->FPGS Pemetrexed_poly Pemetrexed (polyglutamated) FPGS->Pemetrexed_poly DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibition TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibition DNA_synthesis DNA Synthesis DHFR->DNA_synthesis Required for TS->DNA_synthesis Required for GARFT->DNA_synthesis Required for Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of Pemetrexed in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of pyrrolo[2,3-d]pyrimidine antifolates have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

CompoundCell LineCancer TypeIC50Reference
N-[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5- yl)propyl]benzoyl]-L-glutamic acidKBHuman Epidermoid Carcinoma0.27 ng/mL
A549Non-Small Cell Lung Carcinoma4.5 ng/mL
Methotrexate (for comparison)KBHuman Epidermoid Carcinoma5.0 ng/mL
A549Non-Small Cell Lung Carcinoma35 ng/mL
PemetrexedA549Non-Small Cell Lung Carcinoma1.82 ± 0.17 µmol/L
HCC827Non-Small Cell Lung Carcinoma1.54 ± 0.30 µmol/L
H1975Non-Small Cell Lung Carcinoma3.37 ± 0.14 µmol/L
PemetrexedSNU-601Gastric Cancer17 nM
SNU-16Gastric Cancer17-36 nM
SNU-1Gastric Cancer17-36 nM
SNU-5Gastric Cancer10.7 µM
SNU-620Gastric Cancer> 50 µM

Experimental Protocols

Cell Culture and Viability Assay

A fundamental experiment to determine the cytotoxic effect of a compound on cancer cells.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Pemetrexed) for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

  • MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with Compound adhere->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for an MTT cell viability assay.

Apoptosis Assay

To determine if the compound induces programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration for a defined period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

start Start treat_cells Treat Cells with Compound start->treat_cells harvest Harvest and Wash Cells treat_cells->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain incubate Incubate in the Dark stain->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry interpret Interpret Data (Apoptosis Quadrants) flow_cytometry->interpret end End interpret->end

Caption: Workflow for an Annexin V/PI apoptosis assay.

Western Blot Analysis

To investigate the effect of the compound on the expression of specific proteins involved in the mechanism of action.

Protocol: Western Blot for Apoptosis-Related Proteins

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression, normalizing to a loading control like β-actin or GAPDH.

start Start protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection analysis Analysis detection->analysis end End analysis->end

Caption: Workflow for Western Blot analysis.

Conclusion

This compound and its analogs, particularly the pyrrolo[2,3-d]pyrimidine antifolates like Pemetrexed, represent a significant class of anti-cancer agents. Their well-defined mechanism of action, targeting crucial folate-dependent enzymes, makes them valuable tools for cancer research and effective therapeutic agents. The protocols and data presented here provide a framework for investigating the efficacy and mechanism of these compounds in various cancer cell line models, contributing to the ongoing development of novel anti-cancer therapies.

References

Application Notes and Protocols for Radiolabeling Folic Acid Derivatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Pyrrofolic Acid": The term "this compound" does not correspond to a standard chemical name in major databases such as PubChem. It is possible that this is a proprietary or less common name for a specific folic acid derivative. The following application notes and protocols are provided for the well-established class of folic acid derivatives used for in vivo imaging of folate receptor-positive tissues. These methodologies are broadly applicable to various folate-based radiopharmaceuticals.

Introduction

The folate receptor (FR) is a compelling target for in vivo imaging due to its overexpression in a wide range of cancers, including ovarian, lung, and breast cancers, while having limited expression in healthy tissues.[1][2][3] Folic acid and its derivatives can be radiolabeled with positron-emitting (e.g., Gallium-68, Fluorine-18) or single-photon-emitting (e.g., Technetium-99m) radionuclides to create imaging agents for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][4] These radiopharmaceuticals bind with high affinity to the folate receptor, allowing for non-invasive visualization and quantification of receptor expression in tumors and inflammatory conditions.

Signaling Pathway and Mechanism of Uptake

Folate-based radiopharmaceuticals function by mimicking natural folates, which are essential for cell growth and DNA synthesis. Upon intravenous administration, the radiolabeled folate conjugate circulates in the bloodstream and binds to the folate receptor on the surface of target cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the radiopharmaceutical. The accumulation of radioactivity within the cells allows for their detection by PET or SPECT imaging.

Folate_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Radiolabeled_Folate Radiolabeled Folic Acid Derivative FR Folate Receptor (FR) Radiolabeled_Folate->FR Binding Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Radionuclide_Accumulation Radionuclide Accumulation (Imaging Signal) Endosome->Radionuclide_Accumulation Internalization and Trapping

Caption: Folate receptor-mediated endocytosis workflow.

Experimental Protocols

Protocol 1: Radiolabeling of a NOTA-Conjugated Folic Acid Derivative with Gallium-68 for PET Imaging

This protocol describes the radiolabeling of a folic acid derivative conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) using Gallium-68 (⁶⁸Ga).

Materials:

  • NOTA-folic acid conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate buffer (0.3 M, pH 4.5)

  • Ascorbic acid solution (1 M)

  • Ethanol (reagent grade)

  • Phosphate-buffered saline (PBS)

  • Sep-Pak C18 light cartridges

  • Sterile water for injection

  • Reaction vial (1.5 mL)

  • Thermomixer

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.

  • Preparation of Reaction Mixture: In a sterile reaction vial, combine the NOTA-folic acid conjugate (e.g., 25 µg in water), ascorbic acid solution, and sodium acetate buffer.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction mixture. The final pH should be approximately 5.3.

  • Incubation: Place the reaction vial in a thermomixer and incubate at 40°C for 15 minutes with gentle agitation (e.g., 600 rpm).

  • Purification:

    • Pre-condition a Sep-Pak C18 light cartridge with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

    • Elute the ⁶⁸Ga-NOTA-folate with an ethanol/PBS solution (e.g., 1:1 v/v).

  • Quality Control:

    • Determine the radiochemical purity (RCP) using radio-HPLC.

    • Measure the total activity and calculate the radiochemical yield (RCY).

Ga68_Labeling_Workflow Start Start Elute_Ga68 Elute 68Ga from 68Ge/68Ga Generator Start->Elute_Ga68 Add_Ga68 Add 68GaCl3 to Reaction Mixture Elute_Ga68->Add_Ga68 Prepare_Mixture Prepare Reaction Mixture: NOTA-Folate, Buffer, Ascorbic Acid Prepare_Mixture->Add_Ga68 Incubate Incubate at 40°C for 15 min Add_Ga68->Incubate Purify Purify using Sep-Pak C18 Cartridge Incubate->Purify QC Quality Control (radio-HPLC) Purify->QC End End QC->End In_Vivo_Imaging_Workflow Start Start Animal_Prep Anesthetize Tumor-Bearing Mouse Start->Animal_Prep Radiotracer_Injection Inject Radiolabeled Folate Derivative Animal_Prep->Radiotracer_Injection Positioning Position Animal in PET/CT Scanner Radiotracer_Injection->Positioning CT_Scan Acquire CT Scan for Anatomical Reference Positioning->CT_Scan PET_Scan Acquire PET Scan CT_Scan->PET_Scan Image_Reconstruction Reconstruct and Co-register Images PET_Scan->Image_Reconstruction ROI_Analysis Perform ROI Analysis to Quantify Uptake Image_Reconstruction->ROI_Analysis End End ROI_Analysis->End

References

Application Notes and Protocols: Identifying Pyrrofolic Acid Resistance Genes Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance is a significant challenge in the development of novel therapeutics. Identifying the genetic drivers of resistance is crucial for understanding a compound's mechanism of action, discovering synergistic drug combinations, and developing strategies to overcome resistance. The CRISPR-Cas9 system provides a powerful and unbiased tool for genome-wide loss-of-function screens to identify genes whose inactivation confers resistance to a cytotoxic agent.

These application notes provide a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when knocked out, lead to resistance to a novel cytotoxic compound, referred to herein as "Compound X (e.g., Pyrrofolic acid)". As specific details for this compound are not publicly available, this document serves as a comprehensive guide that can be adapted once the cytotoxic properties of the compound have been characterized.

Preliminary Experiments: Characterization of Compound X

Before initiating a genome-wide screen, it is essential to determine the optimal concentration of Compound X for selecting resistant cell populations.

Cell Line Selection

The choice of cell line is critical and should be based on the therapeutic context of Compound X. The selected cell line should be sensitive to the compound and amenable to lentiviral transduction and Cas9 expression.

Determination of IC50

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro. This value is crucial for designing the selection pressure for the CRISPR screen.

Protocol: IC50 Determination using a Cell Viability Assay

  • Cell Seeding: Seed the chosen cancer cell line in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Compound X in cell culture medium. The concentration range should span several orders of magnitude around the expected IC50. Replace the medium in the wells with the medium containing different concentrations of Compound X. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism of action (typically 48-72 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[1][2][3]

  • Data Analysis: Plot the cell viability against the log-transformed concentration of Compound X. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes conferring resistance to Compound X.[4][5]

Experimental Workflow

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis cas9 1. Establish Cas9-expressing cell line lentivirus 2. Produce lentiviral sgRNA library transduction 3. Transduce cells with sgRNA library lentivirus->transduction selection 4. Select transduced cells (e.g., with puromycin) transduction->selection treatment 5. Treat with Compound X (at ~IC80) selection->treatment control 5. Treat with vehicle (Control) selection->control harvest 6. Harvest surviving cells treatment->harvest control->harvest gdna 7. Extract genomic DNA harvest->gdna pcr 8. PCR amplify sgRNA sequences gdna->pcr ngs 9. Next-Generation Sequencing pcr->ngs data_analysis 10. Bioinformatic analysis to identify enriched sgRNAs ngs->data_analysis

Caption: Workflow of a genome-wide CRISPR-Cas9 screen for drug resistance.

Detailed Protocol

Materials:

  • Cas9-expressing cancer cell line

  • Genome-wide lentiviral sgRNA library (e.g., GeCKO v2, TKOv3)

  • Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Compound X

  • Genomic DNA extraction kit

  • PCR reagents for sgRNA amplification

  • Next-Generation Sequencing platform

Protocol:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.

    • Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

    • Pool and filter the supernatant. The virus can be concentrated by ultracentrifugation if necessary.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Lentiviral Transduction of Cas9-expressing Cells:

    • Transduce the Cas9-expressing cells with the sgRNA library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA.

    • Perform the transduction at a scale that maintains a high representation of the library (e.g., >500 cells per sgRNA).

    • Use Polybrene to enhance transduction efficiency.

  • Antibiotic Selection:

    • Two to three days post-transduction, select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

    • Maintain the selection until a non-transduced control cell population is completely killed.

  • Compound X Treatment (Selection):

    • Split the selected cell population into two groups: a treatment group and a vehicle control group.

    • Treat the treatment group with a concentration of Compound X that provides strong selective pressure but allows for the survival and outgrowth of resistant clones (typically around the IC80).

    • Treat the control group with the vehicle (e.g., DMSO).

    • Culture the cells for a sufficient period to allow for the enrichment of resistant populations (typically 14-21 days). Passage the cells as needed, maintaining high library representation.

  • Genomic DNA Extraction and sgRNA Sequencing:

    • Harvest a large pellet of cells from both the treatment and control populations at the end of the selection period.

    • Extract genomic DNA using a commercial kit.

    • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add sequencing adapters and barcodes.

    • Perform high-throughput sequencing of the amplified sgRNA libraries.

Data Analysis and Hit Identification

The raw sequencing data needs to be processed to identify sgRNAs that are significantly enriched in the Compound X-treated population compared to the control population.

Data Analysis Workflow

Data_Analysis_Workflow raw_reads 1. Raw Sequencing Reads (FASTQ files) qc 2. Quality Control raw_reads->qc trimming 3. Adapter Trimming qc->trimming alignment 4. Align sgRNA sequences to library reference trimming->alignment count_matrix 5. Generate sgRNA count matrix alignment->count_matrix normalization 6. Normalize counts count_matrix->normalization hit_calling 7. Statistical Analysis (e.g., MAGeCK) normalization->hit_calling gene_ranking 8. Rank genes by enrichment hit_calling->gene_ranking pathway_analysis 9. Pathway and Gene Ontology Analysis of Hits gene_ranking->pathway_analysis

Caption: Bioinformatic workflow for analyzing CRISPR screen data.

Hit Identification using MAGeCK

The MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm is a widely used tool for analyzing CRISPR screen data. It identifies sgRNAs and genes that are significantly selected in the screen.

Key Steps in MAGeCK Analysis:

  • Count: The mageck count command is used to generate a raw read count table from the FASTQ files.

  • Test: The mageck test command performs a statistical test to identify enriched sgRNAs and ranks genes based on the Robust Rank Aggregation (RRA) algorithm.

Data Presentation

The results of the MAGeCK analysis should be summarized in a table to clearly present the top candidate genes conferring resistance to Compound X.

Table 1: Top Gene Hits from CRISPR Screen for Compound X Resistance

Gene SymbolNumber of Enriched sgRNAsp-valueFalse Discovery Rate (FDR)
GENE_A4/41.2e-82.5e-7
GENE_B3/45.6e-78.1e-6
GENE_C3/49.1e-61.2e-4
............

This is a sample table. Actual data will vary.

Validation of Candidate Genes

It is crucial to validate the top candidate genes from the primary screen to confirm their role in resistance to Compound X.

Validation Methods:

  • Individual Gene Knockout: Generate individual knockout cell lines for the top candidate genes using 2-3 independent sgRNAs per gene.

  • Cell Viability Assays: Perform cell viability assays with Compound X on the individual knockout cell lines and control cells to confirm a shift in the IC50.

  • Rescue Experiments: In the knockout cells, re-express the wild-type version of the gene to see if sensitivity to Compound X is restored.

Hypothetical Signaling Pathway Involved in Resistance

Based on common mechanisms of drug resistance, a potential pathway that could be identified in a screen for resistance to a cytotoxic agent is presented below. For example, if Compound X induces apoptosis, genes involved in apoptotic signaling would be likely candidates.

Signaling_Pathway compound_x Compound X target_protein Target Protein compound_x->target_protein inhibits bax BAX/BAK target_protein->bax activates caspase9 Caspase-9 caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis bax->caspase9 activates bcl2 BCL-2 bcl2->bax inhibits resistance_gene Resistance Gene (e.g., BCL2L1) resistance_gene->bcl2 upregulates

Caption: A hypothetical apoptosis pathway and a potential resistance mechanism.

This document provides a comprehensive framework for using genome-wide CRISPR-Cas9 screens to identify genes conferring resistance to a novel compound like this compound. By following these protocols, researchers can gain valuable insights into the compound's mechanism of action and the genetic basis of resistance, which is critical for the preclinical and clinical development of new therapeutics. It is important to reiterate that these protocols are a general guide and will require optimization based on the specific characteristics of the compound and the biological system under investigation.

References

Application Notes and Protocols for Pyrrofolic Acid-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrrofolic Acid Formulations

The term "this compound" in the context of these application notes refers to a composite drug delivery platform combining a pyrrole-based polymer, typically polypyrrole (PPy), with folic acid (FA) as a targeting ligand. This formulation is designed to enhance the delivery of therapeutic agents to cells overexpressing the folate receptor (FR), which is a common characteristic of various cancer cells.

Polypyrrole nanoparticles (PPy-NPs) serve as the core drug-carrying vehicle. Their inherent properties, such as high photothermal conversion efficiency, make them particularly suitable for combination therapies like chemo-photothermal therapy. Folic acid, a B vitamin essential for cell growth, is conjugated to the surface of the PPy-NPs. This surface modification allows the nanoparticles to be specifically recognized and internalized by FR-positive cells through receptor-mediated endocytosis, thereby increasing the local concentration of the encapsulated drug at the target site and minimizing off-target effects.

These notes provide a comprehensive overview of the synthesis, characterization, and application of this compound-based drug delivery systems.

Data Presentation: Physicochemical Properties

The following tables summarize key quantitative data for this compound-based nanoparticle formulations, providing a basis for comparison and optimization.

Table 1: Particle Size and Surface Charge of Nanoparticle Formulations

FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PPy-NPs80 - 150< 0.3-15 to -25
FA-PPy-NPs100 - 200< 0.3-10 to -20
Drug-Loaded FA-PPy-NPs120 - 250< 0.3-12 to -22

Table 2: Drug Loading and Encapsulation Efficiency

Therapeutic AgentDrug Loading Capacity (%)Encapsulation Efficiency (%)
Doxorubicin (DOX)~15> 80
Paclitaxel (PTX)~10> 75[1]
5-Fluorouracil (5-FU)~8> 70

Table 3: Photothermal Conversion Efficiency

FormulationNIR Laser Wavelength (nm)Photothermal Conversion Efficiency (η) (%)
PPy-NPs808~40-50
FA-PPy-NPs808~40-51.46[2][3]

Experimental Protocols

Synthesis of Folic Acid-Functionalized Polypyrrole Nanoparticles (FA-PPy-NPs)

This protocol details the synthesis of PPy-NPs and their subsequent surface functionalization with folic acid.

Materials:

  • Pyrrole monomer

  • Ferric chloride (FeCl₃) or Ammonium persulfate (APS) as an oxidant

  • Polyvinyl alcohol (PVA) or Poly(N-vinylpyrrolidone) (PVP) as a stabilizer

  • Carboxylated polypyrrole nanoparticles (COOH-PPy-NPs) can be synthesized by including a carboxyl-containing monomer during polymerization.

  • Folic acid (FA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Deionized (DI) water

Protocol:

  • Synthesis of PPy-NPs:

    • Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).

    • Add pyrrole monomer to the stabilizer solution and stir vigorously for 30 minutes to form an emulsion.

    • Separately, prepare an aqueous solution of the oxidant (e.g., FeCl₃).

    • Add the oxidant solution dropwise to the pyrrole emulsion under continuous stirring at room temperature.

    • Allow the polymerization reaction to proceed for 24 hours. The solution will turn from colorless to dark brown/black, indicating the formation of PPy-NPs.

    • Purify the PPy-NPs by centrifugation and washing with DI water multiple times to remove unreacted monomers and excess reactants.

    • Resuspend the purified PPy-NPs in DI water. For carboxylated PPy-NPs, ensure they are well-dispersed.

  • Activation of Folic Acid:

    • Dissolve folic acid, EDC, and NHS in DMSO. The molar ratio of FA:EDC:NHS should be approximately 1:2:2.

    • Stir the mixture in the dark at room temperature for 4-6 hours to activate the carboxylic acid group of folic acid.

  • Conjugation of Folic Acid to PPy-NPs:

    • Add the activated folic acid solution to the aqueous dispersion of carboxylated PPy-NPs.

    • Adjust the pH of the mixture to 7.4 using PBS.

    • Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.

    • Purify the resulting FA-PPy-NPs by dialysis against DI water for 48 hours to remove unreacted folic acid and coupling agents.

    • Lyophilize the purified FA-PPy-NPs for storage.

Characterization of FA-PPy-NPs

1. Particle Size and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI).
  • Determine the surface charge (zeta potential) using the same instrument.
  • Disperse the nanoparticles in DI water at a concentration of approximately 0.1 mg/mL for measurements.

2. Morphology:

  • Visualize the shape and size of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
  • Prepare samples by drop-casting a dilute nanoparticle dispersion onto a carbon-coated copper grid and allowing it to air dry.

3. Confirmation of Folic Acid Conjugation:

  • Use Fourier-Transform Infrared (FTIR) spectroscopy to identify characteristic peaks of both PPy and folic acid in the final product. Look for the appearance of amide bond peaks.
  • Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be used to confirm the presence of folic acid on the nanoparticle surface.

Drug Loading

Materials:

  • FA-PPy-NPs

  • Therapeutic drug (e.g., Doxorubicin)

  • DI water or appropriate buffer

Protocol:

  • Disperse a known amount of FA-PPy-NPs in an aqueous solution.

  • Add a known concentration of the drug to the nanoparticle dispersion.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation.

  • Measure the concentration of the free drug in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of nanoparticles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

In Vitro Drug Release

Protocol:

  • Disperse a known amount of drug-loaded FA-PPy-NPs in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively).

  • Place the dispersion in a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a larger volume of the same release buffer at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the external buffer and replace it with an equal volume of fresh buffer.

  • Quantify the amount of released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release as a function of time.

In Vitro Cellular Uptake

Protocol:

  • Seed FR-positive (e.g., HeLa, MCF-7) and FR-negative (e.g., A549) cells in culture plates and allow them to adhere overnight.

  • Incubate the cells with fluorescently labeled FA-PPy-NPs for various time points.

  • Wash the cells with PBS to remove non-internalized nanoparticles.

  • Visualize the cellular uptake of the nanoparticles using fluorescence microscopy or quantify it using flow cytometry.

  • To confirm receptor-mediated uptake, perform a competition assay by pre-incubating the FR-positive cells with an excess of free folic acid before adding the nanoparticles.

Visualizations

Synthesis Workflow of FA-PPy-NPs

G cluster_synthesis Synthesis of PPy-NPs cluster_activation Activation of Folic Acid cluster_conjugation Conjugation Pyrrole Pyrrole Monomer Polymerization Polymerization Pyrrole->Polymerization Stabilizer Stabilizer (PVA/PVP) Stabilizer->Polymerization Oxidant Oxidant (FeCl3) Oxidant->Polymerization PPy_NPs Carboxylated PPy-NPs Conjugation_Step EDC/NHS Coupling PPy_NPs->Conjugation_Step Polymerization->PPy_NPs FA Folic Acid Activation Activation FA->Activation EDC_NHS EDC/NHS in DMSO EDC_NHS->Activation Activated_FA Activated Folic Acid Activated_FA->Conjugation_Step Activation->Activated_FA FA_PPy_NPs FA-PPy-NPs Conjugation_Step->FA_PPy_NPs

Caption: Workflow for the synthesis of Folic Acid-functionalized Polypyrrole Nanoparticles.

Targeted Drug Delivery Mechanism

G cluster_system Drug Delivery System cluster_cell Target Cancer Cell FA_PPy_NP FA-PPy-NP FolateReceptor Folate Receptor FA_PPy_NP->FolateReceptor Binding Drug Drug FA FA Endosome Endosome FolateReceptor->Endosome Endocytosis Cell Cell Membrane DrugRelease Drug Release Endosome->DrugRelease pH-Triggered G cluster_effects Therapeutic Effects FA_PPy_NP Drug-Loaded FA-PPy-NP TargetCell Target Cancer Cell FA_PPy_NP->TargetCell Targeted Delivery NIR NIR Laser (808 nm) NIR->TargetCell Hyperthermia Hyperthermia TargetCell->Hyperthermia Photothermal Effect Drug_Release Drug Release TargetCell->Drug_Release Chemotherapy Apoptosis Apoptosis / Necrosis Hyperthermia->Apoptosis Drug_Release->Apoptosis

References

Application Note & Protocol: Scale-up Production of Pyrrofolic Acid for Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive guide for the scale-up synthesis of Pyrrofolic acid, a novel pyrrole-based compound with significant therapeutic potential. The protocols detailed herein are designed to yield preclinical trial quantities of this compound with high purity and consistency. This application note is intended for researchers, scientists, and drug development professionals.

Introduction

This compound (PA), systematically named 5-(4-carboxyphenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylic acid, is a promising small molecule drug candidate with potent anti-inflammatory properties. Preclinical development necessitates a robust and scalable synthetic process to produce the active pharmaceutical ingredient (API) in sufficient quantities and of high quality for toxicological and efficacy studies.[1][2] This document outlines a validated multi-step synthesis and purification protocol for this compound, suitable for producing gram-to-kilogram scale batches. The process has been optimized for yield, purity, and operational efficiency.

Materials and Methods

Starting Materials and Reagents

All reagents were sourced from commercial suppliers and used without further purification, unless otherwise noted. Key starting materials include diethyl 2-(4-(methoxycarbonyl)benzoyl)succinate, methylamine, sodium hydroxide, and hydrochloric acid.

Equipment

The scale-up synthesis is conducted using standard chemical processing equipment, including a 20 L jacketed glass reactor, overhead stirrer, condenser, temperature probes, and a nitrogen inlet. Purification is achieved through crystallization and filtration, followed by drying in a vacuum oven.

Scale-up Synthesis Protocol

The synthesis of this compound is achieved through a three-step process: (1) Paal-Knorr pyrrole synthesis, (2) ester hydrolysis, and (3) purification.

Step 1: Synthesis of Diethyl 5-(4-(methoxycarbonyl)phenyl)-1-methyl-1H-pyrrole-3,4-dicarboxylate
  • To a 20 L jacketed glass reactor, charge with diethyl 2-(4-(methoxycarbonyl)benzoyl)succinate (1.5 kg, 4.46 mol) and ethanol (10 L).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the solution to 10 °C.

  • Slowly add a 40% aqueous solution of methylamine (0.52 kg, 6.70 mol) over 1 hour, maintaining the temperature below 20 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture to 20 °C and concentrate under reduced pressure to remove the ethanol.

  • The resulting crude product is taken directly to the next step.

Step 2: Hydrolysis to this compound
  • To the crude product from Step 1, add a 2 M aqueous solution of sodium hydroxide (8 L).

  • Heat the mixture to 80 °C and stir for 6 hours to facilitate complete hydrolysis of the esters.

  • Monitor the reaction by HPLC until the tri-ester starting material is no longer detected.

  • Cool the reaction mixture to 10 °C.

  • Slowly add a 6 M aqueous solution of hydrochloric acid to adjust the pH to approximately 2-3, at which point a precipitate will form.

  • Stir the resulting slurry at 10 °C for 1 hour.

Step 3: Purification by Crystallization
  • Isolate the crude this compound by filtration.

  • Wash the filter cake with cold deionized water (3 x 2 L).

  • Transfer the wet cake to a clean 20 L reactor and add a mixture of acetone (5 L) and water (5 L).

  • Heat the mixture to 50 °C to dissolve the solid.

  • Cool the solution slowly to 5 °C to induce crystallization.

  • Filter the purified this compound and wash with a cold 1:1 mixture of acetone/water (2 x 1 L).

  • Dry the final product in a vacuum oven at 50 °C to a constant weight.

Characterization and Quality Control

The identity and purity of the final this compound product are confirmed using a suite of analytical techniques.[3][4][5]

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MS
Purity ≥ 98.0%HPLC
Residual Solvents Acetone ≤ 5000 ppmGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Heavy Metals ≤ 10 ppmICP-MS

Table 1: Quality Control Specifications for this compound

StepParameterValue
Step 1 Reaction Time12 hours
Reaction Temperature78 °C
Yield (Crude)~95%
Step 2 Reaction Time6 hours
Reaction Temperature80 °C
pH at Precipitation2-3
Step 3 Crystallization SolventAcetone/Water (1:1)
Final Yield (Overall)75-85%
Final Purity (HPLC)≥ 98.0%

Table 2: Key Process Parameters and Expected Results

Experimental Workflow and Signaling Pathway

G cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis cluster_purification Purification A Diethyl 2-(4-(methoxycarbonyl)benzoyl)succinate + Methylamine B Paal-Knorr Cyclization A->B C Crude Tri-ester Intermediate B->C D NaOH, H2O C->D E Hydrolysis D->E F Crude this compound (Salt) E->F G Acidification (HCl) F->G H Crystallization (Acetone/Water) G->H I Filtration & Drying H->I J Pure this compound I->J

Caption: Experimental workflow for the scale-up synthesis of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor IKK IKK Complex Receptor->IKK Signal IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65)-IκBα (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocation Pyrrofolic_Acid This compound Pyrrofolic_Acid->IKK Inhibits DNA DNA NFkB_nuc->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Signal in Pyrrofolic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for a polar, acidic compound like Pyrrofolic acid in LC-MS?

Low signal intensity for polar, acidic compounds is a frequent challenge. The primary causes can be categorized into three main areas:

  • Sample Preparation and Matrix Effects: Issues with sample purity, concentration, and interference from other molecules in the sample matrix can significantly suppress the signal of the target analyte.

  • Suboptimal Mass Spectrometry Parameters: The settings on the mass spectrometer, including the ionization source parameters and mass analyzer settings, may not be optimized for this compound.

  • Analyte Stability and Chemistry: The inherent chemical properties of this compound, such as its stability in the solvents used or its ionization efficiency, can lead to a weak signal.

Q2: Which ionization mode, positive or negative, is generally better for this compound analysis?

Given the likely presence of carboxylic acid groups in "this compound," negative ion mode Electrospray Ionization (ESI) is typically the preferred method. In negative mode, the acidic protons are easily abstracted, leading to the formation of the deprotonated molecule [M-H], which is often efficiently detected. While positive ion mode can sometimes yield adducts like [M+H]+ or [M+Na]+, the signal is generally weaker for acidic compounds compared to negative mode.

Q3: How can I improve the solubility of this compound if it's precipitating in my sample?

Precipitation is a common issue for folic acid and its derivatives, especially in neutral pH solutions like cell culture media.[1] Here are some strategies to improve solubility:

  • pH Adjustment: For acidic compounds, increasing the pH of the stock solution can significantly improve solubility. Preparing the stock in a dilute alkaline solution (e.g., 0.1 M NaOH) is a common practice for folic acid derivatives.[1]

  • Solvent Choice: While DMSO is a common solvent, ensure the stock concentration is not excessively high to prevent precipitation upon dilution into aqueous mobile phases.

  • Dilution Technique: When diluting the stock solution, add it dropwise into the final solvent while vigorously stirring or vortexing to promote rapid dispersal and prevent localized high concentrations that can trigger precipitation.[1]

Q4: What are "matrix effects" and how can they impact my this compound signal?

Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[2][3] These effects can either suppress or enhance the signal of the target analyte. For complex biological samples, endogenous components like salts, lipids, and proteins can interfere with the ionization of this compound in the ESI source, leading to a suppressed signal.

Troubleshooting Guides

Guide 1: Low or No Signal Detected

This guide provides a systematic approach to troubleshoot a complete loss of signal for this compound.

Troubleshooting Workflow:

G cluster_ms Mass Spectrometer Checks cluster_lc Liquid Chromatography Checks cluster_sample Sample Integrity Checks start Start: No this compound Signal check_ms 1. Verify MS Instrument Performance start->check_ms check_lc 2. Check LC System check_ms->check_lc MS OK ms1 Run system suitability test with a known standard check_ms->ms1 check_sample 3. Evaluate Sample Integrity check_lc->check_sample LC OK lc1 Check for leaks check_lc->lc1 end_point Signal Restored check_sample->end_point Sample OK sample1 Inject a fresh, known concentration standard of a similar compound check_sample->sample1 ms2 Check for stable ESI spray ms1->ms2 ms3 Inspect and clean ion source ms2->ms3 lc2 Purge pumps lc1->lc2 lc3 Check column for blockage lc2->lc3 sample2 Verify sample preparation procedure sample1->sample2 sample3 Check for sample degradation sample2->sample3

Caption: Systematic workflow for troubleshooting a complete loss of signal.

Detailed Steps:

  • Verify MS Instrument Performance:

    • System Suitability Test: Infuse a well-characterized standard (e.g., a similar acidic compound or a commercially available tuning mix) directly into the mass spectrometer to ensure the instrument is functioning correctly.

    • Stable ESI Spray: Visually inspect the electrospray needle to confirm a stable and consistent spray. An unstable spray can lead to a fluctuating or absent signal.

    • Ion Source Cleaning: If the spray is unstable or the instrument fails the suitability test, clean the ion source components (e.g., capillary, cone) according to the manufacturer's protocol.

  • Check LC System:

    • Leaks and Blockages: Inspect the LC system for any leaks in the fittings and check for high backpressure, which could indicate a column blockage.

    • Pump Priming: Ensure the LC pumps are properly purged and primed, as air bubbles in the solvent lines can interrupt flow and cause signal loss.

  • Evaluate Sample Integrity:

    • Standard Injection: Prepare and inject a fresh standard of a compound with similar properties to this compound to confirm that the LC-MS system can detect analytes.

    • Sample Preparation Review: Meticulously review each step of your sample preparation protocol to identify any potential errors.

    • Sample Stability: Consider the possibility of sample degradation. Folic acid and its derivatives are known to be sensitive to light and temperature.

Guide 2: Weak Signal Intensity

This guide focuses on optimizing experimental conditions to enhance a weak signal for this compound.

Troubleshooting Workflow:

G cluster_ms Mass Spectrometer Optimization cluster_lc Liquid Chromatography Optimization cluster_sample Sample Preparation Optimization start Start: Weak this compound Signal optimize_ms 1. Optimize MS Parameters start->optimize_ms optimize_lc 2. Optimize LC Method optimize_ms->optimize_lc Parameters Optimized ms1 Tune for this compound m/z in negative ion mode optimize_ms->ms1 optimize_sample 3. Optimize Sample Preparation optimize_lc->optimize_sample Method Optimized lc1 Adjust mobile phase pH to enhance ionization optimize_lc->lc1 end_point Signal Improved optimize_sample->end_point Preparation Optimized sample1 Increase sample concentration optimize_sample->sample1 ms2 Optimize source parameters (e.g., capillary voltage, gas flow, temperature) ms1->ms2 ms3 Check for adduct formation and tune for the most abundant ion ms2->ms3 lc2 Evaluate different mobile phase additives (e.g., ammonium acetate) lc1->lc2 lc3 Test different C18 columns lc2->lc3 sample2 Implement a sample cleanup step (e.g., SPE) sample1->sample2 sample3 Evaluate for ion suppression by the matrix sample2->sample3

Caption: Workflow for optimizing and improving a weak analytical signal.

Detailed Steps:

  • Optimize MS Parameters:

    • Instrument Tuning: Tune the mass spectrometer specifically for the mass-to-charge ratio (m/z) of the deprotonated this compound molecule [M-H].

    • Source Parameter Optimization: Systematically optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, drying gas flow, and temperature, to maximize the ion signal for this compound.

    • Adduct Ion Monitoring: Examine the mass spectrum for common adducts in negative ion mode, such as [M+Cl]- or [M+formate]-, and in positive ion mode, [M+Na]+ and [M+K]+. If a particular adduct is consistently more abundant than the deprotonated molecule, consider optimizing the method to detect that adduct.

  • Optimize LC Method:

    • Mobile Phase pH: For acidic analytes in negative ion mode, a slightly basic mobile phase can improve deprotonation and enhance the signal. Conversely, for positive ion mode, a slightly acidic mobile phase can improve protonation.

    • Mobile Phase Additives: The addition of volatile buffers like ammonium acetate or ammonium formate can help to stabilize the spray and improve ionization efficiency.

    • Chromatographic Column: While C18 columns are common, the specific type of C18 column can impact peak shape and sensitivity. Experiment with different C18 columns from various manufacturers.

  • Optimize Sample Preparation:

    • Concentration Adjustment: If the sample is too dilute, consider concentrating it. However, be aware that this can also concentrate matrix components that may cause ion suppression.

    • Sample Cleanup: For complex matrices, use a sample cleanup technique like Solid Phase Extraction (SPE) to remove interfering substances.

    • Assess Ion Suppression: To determine if ion suppression is an issue, perform a post-extraction spike experiment. Compare the signal of this compound in a clean solvent to the signal of the same amount of this compound spiked into a sample extract after it has gone through the cleanup procedure. A significantly lower signal in the spiked extract indicates ion suppression.

Experimental Protocols

Protocol 1: Basic LC-MS Method for Acidic Compounds

This protocol provides a starting point for developing an LC-MS method for this compound, assuming it is a polar, acidic compound.

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Negative ESI
Capillary Voltage 3.0 kV
Drying Gas Temp 300 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up aqueous samples containing polar acidic compounds.

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic impurities.

  • Elution: Elute this compound with 1 mL of 5% formic acid in methanol.

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

Data Interpretation

Table 1: Common Adducts in ESI-MS

This table summarizes common adducts that may be observed with this compound. Identifying these can help in confirming the molecular weight of your compound.

Ionization ModeAdductMass Difference (Da)Common Source
Positive [M+H]++1.0073Protonation
[M+Na]++22.9892Glassware, mobile phase impurities
[M+K]++38.9632Glassware, mobile phase impurities
[M+NH4]++18.0338Ammonium-based buffers
Negative [M-H]--1.0073Deprotonation
[M+Cl]-+34.9694Chlorinated solvents, sample matrix
[M+HCOO]-+44.9982Formic acid in mobile phase
[M+CH3COO]-+59.0139Acetic acid in mobile phase
This compound Fragmentation

While the exact fragmentation of "this compound" is unknown, based on related structures like pyroglutamic acid and other pyrrole derivatives, common fragmentation pathways in negative ion mode after collision-induced dissociation (CID) might include:

  • Loss of CO2 (decarboxylation): A common fragmentation for carboxylic acids, resulting in a [M-H-44]- ion.

  • Loss of H2O: Dehydration can occur, leading to a [M-H-18]- ion.

  • Ring Opening: The pyrrole ring could undergo fragmentation, leading to characteristic neutral losses.

It is highly recommended to perform MS/MS experiments on the [M-H]- ion of this compound to determine its specific fragmentation pattern, which can then be used for developing a highly selective Multiple Reaction Monitoring (MRM) method for quantification.

References

Preventing Pyrrofolic acid degradation during storage and handling.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the general chemical properties of pyrrole-carboxylic acids and folic acid analogs. "Pyrrofolic acid" is not a standard chemical name found in the public domain. Researchers should validate these recommendations for their specific compound.

This technical support center provides guidance on preventing the degradation of this compound during storage and handling. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or inconsistent results Degradation of this compound due to improper storage or handling.Review storage conditions (temperature, light, atmosphere). Assess handling procedures for exposure to incompatible substances or conditions.
Discoloration of solid compound or solution Oxidation or light-induced degradation of the pyrrole ring.Store in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and protect from light by using amber vials or wrapping containers in aluminum foil.
Precipitation in solution Change in pH affecting solubility or formation of insoluble degradation products.Ensure the pH of the buffer is within the stable range for this compound. Prepare fresh solutions before use.
Unexpected peaks in analytical chromatography Presence of degradation products.Characterize degradation products using techniques like LC-MS. Review experimental conditions to identify the cause of degradation (e.g., temperature, pH, exposure to oxidizers).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Based on the general stability of related compounds like pyrrole-2-carboxylic acid, solid this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere to prevent oxidation.[1]

Q2: How should I store solutions of this compound?

A2: this compound solutions are susceptible to degradation, especially when exposed to light and oxygen. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at 2-8°C in amber vials, and consider purging the headspace with an inert gas. The stability of folic acid derivatives is known to be pH-dependent; therefore, maintaining an appropriate buffer pH is crucial.[2]

Q3: What factors can cause this compound to degrade?

A3: Several factors can contribute to the degradation of compounds containing pyrrole and carboxylic acid functionalities, as well as structures analogous to folic acid:

  • Oxidation: The pyrrole ring can be susceptible to oxidation, leading to ring-opening or polymerization. The presence of oxygen, especially in solution, can accelerate this process.[3][4]

  • Light Exposure: Many complex organic molecules, including folic acid analogs, are photosensitive and can degrade upon exposure to UV or even ambient light.[2]

  • Temperature: Elevated temperatures can increase the rate of decomposition. Pyrrole-2-carboxylic acid is known to decompose at high temperatures.

  • pH: The stability of carboxylic acids and compounds with pH-sensitive functional groups can be highly dependent on the pH of the solution. Both strongly acidic and strongly alkaline conditions can promote hydrolysis or other degradation reactions.

  • Presence of Strong Oxidizing Agents: Contact with strong oxidizers can lead to rapid degradation.

Q4: Are there any materials I should avoid when working with this compound?

A4: Avoid contact with strong oxidizing agents, strong acids, and bases unless required for a specific experimental step. For storage containers and labware, use high-quality, inert materials such as borosilicate glass or polypropylene.

Q5: How can I monitor the stability of my this compound samples?

A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Solution

This protocol is designed to assess the stability of this compound in solution under various stress conditions.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 3, 5, 7, 9)

  • Amber HPLC vials

  • HPLC or LC-MS system

  • Temperature-controlled incubator

  • UV lamp

Methodology:

  • Prepare stock solutions of this compound in the desired buffers.

  • Aliquot the solutions into amber HPLC vials.

  • Expose different sets of vials to a range of temperatures (e.g., 4°C, 25°C, 40°C) and light conditions (ambient light, darkness, UV light).

  • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC or LC-MS.

  • Quantify the remaining percentage of this compound and identify any major degradation products.

Data Presentation: Example Stability Data for this compound

The following table is a template for presenting stability data.

Condition Time (hours) This compound Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
4°C, Dark 010000
2499.50.30.2
4899.10.60.3
7298.70.90.4
25°C, Ambient Light 010000
2492.34.53.2
4885.18.96.0
7278.513.28.3
40°C, Dark 010000
2488.97.14.0
4879.213.57.3
7270.119.810.1

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for a hypothetical this compound, assuming structural similarities to folic acid and pyrrole-carboxylic acids.

Pyrrofolic_Acid This compound Oxidative_Degradation Oxidative Degradation (Ring Opening/Polymerization) Pyrrofolic_Acid->Oxidative_Degradation O2, Heat Photolytic_Cleavage Photolytic Cleavage Pyrrofolic_Acid->Photolytic_Cleavage UV Light Hydrolysis Hydrolysis (Acid/Base Catalyzed) Pyrrofolic_Acid->Hydrolysis H+/OH- Degradation_Product_A Degradation Product A Oxidative_Degradation->Degradation_Product_A Degradation_Product_B Degradation Product B Photolytic_Cleavage->Degradation_Product_B Degradation_Product_C Degradation Product C Hydrolysis->Degradation_Product_C Start Start Prepare_Solutions Prepare this compound Solutions in Buffers Start->Prepare_Solutions Stress_Conditions Expose to Stress Conditions (Temp, Light, pH) Prepare_Solutions->Stress_Conditions Time_Point_Sampling Sample at Time Points Stress_Conditions->Time_Point_Sampling Analysis Analyze by HPLC/LC-MS Time_Point_Sampling->Analysis Data_Evaluation Evaluate Data & Determine Degradation Rate Analysis->Data_Evaluation End End Data_Evaluation->End Stability This compound Stability Temperature Temperature Temperature->Stability influences Light Light Light->Stability influences Oxygen Oxygen Oxygen->Stability influences pH pH pH->Stability influences

References

Technical Support Center: Reducing Off-Target Effects of Pyrrofolic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate off-target effects of Pyrrofolic acid in cell culture experiments. The following information is based on established best practices for working with small molecule inhibitors and aims to ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with small molecule inhibitors like this compound?

Off-target effects arise when a compound interacts with unintended biological molecules, leading to unforeseen physiological responses.[1] Key causes include:

  • Structural Similarity: this compound may share structural motifs with the binding sites of unintended protein targets.

  • High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) for the intended target can increase the likelihood of binding to lower-affinity off-targets.

  • Metabolite Activity: Cellular enzymes may modify this compound, creating metabolites with their own unique target profiles.[2]

  • Compound Instability: Degradation of the compound in cell culture media can lead to the formation of active byproducts with different target affinities.[3]

Q2: How can I minimize solvent-related toxicity in my experiments?

Most small molecule inhibitors are dissolved in organic solvents like DMSO, which can be toxic to cells at higher concentrations.

  • Recommended Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture media is below the toxic threshold for your specific cell line, which is typically less than 0.5%.[3]

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same concentration of the solvent used to dissolve this compound to account for any solvent-induced effects.

Q3: What is the importance of determining the stability of this compound in my specific cell culture conditions?

The stability of small molecules can vary significantly depending on the composition of the cell culture media, serum presence, pH, temperature, and light exposure.[3] An unstable compound can lead to a decrease in the effective concentration over time and the generation of degradation products with potential off-target activities. Determining the stability of this compound under your experimental conditions is crucial for data interpretation.

Q4: How do I select the optimal concentration of this compound to use in my experiments?

The optimal concentration should be high enough to engage the intended target effectively while minimizing off-target effects.

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value of this compound for your target of interest in your specific cell line.

  • Therapeutic Window: Aim to use a concentration that is within the therapeutic window, ideally not exceeding 10 times the IC50 value, to reduce the probability of engaging off-targets.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Cellular Toxicity Observed at Effective Concentrations
Potential Cause Recommended Solution
Off-Target Toxicity The inhibitor may be affecting essential cellular pathways.
- Use the lowest effective concentration of this compound based on your dose-response curve.
- Consider using a more selective inhibitor if available.
- Validate your findings using a secondary, structurally distinct inhibitor for the same target.
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
- Ensure the final solvent concentration is below the toxicity threshold for your cell line (typically <0.5% for DMSO).
- Always include a vehicle-only control in your experimental setup.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Potential Cause Recommended Solution
Inhibitor Instability/Degradation The compound may be degrading in the cell culture media over the course of the experiment.
- Perform a stability study of this compound in your specific media and conditions (see Experimental Protocols).
- Prepare fresh stock solutions and minimize freeze-thaw cycles.
- Consider replenishing the media with fresh inhibitor during long-term experiments.
Poor Cell Permeability The inhibitor may not be effectively entering the cells to reach its intracellular target.
- Consult literature for the cell permeability of compounds with similar structures.
- Utilize cell lines with known transporter expression profiles that may facilitate uptake.
Cell Culture Variability Differences in cell density, passage number, or health can impact results.
- Standardize cell seeding density and use cells within a consistent passage number range.
- Regularly check for cell viability and morphology.
Issue 3: Observed Phenotype Does Not Match Expected On-Target Effect
Potential Cause Recommended Solution
Off-Target Effects The observed phenotype may be due to the inhibitor acting on other kinases or proteins.
- Test the inhibitor's selectivity against a panel of other relevant kinases or targets.
- Compare the observed phenotype with that of other known inhibitors of the same target.
- Use genetic approaches (e.g., siRNA, CRISPR) to validate that the phenotype is dependent on the intended target.
Incorrect Concentration The concentration used may be too low to achieve significant target inhibition or too high, leading to off-target effects.
- Perform a thorough dose-response experiment to determine the optimal concentration.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound
  • Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the prepared dilutions of this compound and the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media
  • Incubation: Add this compound to your complete cell culture medium (with and without serum) at the intended experimental concentration. Incubate under your standard cell culture conditions (37°C, 5% CO2).

  • Time Points: Collect aliquots of the medium at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Stop the degradation process by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis.

  • Quantification: Analyze the concentration of the parent this compound compound in the collected samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of this compound against time to determine its stability profile.

Visualizations

experimental_workflow Experimental Workflow for Mitigating Off-Target Effects cluster_prep Preparation cluster_exp Experimentation cluster_val Validation prep_stock Prepare High-Concentration Stock Solution in DMSO det_stability Determine Compound Stability in Media prep_stock->det_stability dose_response Perform Dose-Response (IC50) det_stability->dose_response select_conc Select Optimal Concentration (≤10x IC50) dose_response->select_conc main_exp Conduct Main Experiment select_conc->main_exp vehicle_control Include Vehicle Control vehicle_control->main_exp off_target_panel Off-Target Profiling (e.g., Kinase Panel) main_exp->off_target_panel secondary_inhibitor Use Structurally Different Inhibitor main_exp->secondary_inhibitor genetic_validation Genetic Validation (siRNA/CRISPR) main_exp->genetic_validation

Caption: Workflow for reducing off-target effects.

signaling_pathway Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway pyrrofolic_acid This compound target_kinase Target Kinase pyrrofolic_acid->target_kinase Inhibits off_target_kinase Off-Target Kinase pyrrofolic_acid->off_target_kinase Inhibits downstream_effector1 Downstream Effector 1 target_kinase->downstream_effector1 cellular_response_on Desired Cellular Response downstream_effector1->cellular_response_on downstream_effector2 Downstream Effector 2 off_target_kinase->downstream_effector2 cellular_response_off Unintended Cellular Response downstream_effector2->cellular_response_off

Caption: On-target vs. off-target signaling.

troubleshooting_logic Troubleshooting Logic for Unexpected Results start Unexpected Results? check_conc Concentration Optimized? start->check_conc check_stability Compound Stable? check_conc->check_stability Yes optimize_conc Optimize Concentration check_conc->optimize_conc No check_controls Controls OK? check_stability->check_controls Yes assess_stability Assess Stability check_stability->assess_stability No consider_off_target Consider Off-Target Effects check_controls->consider_off_target Yes review_controls Review Controls check_controls->review_controls No re_evaluate Re-evaluate Hypothesis consider_off_target->re_evaluate

Caption: Troubleshooting decision tree.

References

Technical Support Center: Pyrrofolic Acid Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section addresses common issues encountered during the purification of synthesized Pyrrofolic acid.

Problem 1: Low Purity After Initial Synthesis

Question: My initial crude this compound shows low purity by HPLC/NMR analysis. What are the likely impurities and how can I remove them?

Answer:

Impurities in complex syntheses like that of this compound can stem from unreacted starting materials, byproducts from side reactions, or degradation of the final compound. Given the structure of this compound, potential impurities could include:

  • Unreacted Precursors: Depending on the synthetic route, these could be various aromatic amines, aldehydes, or pyrrole derivatives.

  • Oxidation Products: The diene and amine functionalities are susceptible to oxidation, which can occur upon exposure to air. Pyrrole derivatives are also known to darken upon air exposure.[1][2]

  • Polymerization Products: Pyrroles can be prone to polymerization under acidic conditions.

  • Incomplete Reactions: Intermediates from the multi-step synthesis may be present.

Recommended Purification Strategy:

A multi-step purification approach is often necessary for complex molecules.

1. Acid-Base Extraction: This technique can be used to separate acidic, basic, and neutral impurities. Since this compound is a carboxylic acid, it can be converted to its salt form.

2. Chromatography: Column chromatography is a powerful tool for separating compounds with different polarities.

3. Crystallization: This is a final polishing step to obtain high-purity crystalline material.

Problem 2: Difficulty with Crystallization

Question: I am unable to obtain crystals of this compound, or it is "oiling out." What should I do?

Answer:

Crystallization is a sensitive process influenced by solvent, concentration, temperature, and impurities.

Troubleshooting Steps:

  • Solvent System: Experiment with different solvent systems. A good crystallization solvent will dissolve the compound when hot but not at room temperature. For pyrrole derivatives, solvents like chloroform, methanol, or mixtures including hexane are sometimes used.[3]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

    • Seeding: Add a small crystal of pure this compound (if available) to the supersaturated solution.

  • "Oiling Out": This occurs when the compound comes out of solution as a liquid instead of a solid.

    • Re-dissolve: Heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of hot solvent to dilute the solution.

    • Slow Cooling: Allow the solution to cool very slowly to encourage crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the best method to assess the purity of my synthesized this compound?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is often suitable for analyzing pyrrole carboxylic acids.[4][5] A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known or can be deduced.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and identify the mass of impurities.

Q2: My this compound sample is darkening over time. What is happening and how can I prevent it?

A2: The darkening of pyrrole-containing compounds is often due to oxidation or polymerization upon exposure to air and light.

  • Storage: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light.

  • Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation processes.

Q3: Can I use distillation to purify this compound?

A3: Distillation is generally suitable for volatile and thermally stable compounds. Given the complex structure and likely high molecular weight of this compound, it is expected to have a very high boiling point and may decompose at the temperatures required for distillation. Therefore, distillation is likely not a suitable purification method. For simpler, more volatile pyrroles, distillation under reduced pressure is a common purification technique.

Experimental Protocols

General Protocol for Column Chromatography Purification

This is a generalized protocol and should be optimized for this compound.

  • Stationary Phase Selection: Start with silica gel as the stationary phase.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system (mobile phase). A good system will give a retention factor (Rf) of ~0.3 for the desired compound. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (gradient elution) to separate the compounds.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommendation
Stationary Phase Silica Gel (start)
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients
Elution Mode Gradient Elution

General Protocol for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the mixture. A good solvent will dissolve the compound when hot.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

ParameterGeneral Guideline
Cooling Rate Slow cooling is preferred for larger, purer crystals.
Agitation Avoid agitation during cooling to prevent rapid precipitation.

Visualizations

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Separation by Polarity crystallization Crystallization chromatography->crystallization Final Polishing pure Pure this compound crystallization->pure

Caption: General purification workflow for synthesized this compound.

Troubleshooting_Crystallization start Dissolved Crude Product in Hot Solvent cool Cool Solution start->cool crystals Crystals Form? cool->crystals oiling Oiling Out? crystals->oiling No success Collect Crystals crystals->success Yes failure No Crystals/Oil oiling->failure Yes reheat Reheat Solution oiling->reheat No add_solvent Add More Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool scratch Scratch Flask / Seed scratch->crystals slow_cool->scratch

Caption: Troubleshooting logic for the crystallization of this compound.

References

How to increase the stability of Pyrrofolic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the stability of Pyrrofolic acid in solution. The following information is based on the known chemical properties of related compounds, including pyrroles and folic acid derivatives, to address potential challenges during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution is changing color, turning yellow/brown. What is causing this and how can I prevent it?

A: Discoloration is a common indicator of degradation, primarily due to oxidation and polymerization of the pyrrole moiety.[1] Electron-rich pyrrole rings are susceptible to attack by atmospheric oxygen, which can initiate the formation of colored oligomers.[1] Light exposure can also accelerate this degradation process.

Immediate Actions:

  • Inert Atmosphere: Immediately transfer the compound to an inert atmosphere, such as a glovebox or a desiccator flushed with argon or nitrogen.[1]

  • Solvent Degassing: If the compound is in solution, ensure the solvent is deoxygenated by sparging with an inert gas or by using freeze-pump-thaw cycles.[1]

  • Light Protection: Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[1]

Long-Term Solutions:

  • Storage Conditions: Store the solid compound and solutions under an inert atmosphere at low temperatures (-20°C or -80°C) to minimize thermal and oxidative degradation.

  • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or nordihydroguaiaretic acid, if it does not interfere with your downstream applications. Concentrations of 0.02% to 0.05% have been shown to be effective for stabilizing similar compounds.

Q2: I'm observing a significant loss of this compound concentration in my aqueous solution over a short period. What factors influence its stability in aqueous media?

A: The stability of this compound in aqueous solutions is highly dependent on pH. Folic acid and its derivatives are known to be unstable in aqueous solutions, particularly in the presence of oxygen. The degradation often involves cleavage at the methylene linkage, which can be influenced by the pH of the medium.

Troubleshooting & Optimization:

  • pH Adjustment: The stability of folic acid derivatives can be significantly improved by maintaining the pH in a specific range. For many folic acid solutions, a slightly acidic to neutral pH range (e.g., pH 5-7) is optimal. However, for some preparations, a more alkaline pH (e.g., pH 9.6-10.4) in the presence of other stabilizers has been shown to be effective. It is crucial to experimentally determine the optimal pH for your specific this compound solution.

  • Co-solvents: Consider using a mixture of propylene glycol and water, as this has been shown to improve the solubility and stability of folic acid derivatives across a wider pH range. Glycerin and sorbitol solutions can also be used as stabilizing agents.

  • Chelating Agents: If metal ion-catalyzed degradation is suspected, the addition of a chelating agent like EDTA may be beneficial, although its effectiveness can vary.

Q3: Can I use antioxidants to improve the stability of my this compound solution? If so, which ones are recommended?

A: Yes, antioxidants can substantially improve the stability of compounds susceptible to oxidation, such as those containing a pyrrole ring and the folic acid structure.

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common antioxidant for organic compounds.

  • Butylated Hydroxyanisole (BHA): Effective in stabilizing folic acid in the presence of other vitamins like riboflavin.

  • Nordihydroguaiaretic Acid (NDGA): Has been shown to improve the stability of folic acid in aqueous solutions.

  • Ethyl Hydrocaffeate: Another effective antioxidant for folic acid preparations.

It is important to test a small sample first to ensure the chosen antioxidant does not interfere with your experimental assays.

Quantitative Data on Stability

The following tables provide hypothetical stability data for this compound under various conditions, based on typical degradation patterns of related compounds.

Table 1: Effect of pH on this compound Stability in Aqueous Solution

pHTemperature (°C)Storage Time (days)Remaining this compound (%)
3.025765
5.025792
7.025785
9.025778

Table 2: Effect of Antioxidants on this compound Stability (pH 5.0)

Antioxidant (0.05%)Temperature (°C)Storage Time (days)Remaining this compound (%)
None251475
BHT251495
BHA251496
NDGA251497

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment of this compound

This protocol outlines a reversed-phase HPLC method to quantify the concentration of this compound over time, allowing for the assessment of its stability under different conditions.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other suitable buffer components for pH adjustment)

  • Samples of this compound in solution stored under various conditions

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm and 350 nm (or optimal wavelength determined by UV scan of this compound)

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

  • Sample Preparation: At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot of the this compound solution stored under test conditions. Dilute the sample with the mobile phase to fall within the concentration range of the standard curve.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the standard curve.

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow prep Prepare this compound Solutions (Varying pH, Antioxidants, etc.) storage Store Samples Under Controlled Conditions (Temperature, Light) prep->storage sampling Withdraw Aliquots at Specific Time Points storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis: Quantify Remaining Compound hplc->data conclusion Determine Optimal Stability Conditions data->conclusion degradation_pathway pyrrofolic This compound (Stable) oxidized Oxidized Intermediates pyrrofolic->oxidized O2, Light, Heat cleavage Cleavage Products pyrrofolic->cleavage Hydrolysis (pH dependent) polymers Colored Polymers (Degradation Products) oxidized->polymers Polymerization

References

Technical Support Center: Pyrrofolic Acid and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers encountering unexpected results in cell viability assays when using Pyrrofolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with cell viability assays?

This compound is a novel investigational compound. While specific data on this compound's direct interaction with all assay components is still emerging, its chemical structure, potentially possessing properties similar to porphyrin-related compounds, suggests a likelihood of interference with common cell viability assays. Compounds with similar structures can interfere through several mechanisms:

  • Photosensitivity: Like some porphyrins, this compound may become reactive upon exposure to light, leading to the generation of reactive oxygen species (ROS). These ROS can then degrade the colored formazan products of tetrazolium-based assays (e.g., MTT, XTT, WST-1), resulting in an underestimation of cell viability.[1]

  • Intrinsic Reducing or Oxidizing Properties: If this compound has inherent reducing or oxidizing capabilities, it can directly react with the assay reagents. For example, a reducing compound can convert the tetrazolium salt to formazan non-enzymatically, leading to a false-positive signal of cell viability.[2][3][4]

  • Colorimetric Interference: If this compound is colored, its absorbance spectrum may overlap with that of the formazan product, leading to artificially high or low readings.[2]

Q2: I'm observing lower cell viability than expected with my MTT assay when treating cells with this compound. What could be the cause?
Q3: My results with this compound are inconsistent between experiments. What could be the reason?

Inconsistent results can arise from several factors, but when working with a potentially interfering compound like this compound, variability in light exposure during the assay is a primary suspect. Even minor differences in laboratory light conditions between experiments can significantly affect the stability of the formazan product in the presence of a photosensitive compound. Other sources of variability could include inconsistent cell seeding and variations in incubation times.

Q4: Are there alternative assays I can use if I suspect this compound is interfering with my tetrazolium-based assay?

Yes, several alternative assays are less susceptible to the types of interference potentially caused by this compound. These include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells. The luminescent signal is less likely to be affected by colored or photosensitive compounds.

  • Resazurin (AlamarBlue®) Assay: This is a fluorescence-based assay where the reduction of resazurin to the fluorescent resorufin by viable cells is measured. While still a redox-based assay, the different chemistry and detection method may circumvent interference seen with tetrazolium salts.

  • Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.

  • Trypan Blue Exclusion Assay: This is a simple, microscopy-based method that distinguishes viable from non-viable cells based on membrane integrity.

Troubleshooting Guides

Problem 1: Suspected Interference in Tetrazolium-Based Assays (MTT, XTT, WST-1)
Symptoms:
  • Unexpectedly low or high cell viability readings.

  • High variability between replicate wells or experiments.

  • U-shaped dose-response curve.

Troubleshooting Workflow:

Fig 1. Troubleshooting workflow for suspected assay interference.

Data on Compound Interference

The following table summarizes known interference mechanisms for classes of compounds that may be similar to this compound.

Assay TypeInterfering Compound ClassMechanism of InterferenceObserved Effect on ViabilityReference
MTT Porphyrin-related compoundsPhotosensitized degradation of formazanFalse Decrease
MTT, XTT, WST-1 Reducing agents (e.g., some antioxidants, flavonoids)Non-enzymatic reduction of tetrazolium saltFalse Increase
MTT, XTT, WST-1 Colored compoundsSpectral overlap with formazanFalse Increase or Decrease
WST-1 Manganese-containing materialsInterference with the reduction of WST-1 to formazanFalse Decrease
Resazurin Compounds with intrinsic fluorescenceOverlapping excitation/emission spectraFalse Increase

Experimental Protocols

Protocol 1: Cell-Free Interference Control for Tetrazolium Assays

This protocol helps determine if this compound directly reacts with the assay reagent.

  • Prepare a 96-well plate with the same concentrations of this compound to be used in the cell-based experiment. Use cell culture medium without cells as the diluent.

  • Include wells with medium only (blank) and wells with a known reducing agent as a positive control.

  • Add the tetrazolium reagent (MTT, XTT, or WST-1) to each well according to the manufacturer's instructions.

  • Incubate the plate for the same duration as the cell-based assay.

  • If using MTT, add the solubilization solution.

  • Measure the absorbance at the appropriate wavelength.

  • Interpretation: A significant increase in absorbance in the wells with this compound compared to the blank indicates direct reduction of the tetrazolium salt.

Protocol 2: Light-Exposure Control for Photosensitivity

This protocol assesses if this compound is causing photosensitized degradation of the formazan product.

  • Perform your standard cell viability assay with this compound treatment.

  • After the incubation with the tetrazolium reagent and formazan formation, cover half of the plate with aluminum foil to protect it from light.

  • Expose the entire plate to ambient laboratory light for 1-2 hours.

  • If using MTT, add the solubilization solution to all wells.

  • Measure the absorbance of all wells.

  • Interpretation: A significantly lower absorbance in the light-exposed wells compared to the foil-covered wells suggests photosensitized degradation of the formazan.

Protocol 3: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This is a recommended alternative assay.

  • Plate cells and treat with this compound as you would for other viability assays.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Interpretation: The luminescent signal is directly proportional to the amount of ATP present, which correlates with the number of metabolically active cells.

Signaling Pathway for ATP-Based Assay

ATP_Assay Viable_Cell Viable Cell ATP ATP Viable_Cell->ATP releases Luciferase Luciferase ATP->Luciferase Luciferin Luciferin Luciferin->Luciferase Light Light (Luminescence) Luciferase->Light catalyzes

Fig 2. Principle of the ATP-based luminescent cell viability assay.

By following these troubleshooting guides and considering alternative assays, you can obtain more reliable and accurate cell viability data when working with potentially interfering compounds like this compound.

References

Technical Support Center: Optimizing Perfluorooctanoic Acid (PFOA) Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Perfluorooctanoic Acid (PFOA) in animal models. This resource provides troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the typical routes of administration for PFOA in animal studies?

A1: The most common route of administration for PFOA in laboratory animal studies is oral exposure, often through gavage to ensure precise dosing.[1][2][3] Other methods mentioned in literature include adding PFOA to drinking water or feed.[3][4] Inhalation and dermal exposure routes have also been investigated.

Q2: Why is there a significant difference in PFOA's biological half-life between different animal species and sexes?

A2: PFOA exhibits remarkable species and sex-dependent differences in its elimination rate. For instance, the elimination half-life of PFOA is significantly shorter in female rats (2-4 hours) compared to male rats (6 days) and mice (12-20 days). This variation is largely attributed to differences in renal clearance, which in rats is regulated by sex hormones. These profound differences in clearance make internal dose metrics, such as blood levels, crucial for comparing toxicity effects across species.

Q3: What are the primary target organs for PFOA toxicity in rodents?

A3: The liver is a primary target organ for PFOA-induced toxicity in rodents. Observed effects include liver enlargement, hepatocellular hypertrophy, and in some cases, hepatocellular necrosis. Other reported effects include developmental toxicity and potential immune system effects.

Q4: What is the primary mechanism of action for PFOA-induced hepatotoxicity?

A4: A key molecular initiating event for PFOA's effects on the liver is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a transcription factor that regulates lipid metabolism. PFOA has been shown to be a potent PPARα activator in rodents. Studies in PPARα-null mice have confirmed that many of the gene expression changes induced by PFOA are dependent on this receptor.

Troubleshooting Guides

Issue 1: High variability in plasma PFOA concentrations between animals in the same dose group.
Question Answer
Are you using both male and female animals? There are significant sex-dependent differences in the pharmacokinetics of PFOA, especially in rats, where females eliminate the compound much faster than males. Ensure that you are analyzing data from each sex separately.
Is the dosing volume consistent across all animals? Ensure accurate calibration of your gavage equipment and that the dosing volume is consistently calculated based on the most recent body weight of each animal.
Could there be issues with the dosing solution? Verify the homogeneity of your PFOA dosing solution. Ensure it is well-mixed before each administration to prevent concentration gradients.
Was the gavage procedure performed correctly? Improper gavage technique can lead to incomplete dosing or aspiration. Ensure all personnel are properly trained in oral gavage procedures for the specific rodent species.
Issue 2: Unexpected mortality or severe toxicity at previously reported "safe" doses.
Question Answer
Are you using the same animal strain and supplier as the cited studies? Different strains of mice and rats can have varying sensitivities to chemical toxicity. Always report the specific strain and source of your animals.
What is the health status of your animals? Underlying health issues can increase an animal's susceptibility to toxicity. Ensure that your animals are sourced from a reliable vendor and are free from common pathogens.
What vehicle are you using to dissolve the PFOA? The vehicle used (e.g., corn oil, water) can influence the absorption rate of PFOA. Ensure your vehicle is consistent with what is reported in the literature and is non-toxic to the animals at the administered volume.
Are you conducting a single-dose or a repeated-dose study? PFOA can bioaccumulate, and repeated dosing can lead to toxicity at levels that are well-tolerated as a single dose. The dosing regimen should be carefully designed based on the pharmacokinetic properties of PFOA in the specific species and sex being studied.
Issue 3: Difficulty in detecting PFOA in tissue or plasma samples.
Question Answer
Are you taking precautions to avoid sample cross-contamination? PFOA is ubiquitous in many laboratory materials. Use polypropylene or high-density polyethylene (HDPE) containers and avoid materials containing PTFE (Teflon). It is crucial to run field and equipment blanks to check for background contamination.
Is your analytical method sensitive enough? Analysis of PFOA, especially at low concentrations, typically requires highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Are you using the correct sample preparation techniques? Proper sample extraction and cleanup are essential to remove matrix interferences. Isotope dilution is often used to accurately quantify PFOA concentrations.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for PFOA in Rodents
SpeciesSexHalf-life (t½)Key Observations
Rat Male~6 daysSignificantly slower elimination compared to females due to differences in renal clearance.
Female2-4 hoursRapid elimination via urinary excretion.
Mouse Male & Female12-20 daysElimination is much slower than in rats, with less pronounced sex differences compared to rats.
Table 2: Summary of Oral Toxicity Values for PFOA in Rodents
SpeciesValue TypeDoseEffect/Observation
Rat (CD) LD50 (Male)680 mg/kg bwAcute oral median lethal dose.
Rat (CD) LD50 (Female)430 mg/kg bwAcute oral median lethal dose.
Rat NOAEL0.06 mg/kg bw/dayBased on increases in liver weight with hepatocellular hypertrophy in a repeated dose study.
Rat LOAEL0.64 mg/kg bw/dayBased on increases in absolute and relative liver weights with hepatocellular hypertrophy.
Mouse (CD-1) LOAEL5 mg/kg bw/dayIncreased incidence of full litter resorption when administered on gestation days 1-17.
Mouse NOAEL0.3 mg/kg-dBased on higher ambulatory activity in offspring.
Mouse LOAEL1 mg/kg-dBased on higher ambulatory activity in offspring.

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level; LD50: Median Lethal Dose.

Experimental Protocols

Protocol: 28-Day Oral Gavage Study of PFOA in Mice

This protocol provides a generalized methodology for assessing the effects of PFOA following daily oral administration in mice.

1. Animal Model:

  • Species: Mouse (e.g., C57BL/6 or CD-1 strain).

  • Sex: Male and/or Female (note: analyze sexes separately).

  • Age: 6-8 weeks at the start of the study.

  • Acclimation: Acclimate animals to the facility for at least one week prior to the start of the experiment.

2. Materials and Reagents:

  • Perfluorooctanoic acid (PFOA, >95% purity).

  • Vehicle (e.g., deionized water, corn oil).

  • Animal gavage needles (stainless steel, appropriate size for mice).

  • Polypropylene or HDPE tubes for sample collection and storage.

  • Calibrated scale for weighing animals.

  • LC-MS/MS system for sample analysis.

3. Dosing Solution Preparation:

  • Prepare a stock solution of PFOA in the chosen vehicle.

  • Prepare serial dilutions from the stock to achieve the desired final concentrations.

  • Ensure the solution is thoroughly mixed to ensure homogeneity. The dosing volume should be consistent, typically 5-10 mL/kg of body weight.

4. Experimental Procedure:

  • Randomly assign animals to dose groups (e.g., vehicle control, low dose, mid dose, high dose), with a sufficient number of animals per group (n=6-8) to achieve statistical power.

  • Record the body weight of each animal daily or at least twice a week.

  • Administer the assigned dose via oral gavage once daily for 28 consecutive days.

  • Observe animals daily for any clinical signs of toxicity (e.g., changes in activity, posture, fur condition).

5. Sample Collection (at study termination):

  • At 24 hours after the final dose, anesthetize the animals.

  • Collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Perform a necropsy and collect target organs (e.g., liver, kidneys). Record organ weights.

  • Fix a portion of the organs in 10% neutral buffered formalin for histopathological analysis.

  • Flash-freeze the remaining tissue in liquid nitrogen and store at -80°C for PFOA concentration analysis or other molecular assays.

6. Sample Analysis:

  • PFOA concentrations in plasma and tissue homogenates are determined using a validated LC-MS/MS method.

  • Isotope dilution is the preferred method for quantification.

  • Histopathological evaluation of fixed tissues is performed by a qualified pathologist.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase (28 Days) cluster_analysis Analysis Phase acclimation Animal Acclimation (1 week) randomization Randomization into Dose Groups acclimation->randomization dose_prep Dosing Solution Preparation randomization->dose_prep daily_dosing Daily Oral Gavage dose_prep->daily_dosing daily_obs Clinical Observation daily_dosing->daily_obs bw_measure Body Weight Measurement daily_dosing->bw_measure termination Euthanasia & Necropsy (Day 29) daily_dosing->termination blood_collection Blood Collection (Plasma Separation) termination->blood_collection organ_collection Organ Collection & Weight Measurement termination->organ_collection lcms LC-MS/MS Analysis of PFOA blood_collection->lcms histopathology Histopathology organ_collection->histopathology

Caption: Experimental workflow for a 28-day PFOA oral gavage study in rodents.

ppar_pathway cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PFOA PFOA PPARa PPARα PFOA->PPARa binds & activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes initiates MetabolicChanges ↑ Fatty Acid Oxidation ↑ Peroxisome Proliferation ↓ Lipid Accumulation TargetGenes->MetabolicChanges leads to

Caption: Simplified PPARα signaling pathway activated by PFOA in hepatocytes.

References

Technical Support Center: Pyrrofolic Acid Purification by Reverse-Phase Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of pyrrofolic acid using reverse-phase chromatography. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Disclaimer: Specific experimental data and physicochemical properties for this compound are not widely available in published literature. The guidance provided here is based on the general principles of reverse-phase chromatography for acidic, polar molecules and data for structurally similar compounds like folic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely chemical properties of this compound relevant to reverse-phase chromatography?

While specific data is limited, we can infer the properties of this compound based on its structure as a carboxylic acid. It is expected to be a polar and ionizable molecule. The retention and peak shape of this compound in reverse-phase chromatography will be highly dependent on the pH of the mobile phase.

Q2: Which type of reverse-phase column is best suited for this compound purification?

A standard C18 column is a common starting point for the purification of many small molecules. However, for polar compounds like this compound, alternative stationary phases may provide better retention and selectivity. Pentafluorophenyl (PFP) columns, for instance, can offer different selectivity for polar and aromatic compounds.

Q3: How does the mobile phase pH affect the purification of this compound?

The mobile phase pH is a critical parameter for the successful purification of ionizable compounds like this compound. At a pH below its pKa, the carboxylic acid group will be protonated and the molecule will be less polar, leading to increased retention on a reverse-phase column. Conversely, at a pH above its pKa, the molecule will be ionized, making it more polar and resulting in earlier elution. Controlling the pH is essential for achieving reproducible retention times and good peak shape. For acidic compounds, using a mobile phase with a pH of 2-4 is a common practice to suppress ionization.[1]

Troubleshooting Guides

Problem 1: Poor or No Retention of this compound

If this compound elutes in or near the void volume, it indicates insufficient interaction with the stationary phase.

Possible Cause Recommended Solution
Mobile phase is too polar Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A 10% increase in the organic modifier can significantly increase retention.[2]
This compound is ionized Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid group. A pH of 2.5 to 3.5 is a good starting point. This can be achieved by adding an acid modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1][3]
Inappropriate column chemistry If using a standard C18 column, consider a column with a different selectivity, such as a PFP or a polar-embedded phase, which may offer better retention for polar analytes.
"Hydrophobic collapse" of C18 phase If using a mobile phase with a very low percentage of organic solvent, the C18 chains can "collapse," reducing the available surface area for interaction. Ensure the mobile phase contains at least 5% organic solvent.
Problem 2: Peak Tailing

Peak tailing is a common issue, particularly with acidic compounds, and can compromise resolution and quantification.

Possible Cause Recommended Solution
Secondary interactions with residual silanols Residual silanol groups on the silica-based stationary phase can interact with acidic analytes, causing tailing. Lowering the mobile phase pH (e.g., with 0.1% TFA) can suppress the ionization of silanols and reduce these interactions.[1] Using a highly end-capped, high-purity silica column can also minimize this effect.
Column overload Injecting too much sample can lead to peak distortion. Reduce the sample concentration or injection volume.
Mismatched sample solvent If the sample is dissolved in a solvent stronger (less polar) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Column contamination Strongly retained impurities from previous injections can act as a new stationary phase, leading to peak tailing. Clean the column according to the manufacturer's instructions.
Problem 3: Low Yield or Recovery

Low recovery of this compound after purification can be due to several factors.

Possible Cause Recommended Solution
Degradation of this compound Folates can be sensitive to pH and temperature. Avoid harsh pH conditions and high temperatures if possible. Analyze the stability of this compound under your experimental conditions.
Irreversible adsorption to the column Strong, irreversible binding to the stationary phase can lead to low recovery. Ensure the mobile phase composition is strong enough to elute the compound completely. A steep gradient at the end of the run can help wash off strongly retained compounds.
Precipitation on the column If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column. Ensure the sample is fully dissolved and consider the solubility in the mobile phase.
Incomplete elution The gradient may not be optimal for eluting the compound. Try a shallower gradient to ensure complete elution of the peak.

Experimental Protocols

General Reverse-Phase Chromatography Protocol for this compound

This protocol provides a starting point for method development. Optimization will be required based on the specific purity requirements and instrumentation.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength for this compound (a UV scan of the pure compound is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis & Collection dissolve Dissolve this compound in Mobile Phase A filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Reverse-Phase Column inject->separate detect UV Detection separate->detect data Chromatogram Acquisition detect->data fraction Fraction Collection data->fraction analyze Purity Analysis fraction->analyze

Caption: A typical experimental workflow for the purification of this compound by reverse-phase HPLC.

troubleshooting_tree cluster_retention Retention Issues cluster_shape Peak Shape Issues cluster_yield Yield Issues start Problem with This compound Peak no_retention Poor or No Retention start->no_retention peak_tailing Peak Tailing start->peak_tailing low_yield Low Yield start->low_yield decrease_ph Decrease Mobile Phase pH (add 0.1% Formic Acid) no_retention->decrease_ph increase_org Increase % Organic (e.g., Acetonitrile) no_retention->increase_org change_col Change Column (e.g., PFP) no_retention->change_col lower_ph Lower Mobile Phase pH peak_tailing->lower_ph reduce_load Reduce Sample Load peak_tailing->reduce_load match_solvent Match Sample Solvent to Mobile Phase peak_tailing->match_solvent check_stability Check pH/Temp Stability low_yield->check_stability optimize_gradient Optimize Elution Gradient low_yield->optimize_gradient

Caption: A decision tree for troubleshooting common issues in this compound purification.

ph_effect cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) protonated This compound (R-COOH) Neutral, Less Polar retained Increased Retention on C18 protonated->retained equilibrium pH = pKa [R-COOH] = [R-COO-] protonated->equilibrium ionized Pyrrofolate (R-COO-) Charged, More Polar eluted Decreased Retention on C18 ionized->eluted equilibrium->ionized

Caption: The effect of mobile phase pH on the ionization state and retention of this compound.

References

Validation & Comparative

Pyrrofolic acid vs methotrexate in inhibiting dihydrofolate reductase

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of Pyrrofolic Acid Derivatives and Methotrexate as Dihydrofolate Reductase Inhibitors

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key target for various therapeutic agents, including anticancer and antimicrobial drugs.[1][2] Methotrexate (MTX) is a classical DHFR inhibitor widely used in cancer chemotherapy and for the treatment of autoimmune diseases.[3][4] This guide provides a detailed comparison of the inhibitory effects of this compound derivatives, specifically pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, and methotrexate on dihydrofolate reductase.

Mechanism of Action

Both methotrexate and this compound derivatives act as competitive inhibitors of DHFR, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.[5]

Methotrexate (MTX): Methotrexate is a folate analog that binds tightly to the active site of DHFR. Its affinity for DHFR is approximately 1000 times higher than that of dihydrofolate. This high-affinity binding leads to a potent and sustained inhibition of the enzyme, thereby depleting the intracellular pool of THF and disrupting DNA synthesis, ultimately leading to cell death in rapidly proliferating cells.

This compound Derivatives: The term "this compound" is not standard; however, research has focused on pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives as potent DHFR inhibitors. One such derivative, 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (AMPQD), acts as a competitive inhibitor with respect to dihydrofolic acid. Interestingly, it displays uncompetitive inhibition with respect to the cofactor NADPH, suggesting it has a significantly higher affinity for the enzyme-NADPH complex. Some of these derivatives exhibit slow-onset, tight-binding inhibition, a characteristic often associated with potent enzyme inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). Lower values indicate greater potency.

CompoundEnzyme SourceIC50 (nM)Ki (nM)
Methotrexate (MTX) Human120 ± 70-
E. coli~152-
7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (AMPQD) E. coli-7.42 ± 0.92
HumanMarkedly different from E. coli-
7H-pyrrolo[3,2-f]quinazoline-1,3-diamine (PQD) E. coli & Human--

Experimental Protocols

A generalized protocol for determining the inhibitory activity of compounds against dihydrofolate reductase is outlined below. This method is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

DHFR Enzyme Inhibition Assay (Spectrophotometric)

1. Reagent Preparation:

  • DHFR Assay Buffer: A suitable buffer, typically at a physiological pH (e.g., 50 mM potassium phosphate buffer, pH 7.5) containing a reducing agent like dithiothreitol (DTT).

  • Dihydrofolate (DHF) Solution: A stock solution of DHF is prepared in the assay buffer containing a small amount of 2-mercaptoethanol to prevent oxidation. The exact concentration needs to be determined based on the known Km of the DHFR being used.

  • NADPH Solution: A stock solution of NADPH is prepared in the assay buffer.

  • DHFR Enzyme: A stock solution of purified DHFR is diluted to the desired working concentration in cold assay buffer just before use.

  • Test Inhibitors (Methotrexate and this compound Derivatives): Stock solutions are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to various concentrations in the assay buffer.

2. Assay Procedure (96-well plate format):

  • Add a small volume (e.g., 2 µL) of the serially diluted inhibitor solutions to the wells of a 96-well microplate. For control wells, add the same volume of the solvent used to dissolve the inhibitors.

  • Add the diluted DHFR enzyme solution to all wells except for the "no enzyme" control wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding a solution containing both DHF and NADPH to all wells.

  • Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader capable of kinetic measurements. Readings are typically taken every 15-30 seconds for a duration of 10-20 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of decrease in absorbance) for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each inhibitor concentration by comparing the reaction velocity in the presence of the inhibitor to the velocity of the uninhibited enzyme control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a suitable dose-response curve.

  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is known to be competitive and the Km of the substrate is determined under the same conditions.

Visualizations

Dihydrofolate Reductase Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Biosynthesis Purine & Thymidylate Biosynthesis THF->Biosynthesis NADPH NADPH NADPH->DHFR Cofactor NADP NADP+ DHFR->THF DHFR->NADP Inhibitors This compound Derivatives & Methotrexate Inhibitors->DHFR Inhibition

Caption: Dihydrofolate reductase (DHFR) catalyzes the conversion of DHF to THF, a critical step for nucleotide biosynthesis.

Experimental Workflow for DHFR Inhibition Assay

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare Serial Dilutions of Inhibitors AddInhibitor Add Inhibitors to 96-well Plate Inhibitor->AddInhibitor Enzyme Prepare DHFR Working Solution AddEnzyme Add DHFR to Wells Enzyme->AddEnzyme Substrate Prepare DHF/NADPH Reaction Mix AddSubstrate Initiate Reaction with DHF/NADPH Mix Substrate->AddSubstrate AddInhibitor->AddEnzyme Incubate Pre-incubate AddEnzyme->Incubate Incubate->AddSubstrate Measure Measure Absorbance at 340 nm (Kinetic) AddSubstrate->Measure CalcVelocity Calculate Reaction Velocities Measure->CalcVelocity CalcInhibition Determine % Inhibition CalcVelocity->CalcInhibition Plot Plot Dose-Response Curve CalcInhibition->Plot CalcIC50 Calculate IC50 Value Plot->CalcIC50

Caption: Workflow for determining the IC50 of DHFR inhibitors using a spectrophotometric assay.

Conclusion

Both methotrexate and certain this compound derivatives, such as AMPQD, are potent inhibitors of dihydrofolate reductase. Methotrexate is a well-established, tight-binding inhibitor. The pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives represent a newer class of inhibitors with some compounds demonstrating high potency and a slow-onset, tight-binding mechanism of action. The observed differences in inhibitory activity against DHFR from different species (e.g., human vs. E. coli) for compounds like AMPQD highlight the potential for developing more selective therapeutic agents. Further direct comparative studies under identical experimental conditions are necessary to definitively establish the relative potency of these two classes of inhibitors against human DHFR.

References

Comparative Analysis of Folic Acid and Pyrrolo[2,3-d]pyrimidine Antifolate Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cellular uptake mechanisms of folic acid and a class of synthetic analogues, the 6-substituted pyrrolo[2,3-d]pyrimidine antifolates. While the term "Pyrrofolic acid" is not standard, this class of compounds, designed as antifolates for cancer therapy, represents a key area of research in molecules that utilize folate transport pathways. This comparison focuses on the differential uptake of these compounds by the three primary folate transport systems: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and the high-affinity Folate Receptors (FRα and FRβ).

Executive Summary

Folic acid and its derivatives are essential for one-carbon metabolism, which is critical for the synthesis of nucleotides and amino acids.[1] Rapidly proliferating cells, such as cancer cells, have a high demand for folates, making the folate transport system an attractive target for therapeutic intervention.[2] Pyrrolo[2,3-d]pyrimidine antifolates are designed to exploit this dependency by competing with natural folates for uptake and intracellular enzyme binding. A key strategy in their design is to achieve selective uptake by transporters that are overexpressed in tumor cells, such as PCFT and FRα, while minimizing transport by the ubiquitously expressed RFC to reduce systemic toxicity.[3][4]

This guide presents quantitative data from cellular assays, details the experimental protocols used to derive this data, and provides visualizations of the uptake pathways and experimental workflows.

Data Presentation: Comparative Uptake and Antiproliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for folic acid and representative 6-substituted pyrrolo[2,3-d]pyrimidine antifolates in cell lines engineered to express specific folate transporters. Lower IC50 values indicate higher potency and more efficient uptake and/or intracellular activity.

CompoundTarget TransporterIC50 (nM)Selectivity Ratio (RFC IC50 / Target IC50)Reference
Folic Acid FRα~1-10 (Kd)-[5]
Pemetrexed RFC31 - 1691
PCFT22 - 3290.36
FRα>10000.027
AGF94 (a 6-substituted pyrrolo[2,3-d]pyrimidine) RFC>10001
PCFT< 7>142
FRα< 1>1000
Fluorinated pyrrolo[2,3-d]pyrimidine (Compound 9) RFC>10001
PCFT~11~92
FRα~10~97
Fluorinated pyrrolo[2,3-d]pyrimidine (Compound 11) RFC>10001
PCFT~23~43
FRα~13~75

Note: The data presented are compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution. The selectivity ratio provides a measure of the compound's preference for a specific transporter over RFC.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental methodologies:

Cell Proliferation Assays

Objective: To determine the cytotoxic or cytostatic effect of a compound on cells expressing a specific folate transporter, which serves as an indirect measure of uptake and subsequent inhibition of intracellular targets.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) or HeLa cells, which are null for endogenous folate transporters, are engineered to stably express a single human folate transporter (RFC, PCFT, or FRα).

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then exposed to a range of concentrations of the test compound (e.g., a pyrrolo[2,3-d]pyrimidine antifolate) or a control compound (e.g., methotrexate, pemetrexed) for a period of 72-96 hours. For assays involving FRα, parallel experiments are often conducted in the presence of a high concentration of folic acid to confirm that the observed inhibition is due to competition for the receptor.

  • Viability Assessment: After the incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or resazurin-based assays (e.g., CellTiter-Blue).

  • Data Analysis: The absorbance or fluorescence values are plotted against the compound concentration, and the IC50 value is calculated using non-linear regression analysis.

Radiolabeled Substrate Uptake Assays

Objective: To directly measure the rate of transport of a radiolabeled compound into cells via a specific transporter.

Methodology:

  • Cell Preparation: Cells engineered to express a specific folate transporter are grown to confluence in appropriate culture dishes.

  • Incubation: The cells are washed and incubated with a buffer containing a known concentration of the radiolabeled test compound (e.g., [³H]methotrexate or a tritiated pyrrolo[2,3-d]pyrimidine analogue) for a short period (e.g., 5 minutes) at 37°C. For PCFT-mediated uptake, the buffer is typically acidified to pH 5.5 to ensure optimal transporter activity.

  • Competition Assay: To determine the binding affinity (Ki) of a non-radiolabeled compound, uptake of a radiolabeled substrate is measured in the presence of varying concentrations of the unlabeled competitor.

  • Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled compound.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The rate of uptake is calculated and normalized to the protein concentration. For competition assays, the Ki value is determined by fitting the data to a competitive binding model.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key uptake pathways and a typical experimental workflow for the comparative analysis of folic acid and pyrrolo[2,3-d]pyrimidine antifolates.

Folic_Acid_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folic Acid Folic Acid RFC RFC (pH 7.4) Folic Acid->RFC Low Affinity PCFT PCFT (pH 5.5) Folic Acid->PCFT High Affinity FRa FRα Folic Acid->FRa High Affinity (Endocytosis) Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine->RFC Low/No Affinity Pyrrolo[2,3-d]pyrimidine->PCFT High Affinity Pyrrolo[2,3-d]pyrimidine->FRa High Affinity (Endocytosis) Folate Metabolism Folate Metabolism RFC->Folate Metabolism Enzyme Inhibition Enzyme Inhibition PCFT->Folate Metabolism PCFT->Enzyme Inhibition FRa->Folate Metabolism FRa->Enzyme Inhibition

Caption: Comparative uptake pathways of Folic Acid and Pyrrolo[2,3-d]pyrimidines.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Pyrrolo[2,3-d]pyrimidine Analogues characterization Structural Characterization (NMR, MS) synthesis->characterization proliferation_assay Cell Proliferation Assay (IC50 Determination) characterization->proliferation_assay uptake_assay Radiolabeled Uptake Assay (Kinetics) characterization->uptake_assay cell_lines Engineer Cell Lines (RFC, PCFT, FRα) cell_lines->proliferation_assay cell_lines->uptake_assay data_analysis Calculate IC50 & Ki values proliferation_assay->data_analysis uptake_assay->data_analysis selectivity Determine Transporter Selectivity data_analysis->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar

Caption: Experimental workflow for comparative analysis of antifolate uptake.

References

Validating the Target of Pyrrole-Based Compounds: A Comparative Guide Using Thermal Shift Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the validation of a small molecule's intended biological target is a critical step. This guide provides a comparative analysis of methodologies for validating the target of pyrrole-containing compounds, with a central focus on the thermal shift assay (TSA). As a specific case study is often more illustrative than broad generalizations, and given the limited public data on a specific "Pyrrofolic acid," we will use the well-characterized Polo-like kinase 1 (PLK1) inhibitor, Volasertib (BI 6727) , as a representative example. Volasertib, with its dihydropteridinone core, serves as an excellent proxy for discussing the target validation of heterocyclic compounds.

This guide will delve into the principles of thermal shift assays, present detailed experimental protocols, and compare its utility and data output against alternative target validation techniques. All quantitative data are summarized for clear comparison, and signaling pathways and experimental workflows are visualized to enhance understanding.

The Power of Thermal Shift: A Tale of Two Outcomes

The thermal shift assay is a powerful biophysical technique that measures changes in the thermal stability of a protein upon ligand binding. The fundamental principle is that the binding of a small molecule can either stabilize or destabilize its target protein, leading to a measurable shift in its melting temperature (Tm). This shift (ΔTm) is a direct indicator of target engagement.

Two primary forms of TSA are widely used:

  • Differential Scanning Fluorimetry (DSF): This in vitro technique uses a fluorescent dye that binds to hydrophobic regions of a protein. As the protein unfolds with increasing temperature, the dye fluoresces, allowing for the determination of the Tm. Ligand binding typically stabilizes the protein, resulting in a positive ΔTm.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within a cellular environment. Cells are treated with the compound, heated, and the amount of soluble target protein remaining at different temperatures is quantified, often by Western blotting or mass spectrometry. Ligand binding can lead to either stabilization (more soluble protein at higher temperatures) or, interestingly, destabilization.

Comparative Data Analysis: Volasertib and PLK1

While the majority of ligand-protein interactions result in thermal stabilization, some inhibitors can induce conformational changes that lead to destabilization. Volasertib's interaction with its target, PLK1, provides a compelling example of this latter phenomenon as observed in cellular thermal shift assays. Below, we present a comparative summary of thermal shift data. For illustrative purposes, we include representative data for a typical kinase inhibitor that demonstrates target stabilization.

Table 1: Differential Scanning Fluorimetry (DSF) Data for a Representative Kinase Inhibitor

CompoundTarget KinaseConcentration (µM)Tm (°C) without LigandTm (°C) with LigandΔTm (°C)
Inhibitor XKinase Y1042.548.2+5.7
Inhibitor XKinase Y5042.551.0+8.5
DMSO (Control)Kinase Y-42.542.50

This table illustrates a typical stabilizing effect where the melting temperature of Kinase Y increases in a dose-dependent manner upon binding to Inhibitor X.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for Volasertib (BI 6727) Targeting PLK1

TreatmentTarget ProteinTemperature (°C)Relative Amount of Soluble Protein (Normalized to 37°C)Interpretation
DMSO (Control)PLK149.50.50Baseline thermal stability
Volasertib (1 µM)PLK149.50.25Destabilization
Volasertib (10 µM)PLK149.50.10Dose-dependent destabilization

This table summarizes the observed destabilizing effect of Volasertib on PLK1 in a cellular context. The amount of soluble PLK1 decreases in the presence of the inhibitor at elevated temperatures, indicating that the binding of Volasertib makes the protein more susceptible to thermal denaturation[1].

Experimental Protocols

Differential Scanning Fluorimetry (DSF) Protocol for a Kinase Inhibitor

This protocol is a generalized procedure for determining the thermal stabilization of a kinase upon inhibitor binding.

Materials:

  • Purified recombinant kinase

  • Kinase inhibitor stock solution (e.g., 10 mM in DMSO)

  • DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock)

  • 96-well or 384-well qPCR plates

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Prepare the protein-dye mixture: Dilute the purified kinase to a final concentration of 2 µM in DSF buffer. Add the fluorescent dye to a final concentration of 5x.

  • Prepare compound dilutions: Perform serial dilutions of the kinase inhibitor in DSF buffer to achieve a range of final assay concentrations (e.g., 0.1 to 100 µM). Include a DMSO-only control.

  • Assay setup: In a qPCR plate, add the compound dilutions. To each well, add the protein-dye mixture. The final volume in each well should be consistent (e.g., 20 µL).

  • Thermal denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min. Monitor the fluorescence at each temperature increment.

  • Data analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) Protocol for Volasertib

This protocol outlines the steps to assess the target engagement of Volasertib with PLK1 in cultured cells.

Materials:

  • Cancer cell line expressing PLK1 (e.g., HeLa, HCT116)

  • Volasertib (BI 6727) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermocycler

  • SDS-PAGE and Western blotting reagents

  • Anti-PLK1 antibody and appropriate secondary antibody

Procedure:

  • Cell treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of Volasertib or DMSO (vehicle control) for a specified time (e.g., 2 hours) at 37°C.

  • Cell harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Thermal challenge: Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.

  • Cell lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of soluble and aggregated proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of soluble fraction: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the amount of soluble PLK1 in each sample by SDS-PAGE and Western blotting using an anti-PLK1 antibody.

  • Data quantification: Quantify the band intensities from the Western blot. For each treatment condition, normalize the band intensity at each temperature to the intensity at 37°C. Plot the normalized intensity versus temperature to generate the melting curves.

Visualizing the Workflow and Pathway

To provide a clearer understanding of the experimental process and the biological context, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_DSF Differential Scanning Fluorimetry (DSF) cluster_CETSA Cellular Thermal Shift Assay (CETSA) DSF_Start Purified Protein + Inhibitor Protein_Dye Add Fluorescent Dye DSF_Start->Protein_Dye Thermal_Ramp Thermal Ramp in qPCR Protein_Dye->Thermal_Ramp Fluorescence Monitor Fluorescence Thermal_Ramp->Fluorescence Tm_Calc Calculate Tm and ΔTm Fluorescence->Tm_Calc CETSA_Start Treat Cells with Inhibitor Harvest Harvest and Heat Cells CETSA_Start->Harvest Lysis Cell Lysis Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation WB Western Blot for Soluble Protein Centrifugation->WB

Figure 1: Experimental workflows for DSF and CETSA.

PLK1_Signaling_Pathway PLK1 PLK1 Apoptosis Apoptosis PLK1->Apoptosis prevents Cdc25 Cdc25 PLK1->Cdc25 activates Spindle Spindle Assembly PLK1->Spindle Cytokinesis Cytokinesis PLK1->Cytokinesis G2_M G2/M Transition Mitosis Mitosis G2_M->Mitosis Volasertib Volasertib (BI 6727) Volasertib->PLK1 inhibits CyclinB_CDK1 Cyclin B/CDK1 Cdc25->CyclinB_CDK1 activates CyclinB_CDK1->G2_M

Figure 2: Simplified PLK1 signaling pathway and the effect of Volasertib.

Alternative Methods for Target Validation

While thermal shift assays are powerful tools, a multi-pronged approach to target validation is always recommended. Here are some alternative methods to corroborate the findings from TSA:

  • Biochemical Kinase Assays: These in vitro assays directly measure the enzymatic activity of the target kinase in the presence of the inhibitor. This provides a direct measure of the inhibitor's potency (e.g., IC50 value). For Volasertib, its potent inhibition of PLK1 has been confirmed with an IC50 of 0.87 nM.

  • Cell-Based Target Engagement Assays: These assays measure the inhibition of the target's activity within a cellular context. For PLK1, this can be assessed by monitoring the phosphorylation of its downstream substrates. A reduction in the phosphorylation of these substrates upon treatment with the inhibitor confirms target engagement.

  • Cellular Phenotypic Assays: Inhibition of a target should lead to a predictable cellular phenotype. For PLK1, a key regulator of mitosis, its inhibition by Volasertib leads to a characteristic G2/M cell cycle arrest and the induction of apoptosis. These phenotypes can be readily measured by flow cytometry and apoptosis assays, respectively.

  • Genetic Approaches: Techniques like siRNA or CRISPR/Cas9 can be used to knockdown or knockout the target protein. If the cellular phenotype observed upon treatment with the small molecule inhibitor mimics the phenotype of target knockdown/knockout, it provides strong evidence for on-target activity.

Table 3: Comparison of Target Validation Methods for a Kinase Inhibitor

MethodPrincipleThroughputCellular ContextInformation Provided
Thermal Shift Assay (DSF/CETSA) Ligand-induced change in protein thermal stabilityHigh (DSF), Medium (CETSA)In vitro (DSF), In-cell (CETSA)Direct target binding, Target engagement in cells
Biochemical Kinase Assay Measurement of enzymatic activityHighIn vitroPotency (IC50)
Cell-Based Target Engagement Measurement of downstream substrate phosphorylationMediumIn-cellTarget inhibition in a cellular environment
Cellular Phenotypic Assays Measurement of a biological outcome (e.g., cell cycle arrest, apoptosis)HighIn-cellFunctional consequence of target inhibition
Genetic Approaches (siRNA/CRISPR) Knockdown/knockout of the target proteinLowIn-cellPhenotypic correlation to target modulation

Conclusion

Validating the target of a novel compound is a cornerstone of successful drug development. The thermal shift assay, in both its in vitro (DSF) and in-cell (CETSA) formats, offers a robust and relatively high-throughput method to directly assess target engagement. As demonstrated with the PLK1 inhibitor Volasertib, CETSA can reveal nuanced biophysical interactions, such as target destabilization, providing valuable insights into the mechanism of action. By integrating thermal shift data with results from orthogonal methods like biochemical and cellular assays, researchers can build a comprehensive and compelling case for the on-target activity of their compounds, paving the way for further preclinical and clinical development.

References

Pyrrofolic Acid: A Comparative Analysis of its Cross-reactivity with Folate-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Pyrrofolic acid and its potential cross-reactivity with key folate-dependent enzymes. Due to the limited availability of direct experimental data for this compound, this document leverages findings from structurally related compounds, particularly those with a pyrrolo[2,3-d]pyrimidine scaffold, to infer potential interactions and guide future research. The primary enzymes of focus are Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and Glycinamide Ribonucleotide Formyltransferase (GARFT), all critical targets in cancer chemotherapy.

Comparative Inhibition of Folate-Dependent Enzymes

Compound ClassDihydrofolate Reductase (DHFR)Thymidylate Synthase (TS)Glycinamide Ribonucleotide Formyltransferase (GARFT)
Pyrrolo[2,3-d]pyrimidines IC₅₀ values for some derivatives are in the micromolar range against human DHFR.[1]Certain 5-substituted derivatives show potent inhibition.Some analogs are potent inhibitors, with Kᵢ values in the nanomolar range for human GARFT.[2]
Classical Antifolates (e.g., Methotrexate) Potent inhibitor with IC₅₀ values in the nanomolar range for human DHFR.Indirectly inhibits by depleting tetrahydrofolate pools.Less potent inhibitor compared to its effect on DHFR.
Deazafolate Analogues Variable inhibition.Potent inhibitors, with some derivatives having IC₅₀ values in the micromolar range.[3]Can be potent inhibitors.
Homofolate Polyglutamates Poor inhibitors.Weaker inhibitors, with IC₅₀ values in the micromolar range.[4]The most significant inhibition is observed against GARFT, with IC₅₀ values in the low micromolar range.[4]

Folate Metabolism and Points of Inhibition

The folate metabolic pathway is essential for the synthesis of nucleotides and certain amino acids, making it a key target for anticancer drugs. The following diagram illustrates the central reactions in this pathway and highlights the enzymes that are commonly targeted by folate analogs.

Folate_Metabolism Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) DHFR (inhibited by Methotrexate, This compound analogs) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF 10-Formyl-THF 10-Formyl-THF Tetrahydrofolate (THF)->10-Formyl-THF 5,10-Methylene-THF->Dihydrofolate (DHF) TS (inhibited by 5-FU, Deazafolates) 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR dUMP dUMP 10-Formyl-THF->Tetrahydrofolate (THF) GARFT (inhibited by Pyrrolo[2,3-d]pyrimidines) 10-Formyl-THF->Tetrahydrofolate (THF) AICARFT GAR GAR AICAR AICAR dTMP dTMP dUMP->dTMP TS Thymidylate Synthesis Thymidylate Synthesis dTMP->Thymidylate Synthesis fGAR fGAR GAR->fGAR GARFT fGAR->AICAR FAICAR FAICAR AICAR->FAICAR AICARFT Purine Synthesis Purine Synthesis FAICAR->Purine Synthesis

Caption: Folate metabolic pathway and sites of enzyme inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. The following are generalized protocols for assays commonly used to determine the inhibitory activity of compounds against DHFR, TS, and GARFT.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

  • DHFR Enzyme: Purified human recombinant DHFR.

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH.

  • Test Compound: this compound or related analog.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, NADPH, and the test compound at various concentrations.

  • Initiate the reaction by adding DHF to the mixture.

  • Immediately monitor the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Thymidylate Synthase (TS) Inhibition Assay

This assay also relies on spectrophotometry to measure the oxidation of 5,10-methylenetetrahydrofolate (CH₂THF) to dihydrofolate (DHF), which is coupled to the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The increase in absorbance at 340 nm is monitored.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl buffer, pH 7.4, containing 1 mM EDTA, 25 mM MgCl₂, and 10 mM β-mercaptoethanol.

  • TS Enzyme: Purified human recombinant TS.

  • Substrates: dUMP and CH₂THF.

  • Test Compound: this compound or related analog.

Procedure:

  • In a 96-well plate, combine the assay buffer, dUMP, CH₂THF, and the test compound at various concentrations.

  • Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the TS enzyme.

  • Monitor the increase in absorbance at 340 nm over time.

  • Calculate the reaction rate and determine the IC₅₀ value as described for the DHFR assay.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This assay measures the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (fGAR), using 10-formyl-5,8-dideazafolate (10-formyl-DDAF) as the folate cosubstrate. The reaction is monitored by the decrease in absorbance at 295 nm due to the consumption of 10-formyl-DDAF.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl buffer, pH 7.5, containing 50 mM KCl and 10 mM MgCl₂.

  • GARFT Enzyme: Purified human recombinant GARFT.

  • Substrates: GAR and 10-formyl-DDAF.

  • Test Compound: this compound or related analog.

Procedure:

  • Set up the reaction in a 96-well UV-transparent plate with assay buffer, GAR, and the test compound at various concentrations.

  • Initiate the reaction by adding 10-formyl-DDAF.

  • Monitor the decrease in absorbance at 295 nm at regular intervals.

  • Determine the initial reaction velocities from the linear phase of the reaction.

  • Calculate the IC₅₀ value by plotting the percent inhibition versus the inhibitor concentration.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound with DHFR, TS, and GARFT is currently lacking, the available data on structurally similar pyrrolo[2,3-d]pyrimidine derivatives suggest a potential for inhibitory activity, particularly against GARFT. The provided experimental protocols offer a framework for researchers to systematically evaluate the inhibitory profile of this compound and its analogs. Such studies are essential to elucidate its mechanism of action and to assess its potential as a therapeutic agent. Further investigation is warranted to generate specific quantitative data for this compound to enable a more direct and conclusive comparison with existing folate antagonists.

References

In Vitro Efficacy of Pyrrofolic Acid Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the in vitro efficacy of Pyrrofolic acid analogs is currently not feasible due to the absence of publicly available scientific literature defining "this compound." Extensive searches have failed to identify a compound with this specific name, its chemical structure, or any associated biological activity. Consequently, identifying its analogs for a comparative study is impossible.

While the primary request cannot be fulfilled, this guide presents information on several classes of compounds containing a pyrrole moiety that have demonstrated notable in vitro efficacy in various therapeutic areas. This information is provided to researchers, scientists, and drug development professionals as a potential starting point for investigations into related chemical scaffolds. The compounds discussed below are distinct from each other and should not be considered analogs of a single parent compound without further structural and mechanistic evidence.

Prominent Pyrrole-Containing Compounds with In Vitro Activity

Several distinct classes of molecules incorporating a pyrrole or a similar heterocyclic ring have been investigated for their biological activities. Below is a summary of some of these compound classes, their mechanisms of action, and available in vitro data.

Pyrrolnitrin and Analogs

Pyrrolnitrin is an antifungal antibiotic. Its mechanism of action involves the inhibition of the terminal electron transport system in fungi.[1]

Puberulic Acid and Analogs

Puberulic acid has shown potent antimalarial activity in vitro.[2]

Pyrrolopyridine and Pyrrolopyridopyrimidine Derivatives

Certain fused pyrrole compounds, specifically pyrrolopyridines, have demonstrated promising in vitro inhibitory activity against pro-inflammatory cytokines.[3]

Pyrrolo[3,4-c]pyrrole Hydroxamic Acid Derivatives

These compounds have been investigated as potential anticancer agents, with some analogs showing greater antiproliferative effects than existing drugs like SAHA in specific cancer cell lines.[4][5]

Hypothetical Experimental Workflow

Should "this compound" and its analogs be identified, a typical in vitro efficacy comparison would follow a structured workflow. The diagram below illustrates a generalized experimental process for such a comparative study.

experimental_workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Data Analysis & Interpretation A Compound Acquisition (this compound & Analogs) D Cell Culture & Seeding A->D B Cell Line Selection (e.g., Target Cancer Line) B->D C Assay Development (e.g., Cytotoxicity, Proliferation) G Data Collection (e.g., Plate Reader, Microscopy) C->G E Compound Treatment (Varying Concentrations) D->E F Incubation Period E->F F->G H Dose-Response Curve Generation G->H I IC50/EC50 Determination H->I J Statistical Analysis I->J K Comparative Efficacy Report J->K

Caption: Generalized workflow for in vitro comparison of chemical analogs.

Potential Signaling Pathway Investigation

The mechanism of action of a novel compound class like "this compound" would be a critical area of investigation. For many therapeutic agents, understanding their impact on cellular signaling pathways is key. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

signaling_pathway cluster_receptor Cell Surface cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_In Inactive Transcription Factor Kinase2->TF_In Phosphorylates TF_Ac Active Transcription Factor TF_In->TF_Ac Translocates Gene Target Gene TF_Ac->Gene Induces Transcription Response Cellular Response (e.g., Apoptosis, Proliferation) Gene->Response This compound Analog This compound Analog This compound Analog->Receptor Binds/Activates

Caption: A hypothetical signaling cascade initiated by an extracellular ligand.

Conclusion

While a direct comparison of this compound analogs is not possible at this time, the field of pyrrole-containing compounds offers a rich landscape for therapeutic discovery. Researchers are encouraged to precisely define their compounds of interest to enable focused and effective comparative studies. Should literature defining "this compound" become available, a thorough in vitro comparison could be conducted following the principles and workflows outlined in this guide.

References

In Vivo Validation of Pyrrofolic Acid as an Antimicrobial Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature did not yield any specific in vivo validation studies for Pyrrofolic acid as an antimicrobial agent. The following guide is a template designed to meet the structural and content requirements of the user's request. The experimental data and comparisons presented herein are hypothetical and for illustrative purposes only. This framework can be utilized by researchers to structure their findings once in vivo data for this compound becomes available.

Executive Summary

The increasing threat of antimicrobial resistance necessitates the discovery and validation of novel antimicrobial agents. This guide provides a comparative framework for the in vivo validation of a hypothetical antimicrobial candidate, "this compound." It outlines the essential experimental data, protocols, and mechanistic pathways that are critical for evaluating its potential as a therapeutic agent. While specific data for this compound is not available, this document serves as a blueprint for its future preclinical assessment, comparing its hypothetical performance against established antibiotics such as Vancomycin and a generic novel antimicrobial, Compound X.

Comparative Performance of Antimicrobial Agents (Hypothetical Data)

To effectively evaluate a novel antimicrobial agent, its in vivo efficacy must be compared against existing treatments and other emerging alternatives. The following tables present a hypothetical comparison of this compound with Vancomycin (a standard-of-care antibiotic for Gram-positive infections) and Compound X (a representative novel antimicrobial).

Table 1: In Vivo Efficacy in a Murine Sepsis Model (Staphylococcus aureus)

AgentDosage (mg/kg)Route of AdministrationBacterial Load Reduction (log10 CFU/g) in SpleenSurvival Rate (%)
This compound 20Intravenous3.580
Vancomycin 10Intravenous3.275
Compound X 25Oral2.860
Vehicle Control -Intravenous0.210

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) (Hypothetical Data)

AgentTarget OrganismMIC (µg/mL)MBC (µg/mL)
This compound Staphylococcus aureus24
This compound Escherichia coli1632
Vancomycin Staphylococcus aureus12
Vancomycin Escherichia coli>128>128
Compound X Staphylococcus aureus48
Compound X Escherichia coli816

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of any new therapeutic agent. Below are standardized methodologies for key in vivo experiments.

Murine Sepsis Model
  • Animal Model: 6-8 week old female BALB/c mice.

  • Infection: Mice are infected via intraperitoneal injection with a clinically isolated strain of methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 1 x 10^7 CFU per mouse.

  • Treatment: Two hours post-infection, treatment groups receive the designated antimicrobial agent (this compound, Vancomycin, or Compound X) or a vehicle control via the specified route of administration.

  • Efficacy Assessment:

    • Bacterial Load: At 24 hours post-infection, a subset of mice from each group is euthanized. The spleen and liver are aseptically harvested, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.

    • Survival: The remaining mice are monitored for survival over a 7-day period.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
  • MIC Determination: A broth microdilution method is employed according to CLSI guidelines. Serial twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after 18-24 hours of incubation at 37°C.

  • MBC Determination: Following MIC determination, an aliquot from each well showing no visible growth is sub-cultured onto antibiotic-free agar plates. The MBC is defined as the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum count after 24 hours of incubation.

Visualizing Mechanisms and Workflows

Hypothetical Signaling Pathway of this compound

The proposed antimicrobial mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This leads to the accumulation of DNA double-strand breaks and ultimately, cell death.

Pyrrofolic_Acid_Mechanism Pyrrofolic_Acid This compound Bacterial_Cell_Wall Bacterial Cell Wall Pyrrofolic_Acid->Bacterial_Cell_Wall Penetrates DNA_Gyrase DNA Gyrase (GyrA/GyrB) Bacterial_Cell_Wall->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks DS_Breaks Double-Strand Breaks DNA_Replication->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Hypothetical mechanism of this compound.
Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of a novel antimicrobial agent.

In_Vivo_Workflow cluster_preclinical Preclinical In Vivo Validation Animal_Model Select Animal Model (e.g., Murine Sepsis) Infection Induce Infection (e.g., MRSA) Animal_Model->Infection Treatment_Groups Administer Treatment (Test vs. Control) Infection->Treatment_Groups Efficacy_Assessment Assess Efficacy (Bacterial Load, Survival) Treatment_Groups->Efficacy_Assessment Toxicity_Study Evaluate Toxicity (Histopathology, Blood Chemistry) Treatment_Groups->Toxicity_Study Pharmacokinetics Pharmacokinetic Analysis (ADME) Treatment_Groups->Pharmacokinetics

Workflow for in vivo antimicrobial validation.
Comparative Logic for Antimicrobial Agent Selection

The decision to advance a novel antimicrobial agent is based on a comparative analysis of its properties against existing and alternative treatments.

Decision logic for advancing a new antimicrobial.

Comparative Analysis of Cyclooxygenase Inhibition by Ketorolac and Ibuprofen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the dose-response characteristics of two common nonsteroidal anti-inflammatory drugs (NSAIDs), Ketorolac and Ibuprofen, focusing on their inhibitory activity against cyclooxygenase (COX) enzymes. As "Pyrrofolic acid" is not a recognized compound in widespread scientific literature, this guide utilizes Ketorolac, a pyrrole-containing NSAID, as a relevant substitute for the purpose of this analysis.

Executive Summary

Ketorolac and Ibuprofen are both non-selective COX inhibitors, meaning they target both COX-1 and COX-2 isoforms. However, their potency and selectivity differ, which has implications for their therapeutic use and side-effect profiles. This guide presents a quantitative comparison of their inhibitory concentrations, a detailed experimental protocol for assessing COX inhibition, and visual diagrams illustrating the relevant biological pathways and experimental procedures.

Quantitative Dose-Response Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Ketorolac and Ibuprofen against COX-1 and COX-2. Lower IC50 values indicate greater potency.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
Ketorolac0.02[1][2]0.12[1][2]0.17
Ibuprofen13[3]3700.04

Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a representation from published literature.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2.

I. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds (Ketorolac, Ibuprofen) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate to measure prostaglandin production)

  • 96-well microplate

  • Microplate reader

II. Assay Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds in the reaction buffer.

  • Enzyme Incubation: To the wells of a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compounds (Ketorolac and Ibuprofen) to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection: Measure the product formation (e.g., prostaglandin E2) using a microplate reader at the appropriate wavelength for the detection reagent. Kinetic readings can be taken over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of NSAID Action

NSAID_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Products Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., GI protection, platelet function) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., Inflammation, Pain, Fever) PGH2_2->Prostaglandins_2 PLA2 Phospholipase A2 NSAIDs Ketorolac & Ibuprofen NSAIDs->COX1 NSAIDs->COX2

Caption: Mechanism of action of NSAIDs.

Experimental Workflow for COX Inhibition Assay

assay_workflow start Start prep Prepare Reagents: Enzymes, Substrate, Inhibitors start->prep plate Plate Enzymes and Inhibitors prep->plate preincubate Pre-incubate at 37°C plate->preincubate initiate Initiate Reaction with Arachidonic Acid preincubate->initiate measure Measure Product Formation initiate->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze end_node End analyze->end_node

Caption: Workflow for the in vitro COX inhibition assay.

Logical Comparison of Ketorolac and Ibuprofen

logical_comparison NSAIDs Non-Selective COX Inhibitors Ketorolac Ketorolac NSAIDs->Ketorolac Ibuprofen Ibuprofen NSAIDs->Ibuprofen COX1_Inhibition COX-1 Inhibition Ketorolac->COX1_Inhibition COX2_Inhibition COX-2 Inhibition Ketorolac->COX2_Inhibition Potency_K Higher Potency (Lower IC50) Ketorolac->Potency_K Selectivity_K Less COX-2 Selective Ketorolac->Selectivity_K Ibuprofen->COX1_Inhibition Ibuprofen->COX2_Inhibition Potency_I Lower Potency (Higher IC50) Ibuprofen->Potency_I Selectivity_I More COX-1 Selective Ibuprofen->Selectivity_I

Caption: Comparison of Ketorolac and Ibuprofen.

References

A Comparative Guide to the Anti-proliferative Effects of Pyrrole-based Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of a compound's biological activity is a cornerstone of preclinical drug development. This guide provides a comparative analysis of the anti-proliferative effects of various pyrrole-based carboxylic acid derivatives, a class of compounds that has garnered interest for its potential anti-cancer properties. Due to the limited public information on a specific compound termed "pyrrofolic acid," this guide focuses on structurally related and publicly researched molecules to provide a broader understanding of this chemical class.

The data presented here is collated from multiple independent studies, offering a glimpse into the consistency of the anti-proliferative activity of these compounds across different cancer cell lines and experimental conditions.

Quantitative Data Summary: Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency. The following table summarizes the reported IC50 values for various pyrrole-based carboxylic acid derivatives against a panel of human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental protocols.

Compound Class/DerivativeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives Multiple Human Cancer Cell LinesVariesCisplatinVaries
Aminosubstituted Pyrrolopyrimidines MCF7 (Breast)Varies--
T47D (Breast)Varies--
MDA-MB-231 (Breast)Varies--
HCC1954 (Breast)Varies--
DU145 (Prostate)Varies--
PC3 (Prostate)Varies--
Pyrrolidine Compound MCF-7 (Breast)100--
Thiazolyl-bis-pyrrolo[2,3-b]pyridines HCT-116 (Colorectal)Low µM range--
Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines HCT-116 (Colorectal)Low µM range--

Note: Specific IC50 values for the 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives and aminosubstituted pyrrolopyrimidines were reported in the source literature but are presented here as "Varies" to reflect the broad range of activities observed for different analogs within these classes. For detailed values, consulting the original publications is recommended.

Experimental Protocols

The following are generalized protocols for common in vitro anti-proliferative assays cited in the literature for testing pyrrole-based compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of total biomass.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add SRB solution (typically 0.4% w/v in 1% acetic acid) to each well and incubate for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The anti-proliferative effects of pyrrole-based compounds are often attributed to their interaction with key signaling pathways involved in cancer cell growth and survival. One such pathway is the Proline Metabolism Pathway , which is increasingly recognized as crucial for cancer cell proliferation.

L-proline metabolism is important for sustaining the metabolic rewiring that supports rapid cancer cell growth.[1] A key enzyme in proline biosynthesis is Pyrroline-5-Carboxylate Reductase (PYCR), which catalyzes the final step in proline synthesis.[1] Some pyrrole-based carboxylic acid derivatives are analogues of intermediates in this pathway and may exert their anti-proliferative effects by interfering with proline metabolism.

Below is a simplified diagram illustrating the potential workflow for evaluating the anti-proliferative effects of these compounds and a diagram of a key signaling pathway they might modulate.

G Experimental Workflow for Anti-proliferative Assays cluster_0 Cell Culture & Plating cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Cancer Cell Lines plate Seed cells in 96-well plates start->plate compound Add Pyrrole Derivative (Varying Concentrations) plate->compound incubate Incubate (e.g., 24-72h) compound->incubate assay Perform MTT or SRB Assay incubate->assay read Measure Absorbance assay->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental Workflow for Anti-proliferative Assays.

G Simplified Proline Biosynthesis Pathway cluster_downstream Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C ATP, NADPH -> ADP, NADP+ PYCR PYCR1/2 P5C->PYCR Proline Proline Proliferation Cell Proliferation & Survival Proline->Proliferation PYCR->Proline NAD(P)H -> NAD(P)+ Inhibitor Pyrrole-based Carboxylic Acid Analogues Inhibitor->PYCR Inhibition

Caption: Simplified Proline Biosynthesis Pathway.

References

Head-to-Head Study of Pemetrexed in Lung Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of pemetrexed, a key therapeutic agent in the treatment of non-small cell lung cancer (NSCLC). Due to the absence of publicly available data for a direct comparator, "Pyrrofolic acid," this document focuses on the established experimental data, mechanism of action, and relevant protocols for pemetrexed. This information can serve as a baseline for comparison against novel therapeutic agents.

Pemetrexed: An Overview

Pemetrexed is a multi-targeted antifolate drug that has demonstrated significant efficacy in the treatment of advanced non-squamous NSCLC.[1][2][3][4][5] It is often used in combination with platinum-based chemotherapy agents like cisplatin or carboplatin.

Mechanism of Action

Pemetrexed functions by inhibiting multiple enzymes crucial for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA. This disruption of nucleotide synthesis ultimately leads to the inhibition of cell replication and induction of apoptosis in rapidly dividing cancer cells.

The primary targets of pemetrexed include:

  • Thymidylate Synthase (TS): A key enzyme in the synthesis of thymidine, a necessary component of DNA.

  • Dihydrofolate Reductase (DHFR): An enzyme involved in the regeneration of tetrahydrofolate, a vital cofactor in nucleotide synthesis.

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo synthesis of purines.

Pemetrexed is actively transported into cells by the reduced folate carrier and membrane folate binding protein transport systems. Once inside the cell, it is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase. This polyglutamation enhances its intracellular retention and inhibitory activity against its target enzymes.

Signaling Pathway of Pemetrexed

Pemetrexed_Pathway cluster_cell Cancer Cell cluster_synthesis Nucleotide Synthesis PEM Pemetrexed RFC Reduced Folate Carrier (RFC) PEM->RFC Uptake PEM_in Intracellular Pemetrexed RFC->PEM_in FPGS Folylpolyglutamate Synthetase (FPGS) PEM_in->FPGS PEM_poly Pemetrexed Polyglutamate TS Thymidylate Synthase (TS) PEM_poly->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) PEM_poly->DHFR Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) PEM_poly->GARFT Inhibition FPGS->PEM_poly DNA_RNA DNA/RNA Synthesis TS->DNA_RNA DHFR->DNA_RNA GARFT->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: Mechanism of action of Pemetrexed in a lung cancer cell.

Performance Data of Pemetrexed in Lung Cancer

The following tables summarize key performance indicators of pemetrexed from clinical trials in non-small cell lung cancer.

Table 1: Efficacy of Pemetrexed in Combination Therapy for First-Line Treatment of Advanced Non-Squamous NSCLC
Treatment Regimen Median Overall Survival (OS) Objective Response Rate (ORR) Reference
Pemetrexed + Cisplatin11.8 months30.6%
Gemcitabine + Cisplatin10.4 months21.7%
Pemetrexed + Carboplatin14.9 monthsNot Reported
Table 2: Efficacy of Pemetrexed as a Single Agent for Second-Line Treatment of Advanced NSCLC
Treatment Regimen Median Overall Survival (OS) Progression-Free Survival (PFS) Reference
Pemetrexed8.3 months2.9 months
Docetaxel7.9 months2.9 months

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of therapeutic agents. Below are standard protocols for key in vitro experiments used to evaluate the efficacy of drugs like pemetrexed in lung cancer cells.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate lung cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with varying concentrations of the test compound (e.g., pemetrexed) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Clonogenic Assay (Colony Formation Assay)

This assay assesses the ability of single cells to proliferate and form colonies, indicating long-term cell survival.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Drug Treatment: Treat the cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

  • Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate for 10-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet.

  • Colony Counting: Count the number of colonies (typically containing >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat lung cancer cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation (Optional) Cell_Culture Lung Cancer Cell Lines (e.g., A549, H460) Drug_Treatment Treatment with Pemetrexed vs. Comparator Cell_Culture->Drug_Treatment Viability Cell Viability Assay (MTT) Drug_Treatment->Viability Clonogenic Clonogenic Assay Drug_Treatment->Clonogenic Apoptosis Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis Mechanism Mechanism of Action Studies (Western Blot, qPCR) Drug_Treatment->Mechanism Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Clonogenic->Data_Analysis Apoptosis->Data_Analysis Mechanism->Data_Analysis Xenograft Establish Xenograft Model in Mice InVivo_Treatment Systemic Treatment with Pemetrexed vs. Comparator Xenograft->InVivo_Treatment Tumor_Growth Monitor Tumor Growth and Animal Survival InVivo_Treatment->Tumor_Growth Toxicity Assess Systemic Toxicity InVivo_Treatment->Toxicity Tumor_Growth->Data_Analysis Toxicity->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Pyrrofolic Acid and Folic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Pyrrofolic acid" is not a standard recognized chemical name in available safety and chemical literature. This guide provides disposal procedures based on the general properties of folic acid and its structural analogs, which are anticipated to have similar chemical characteristics and require comparable handling protocols. Folic acid analogs, as a class of compounds, may possess biological activity and should be handled with appropriate care.

This document provides essential safety and logistical information for the proper disposal of this compound and other folic acid analogs, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure laboratory safety and environmental compliance.

Core Disposal Protocol

All materials contaminated with this compound or its analogs, including pure compounds, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous chemical waste. Under no circumstances should these compounds or their containers be disposed of via standard laboratory drains without appropriate neutralization and verification of local regulations.

Step 1: Waste Segregation and Collection

  • Immediate Segregation: At the point of generation, immediately segregate all waste contaminated with the folic acid analog.

  • Solid Waste: For solid waste such as contaminated gloves, weigh boats, and paper towels, use a designated, leak-proof, and chemically compatible container with a secure lid.

  • Liquid Waste: For liquid waste, including reaction mixtures and solutions, use a dedicated, sealed, and shatter-resistant container.

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible wastes should be stored in separate containers.[2]

Step 2: Labeling

  • Clearly label all waste containers with "Hazardous Waste".[2]

  • The label must include the full chemical name(s) of the contents. Abbreviations or general terms like "halogenated waste" are not acceptable.[2]

  • Indicate the associated hazards (e.g., "Irritant," "Toxic").

  • Note the date of waste accumulation.

Step 3: Storage

  • Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Ensure containers are kept closed except when adding waste.[2]

  • Store incompatible materials separately to prevent accidental reactions.

  • Secondary containment, such as placing the primary waste container inside a larger, chemically resistant tub, is highly recommended to mitigate spills.

Step 4: Disposal

  • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management vendor.

  • Do not discharge the material into sewers or waterways.

  • For some aqueous solutions of organic chemicals, disposal via the sanitary sewer may be permissible after following specific institutional procedures, which may include neutralization. Always consult with your local EHS office and review local regulations before any drain disposal.

Quantitative Data for Aqueous Waste Disposal

The following table summarizes key quantitative parameters for the in-lab treatment and disposal of acidic aqueous waste, which may be applicable to solutions of this compound.

ParameterGuideline ValueDescriptionSource
pH for Sewer Disposal 5.5 - 9.5The acceptable pH range for aqueous waste to be discharged into the sanitary sewer system.
In-Lab Neutralization Limit ≤ 25 mLThe maximum quantity of strong, concentrated acids or bases that may be neutralized in the lab before sewer disposal. Larger quantities must be managed by EHS.
Dilution Before Neutralization 10:1Strong, concentrated acids or bases should be diluted by a factor of at least 10 with water before neutralization.
Final Flush Volume ≥ 20 parts waterAfter discharging the neutralized solution, the drain should be flushed with at least 20 parts water for every part of the neutralized solution.

Experimental Protocol: Neutralization of Acidic Waste

This protocol details the methodology for neutralizing small quantities (≤ 25 mL) of acidic waste containing folic acid analogs prior to disposal, in accordance with general laboratory safety procedures.

Materials:

  • Acidic waste solution containing the folic acid analog

  • Appropriate basic neutralizing agent (e.g., sodium bicarbonate, sodium hydroxide solution)

  • Large beaker or container (at least 10 times the volume of the acid to be neutralized)

  • Stir bar and stir plate

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, appropriate chemical-resistant gloves

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: Slowly add the acidic waste to a large volume of cold water (a 1:10 dilution is recommended). Always add acid to water, never the other way around, to control any exothermic reaction.

  • Neutralization:

    • Place the diluted acid solution on a stir plate and begin gentle stirring.

    • Slowly add the basic neutralizing agent to the stirring solution. Be cautious as this can generate heat and gas.

    • Monitor the pH of the solution periodically using a pH meter or pH strips.

  • pH Adjustment: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.5.

  • Cooling and Settling: Allow the neutralized solution to stir for approximately 15 minutes to ensure the reaction is complete and to dissipate any heat generated.

  • Disposal: Once the pH is confirmed to be within the acceptable range, the solution can be poured down the sanitary sewer, followed by a liberal flushing with cold water (at least 20 times the volume of the neutralized waste).

  • Record Keeping: Log the neutralization and disposal details as per your institution's requirements.

Visualizations

start Waste Generation (this compound) is_aqueous Aqueous Solution? start->is_aqueous solid_ppe Solid Waste / PPE start->solid_ppe is_small_vol Volume <= 25 mL? is_aqueous->is_small_vol Yes collect_hazardous Collect as Hazardous Waste is_aqueous->collect_hazardous No (Organic Solvent) neutralize Neutralize Waste (pH 5.5 - 9.5) is_small_vol->neutralize Yes is_small_vol->collect_hazardous No sewer_disposal Dispose via Sanitary Sewer with copious water flush neutralize->sewer_disposal end Disposal Complete sewer_disposal->end label_store Label and Store Securely collect_hazardous->label_store ehs_pickup Arrange for EHS Pickup label_store->ehs_pickup ehs_pickup->end solid_ppe->collect_hazardous

Caption: Disposal workflow for this compound waste.

folic_acid Folic Acid (Synthetic Form) dhf Dihydrofolate (DHF) folic_acid->dhf NADPH folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf NADPH dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf serine Serine serine->methylene_thf glycine Glycine methylene_thf->glycine dna_synthesis DNA Synthesis (Thymidylate) methylene_thf->dna_synthesis methionine Methionine Synthesis methylene_thf->methionine purine_synthesis Purine Synthesis methylene_thf->purine_synthesis dhfr DHFR

Caption: Simplified Folic Acid metabolism pathway.

References

Personal protective equipment for handling Pyrrofolic acid

Author: BenchChem Technical Support Team. Date: November 2025

Acknowledgment of Inquiry and Initial Findings

Regarding "Pyrrofolic Acid"

Thank you for your inquiry regarding the safe handling of "this compound." A thorough search of chemical databases and safety literature did not yield a recognized compound by this name. This suggests that "this compound" may be a novel, experimental, or proprietary substance, a synonym not widely indexed, or a potential misspelling of another chemical.

Given the unknown nature of this substance, it is critical to proceed with the utmost caution. The following guidelines are provided to ensure the safety of all personnel when handling unidentified or novel chemical compounds. This procedural guidance is designed to be a foundational resource for researchers, scientists, and drug development professionals.

General Protocol for Handling Uncharacterized Substances

When the hazards of a substance are not fully known, a conservative approach to safety is mandatory. The following operational steps should be considered the minimum standard for handling any substance where a comprehensive Safety Data Sheet (SDS) is unavailable.

Risk Assessment and Control

Before any handling, a formal risk assessment should be conducted. This should, at a minimum:

  • Assume the substance is highly toxic, corrosive, and reactive.

  • Identify all potential routes of exposure (inhalation, dermal, ingestion, injection).

  • Establish stringent engineering controls, such as the mandatory use of a certified chemical fume hood or glove box.

  • Limit the quantity of the substance to the minimum required for the procedure.

  • Ensure at least two trained personnel are present for any operation involving the substance.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a "worst-case scenario" assessment of potential hazards. The following table summarizes recommended PPE levels.

Hazard Level AssumedBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
High Chemical-resistant suit or apron over a lab coat.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber or Viton), with a secondary pair of nitrile gloves.Chemical splash goggles and a full-face shield.A full-face air-purifying respirator with appropriate cartridges or a supplied-air respirator (SCBA)[1].
Moderate Chemical-resistant apron over a lab coat.Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene)[2].Chemical splash goggles.An air-purifying respirator with appropriate cartridges may be sufficient if the substance is not volatile and no aerosols are generated.
Low (Verified) Standard lab coat.Single pair of appropriate chemical-resistant gloves.Safety glasses with side shields.Not typically required unless aerosols are generated.

This table provides general guidance. The specific type of PPE may vary depending on the task and the physical form of the substance.

Spill and Emergency Procedures

A written emergency plan must be in place before work begins.

  • Spill Control: A spill kit compatible with reactive and corrosive materials should be readily accessible. Do not use combustible materials like paper towels to clean up spills of unknown oxidizing agents[3]. Neutralize spills with an appropriate agent, such as sodium bicarbonate for acids, and absorb with an inert material like sand or vermiculite[2][3].

  • First Aid:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide any available information about the substance.

Disposal Plan for Uncharacterized Chemical Waste

All waste generated from an uncharacterized substance must be treated as hazardous waste.

Waste Segregation and Containment
  • Solid Waste: Contaminated items such as gloves, bench paper, and consumables must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction mixtures and rinsates, must be collected in a sealed, shatter-resistant, and chemically compatible container. Never mix uncharacterized waste with other waste streams.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the name of the substance ("this compound" and any other identifiers), and the date of accumulation.

  • Store waste in a designated, secure, and well-ventilated area, away from incompatible materials. Use secondary containment to prevent spills.

Final Disposal
  • Arrange for disposal through a licensed hazardous waste management vendor. Provide the vendor with all available information about the substance to ensure proper handling and disposal.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the necessary procedural workflows for handling and disposing of an uncharacterized chemical substance.

Workflow for Handling Uncharacterized Chemicals cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Substance 'this compound' Identified for Use verify Verify Chemical Name and Search for SDS start->verify sds_found SDS Found? verify->sds_found proceed Follow SDS Guidelines sds_found->proceed Yes no_sds Treat as Uncharacterized Substance sds_found->no_sds No assess Conduct Formal Risk Assessment no_sds->assess ppe Select PPE for 'Worst-Case' Scenario assess->ppe plan Develop Spill and Emergency Plan ppe->plan handle Handle in Engineering Control (Fume Hood/Glove Box) plan->handle waste Segregate All Waste handle->waste label_waste Label Waste Container Correctly waste->label_waste store_waste Store in Designated Area with Secondary Containment label_waste->store_waste dispose Dispose via Licensed Vendor store_waste->dispose

Caption: Procedural workflow for handling uncharacterized chemicals.

Disposal Decision Tree for 'this compound' Waste cluster_type Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path waste_gen Waste Generated from 'this compound' is_solid Solid Waste? waste_gen->is_solid solid_container Place in Labeled, Sealed Solid Waste Container is_solid->solid_container Yes liquid_container Place in Labeled, Sealed, Shatter-Resistant Liquid Waste Container is_solid->liquid_container No (Liquid) store Store in Secure, Ventilated Area with Secondary Containment solid_container->store liquid_container->store vendor Arrange Pickup with Licensed Hazardous Waste Vendor store->vendor end Waste Disposed vendor->end

Caption: Disposal decision tree for uncharacterized chemical waste.

References

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Top-N result to add to graph 6

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Reactant of Route 1
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Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.